molecular formula C19H36O4 B1612291 Propylene glycol diethylhexanoate CAS No. 93981-97-6

Propylene glycol diethylhexanoate

Número de catálogo: B1612291
Número CAS: 93981-97-6
Peso molecular: 328.5 g/mol
Clave InChI: RYKSMKFLIHUEBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Propylene glycol diethylhexanoate is a useful research compound. Its molecular formula is C19H36O4 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

93981-97-6

Fórmula molecular

C19H36O4

Peso molecular

328.5 g/mol

Nombre IUPAC

2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate

InChI

InChI=1S/C19H36O4/c1-6-10-12-16(8-3)18(20)22-14-15(5)23-19(21)17(9-4)13-11-7-2/h15-17H,6-14H2,1-5H3

Clave InChI

RYKSMKFLIHUEBL-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC

SMILES canónico

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC

Otros números CAS

93981-97-6

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Propylene Glycol Di-2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of propylene (B89431) glycol di-2-ethylhexanoate, a versatile diester with applications in various fields, including pharmaceuticals and cosmetics. The document details the underlying chemical reaction, experimental protocols, and purification methods, supported by quantitative data and characterization techniques.

Introduction

Propylene glycol di-2-ethylhexanoate is a branched-chain diester synthesized from propylene glycol and 2-ethylhexanoic acid. Its properties, such as low viscosity, good stability, and excellent solvency, make it a valuable component in drug formulations, acting as a vehicle for active pharmaceutical ingredients. This guide focuses on the direct esterification method for its laboratory-scale preparation.

Synthesis of Propylene Glycol Di-2-ethylhexanoate

The primary method for synthesizing propylene glycol di-2-ethylhexanoate is the Fischer-Speier esterification of propylene glycol with two equivalents of 2-ethylhexanoic acid. The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. The hydroxyl groups of propylene glycol then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the ester linkage. This process occurs sequentially at both hydroxyl groups of the propylene glycol molecule.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products PG Propylene Glycol Monoester Propylene Glycol Mono-2-ethylhexanoate PG->Monoester EHA 2-Ethylhexanoic Acid (2 eq.) Protonated_EHA Protonated 2-Ethylhexanoic Acid EHA->Protonated_EHA Protonation Catalyst Acid Catalyst (e.g., p-TSA) Protonated_EHA->Monoester Nucleophilic Attack (1st Esterification) Diester Propylene Glycol Di-2-ethylhexanoate Protonated_EHA->Diester Nucleophilic Attack (2nd Esterification) Monoester->Diester Water Water (by-product) Monoester->Water Elimination Synthesis_Workflow Setup 1. Reaction Setup (Reactants + Catalyst + Solvent) Reaction 2. Esterification Reaction (Reflux with Dean-Stark) Setup->Reaction Workup 3. Work-up (Neutralization & Washing) Reaction->Workup Drying 4. Drying (Anhydrous MgSO4/Na2SO4) Workup->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 6. Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Pure Propylene Glycol Di-2-ethylhexanoate Purification->Final_Product

Propylene Glycol Diethylhexanoate (CAS No. 93981-97-6): A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene (B89431) Glycol Diethylhexanoate (PGDEH), a diester of propylene glycol and 2-ethylhexanoic acid, is a versatile excipient with potential applications in pharmaceutical formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential roles in drug delivery, particularly in topical and oral formulations. While its use in the pharmaceutical industry is not as extensively documented as its application in cosmetics, its properties as an emollient, solvent, and potential penetration enhancer warrant further investigation for drug development. This document summarizes available quantitative data, outlines relevant experimental protocols, and discusses safety and regulatory considerations to guide researchers in evaluating PGDEH as a pharmaceutical excipient.

Introduction

Propylene Glycol Diethylhexanoate (CAS No. 93981-97-6) is a branched-chain diester with a low viscosity and a non-greasy feel.[1] Primarily utilized in the cosmetics industry as an emollient and skin-conditioning agent, its physicochemical properties suggest its potential as a valuable excipient in pharmaceutical formulations.[2] This guide aims to consolidate the available technical information on PGDEH to support its exploration in drug delivery research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulation development, as they influence solubility, stability, and sensory characteristics of the final drug product.

PropertyValueReference
CAS Number 93981-97-6[3]
Molecular Formula C19H36O4[4]
Molecular Weight 328.49 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[5]
Odor Odorless to faint characteristic odor[5]
Solubility Insoluble in water; Soluble in oils, ethanol[4]
Viscosity Low[4]
LogP (calculated) ~5.8[4]

Table 1: Chemical and Physical Properties of this compound

Synthesis

The industrial synthesis of this compound typically involves the esterification of propylene glycol with 2-ethylhexanoic acid. This reaction is generally catalyzed by an acid or a base and is followed by purification steps to remove unreacted starting materials and byproducts.

Synthesis PG Propylene Glycol Reaction Esterification PG->Reaction EHA 2-Ethylhexanoic Acid (2 eq.) EHA->Reaction Catalyst Acid/Base Catalyst Catalyst->Reaction PGDEH Propylene Glycol Diethylhexanoate Reaction->PGDEH Water Water (Byproduct) Reaction->Water Purification Purification (Distillation, Extraction) PGDEH->Purification FinalProduct High-Purity PGDEH Purification->FinalProduct

Figure 1: General synthesis pathway for this compound.
Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a general method for the synthesis of this compound that can be adapted for laboratory-scale production.

Materials:

  • Propylene glycol

  • 2-Ethylhexanoic acid (2.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (B28343) (as a solvent to facilitate water removal)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • Combine propylene glycol, 2-ethylhexanoic acid, p-toluenesulfonic acid, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude product can be further purified by vacuum distillation to obtain high-purity this compound.

Pharmaceutical Applications

While not a widely documented pharmaceutical excipient, the properties of PGDEH suggest its utility in several drug delivery applications.

Topical and Transdermal Drug Delivery

As an emollient with good spreading properties, PGDEH can be a valuable component in topical formulations such as creams, lotions, and gels. Its lipophilic nature may also contribute to enhancing the penetration of certain active pharmaceutical ingredients (APIs) through the stratum corneum. Propylene glycol, the parent molecule, is a known penetration enhancer, and this property may be shared by its esters.[6]

Oral Drug Delivery and Solubility Enhancement

For poorly water-soluble drugs (Biopharmaceutics Classification System Class II and IV), lipid-based formulations are a common strategy to improve oral bioavailability. PGDEH, with its oily nature and potential to solubilize lipophilic APIs, could be investigated as a lipid component in formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[7] The goal of SEDDS is to form a fine oil-in-water emulsion in the gastrointestinal tract, thereby increasing the surface area for drug absorption.

SEDDS_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Performance Evaluation Solubility API Solubility Screening (Oils, Surfactants, Co-surfactants) PhaseDiagram Construct Ternary Phase Diagrams Solubility->PhaseDiagram FormulationSelection Select Optimal Ratios of PGDEH, Surfactant, Co-surfactant PhaseDiagram->FormulationSelection DropletSize Droplet Size and Zeta Potential Analysis FormulationSelection->DropletSize EmulsificationTime Self-Emulsification Time FormulationSelection->EmulsificationTime DrugContent Drug Content Uniformity FormulationSelection->DrugContent Stability Thermodynamic Stability Studies FormulationSelection->Stability Dissolution In Vitro Dissolution Studies DropletSize->Dissolution EmulsificationTime->Dissolution DrugContent->Dissolution Stability->Dissolution Permeation Ex Vivo Permeation Studies (e.g., using Franz Diffusion Cells) Dissolution->Permeation Bioavailability In Vivo Bioavailability Studies (Animal Model) Permeation->Bioavailability

Figure 2: Experimental workflow for developing and evaluating a SEDDS formulation with PGDEH.

Experimental Protocols for Pharmaceutical Evaluation

The following are generalized protocols that can be adapted to evaluate the potential of this compound as a pharmaceutical excipient.

Protocol for Evaluating API Solubility

Objective: To determine the saturation solubility of a poorly water-soluble API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of the API powder to a known volume (e.g., 1 mL) of this compound in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at a high speed to separate the undissolved API.

  • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent in which the API is freely soluble.

  • Analyze the concentration of the API in the diluted sample using a validated HPLC method.

  • Calculate the saturation solubility of the API in this compound, typically expressed in mg/mL.

Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound on the skin permeation of a topical API.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Test formulation containing the API and this compound

  • Control formulation (without this compound)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • HPLC system

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor solution and maintain it at 32°C ± 1°C.

  • Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.

  • Analyze the concentration of the API in the receptor solution samples using a validated HPLC method.

  • At the end of the study, dismount the skin, and determine the amount of API retained in the skin.

  • Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux.

Safety and Toxicology

The safety of propylene glycol esters, including this compound, has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetics when formulated to be non-irritating.[8] Propylene glycol itself is generally recognized as safe (GRAS) for use in food and as a pharmaceutical excipient.[9]

Quantitative Toxicological Data (for related compounds):

  • Propylene Glycol: Oral LD50 in rats is in the range of 20-30 g/kg.[10]

  • Propylene Glycol Dicaprylate/Dicaprate: A 90-day oral toxicity study in rats showed a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day.[1]

While specific preclinical and clinical safety data for the pharmaceutical use of this compound are limited, the available information on related compounds suggests a low order of toxicity. However, for any new pharmaceutical application, a thorough toxicological evaluation according to regulatory guidelines is necessary.

Regulatory Status

A search of the U.S. Food and Drug Administration (FDA) Inactive Ingredient Database did not yield a specific entry for "this compound" (CAS 93981-97-6).[10][11] This suggests that it may not have been used in an FDA-approved drug product. The European Medicines Agency (EMA) provides guidelines on excipients, and while propylene glycol and its esters are mentioned, specific information on the diethylhexanoate ester is not detailed.[12] Researchers and developers should consult with regulatory authorities to determine the requirements for using this compound as a novel excipient in a pharmaceutical formulation.

Conclusion

This compound presents several desirable properties for a pharmaceutical excipient, including its liquid nature, low viscosity, non-greasy feel, and potential to act as a solvent and penetration enhancer. While its application has been predominantly in the cosmetics sector, its potential in topical and oral drug delivery systems for poorly soluble drugs is an area ripe for exploration. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications. However, the limited availability of specific pharmaceutical data, particularly regarding its regulatory acceptance and quantitative performance in drug formulations, highlights the need for further research to fully establish its role in drug development. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this promising, yet under-explored, excipient.

References

Physical and chemical characteristics of propylene glycol esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of Propylene (B89431) Glycol Esters

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol esters are a versatile class of compounds synthesized from the esterification of propylene glycol with fatty acids.[1][2] These esters, which include monoesters and diesters, are widely utilized across the pharmaceutical, cosmetic, and food industries due to their functional properties as emulsifiers, stabilizers, solvents, and penetration enhancers.[3][4][5] Their lipophilic nature, combined with the ability to modify viscosity and enhance the solubility of active pharmaceutical ingredients (APIs), makes them valuable excipients in various formulations, particularly in topical and transdermal drug delivery systems.[3][6][7]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of common propylene glycol esters, detailed experimental protocols for their analysis, and visual representations of key processes.

Physical and Chemical Properties

Propylene glycol esters are characterized by a range of physical and chemical properties that are dictated by the fatty acid chain length and the degree of esterification (mono- or di-ester). These properties are critical for formulation development, determining the texture, stability, and release characteristics of the final product.

General Properties

Propylene glycol esters are typically white to cream-colored waxy solids, powders, or clear, oily liquids.[8][9][10] They are generally insoluble or poorly soluble in water but soluble in organic solvents like ethanol (B145695) and ethyl acetate.[9][11][12] As non-ionic surfactants, they possess excellent emulsifying, wetting, and dispersing properties.[10][11]

Quantitative Data Summary

The quantitative physical and chemical data for several common propylene glycol esters are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Propylene Glycol Esters

PropertyPropylene Glycol Monostearate (PGMS)Propylene Glycol DilauratePropylene Glycol (for reference)
IUPAC Name 2-Hydroxypropyl stearate[13]2-dodecanoyloxypropyl dodecanoate[14]Propane-1,2-diol[15]
CAS Number 1323-39-3[11]22788-19-8[14]57-55-6[15]
Molecular Formula C21H42O3C27H52O4[14]C3H8O2[15]
Molecular Weight ~342.56 g/mol 440.7 g/mol [14]76.095 g·mol−1[15]
Appearance White powder or flake solid[8][11]Clear, colorless or slightly yellow oily liquid[9]Colorless, viscous liquid[15]
Melting Point 35 °C[11]--59 °C[15]
Boiling Point 196 °C at 91 mmHg[11]-188.2 °C[15]
Density 0.88 g/cm³[11]-1.036 g/cm³[15]
Refractive Index 1.5192[11]--
Water Solubility 6.205 µg/L at 25°C (practically insoluble)[11]Practically insoluble in water[9]Miscible[15]
Organic Solvent Solubility Soluble in ethanol and other organic solvents[11]Very soluble in alcohol, methanol, and methylene (B1212753) chloride[9]Miscible with acetone, chloroform, ethanol[15]

Table 2: Formulation-Relevant Properties of Propylene Glycol Esters

PropertyPropylene Glycol Monostearate (PGMS)Propylene Glycol Dicaprylate/DicapratePropylene Glycol (for reference)
HLB Value 3.4[11]9.0[16]~4-6 (as a co-surfactant)[17][18]
Primary Function Emulsifier, Emollient, Stabilizer[8][19]Emollient, Viscosity Agent[3]Solvent, Humectant, Preservative[7][20]
LogP 7.67 at 25°C[11]--0.92[21]
E-Number E477[19]-E1520[15]

Synthesis and Production

Propylene glycol esters are primarily produced through chemical synthesis. The choice of method can influence the final product's composition, particularly the ratio of monoesters to diesters.

Synthesis Routes

There are several established routes for the synthesis of propylene glycol esters:

  • Direct Esterification: This is a reaction between propylene glycol and a fatty acid, which typically yields a mixture of mono- and diesters.[22]

  • Transesterification: This process involves reacting propylene glycol with triglycerides (fats or oils) in the presence of a catalyst.[22] This method is common commercially due to the lower cost of triglycerides compared to fatty acids.[22]

  • Reaction with Propylene Oxide: Reacting propylene oxide directly with a fatty acid can also produce a mixture of monoester isomers.[22]

  • Enzymatic Synthesis: The use of immobilized lipases offers a milder reaction condition (e.g., 60-70°C) and can produce a high-purity product with minimal purification required.[3]

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the chemical synthesis of propylene glycol esters via transesterification, a common industrial method.

G cluster_0 Reaction Stage cluster_1 Purification Stage A Reactants Loading (Triglyceride, Propylene Glycol, Catalyst) B Transesterification Reaction (180-280 °C, Oxygen-free) A->B Heat C Catalyst Neutralization (e.g., with Phosphoric Acid) B->C Add Acid (pH 6-7) D Separation of Excess Propylene Glycol (Stripping) C->D Vacuum & Heat E Deodorization (130-140 °C) D->E Steam Distillation F Final Product (Mono- and Di-ester Mixture) E->F

A generalized workflow for the synthesis of propylene glycol esters.

Experimental Protocols

Accurate characterization of propylene glycol esters is crucial for quality control and formulation performance. Gas chromatography and thermal analysis are key analytical techniques.

Gas Chromatography (GC) for Assay and Purity

Gas chromatography is the primary method for determining the composition of propylene glycol esters, including the content of mono- and diesters, and free propylene glycol.[12][23]

Methodology:

  • Sample Preparation (Silylation):

    • Accurately weigh approximately 100 mg of the homogenized sample into a 25-mL volumetric flask.[12]

    • Dilute to volume with an internal standard solution (e.g., n-heptadecane in pyridine).[12]

    • Transfer 0.8 mL of this solution to a 2.5-mL screw-cap vial.[12]

    • Add 0.3 mL of N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and 0.1 mL of trimethylchlorosilane (TMCS) as silylating agents.[12]

    • Close the vial, shake vigorously, and heat at approximately 70°C for 20 minutes to complete the derivatization.[12]

  • Instrumental Analysis:

    • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).[12]

    • Column: Fused silica (B1680970) capillary column (12-25 m, 0.25-0.35 mm i.d.) with a 95% methyl- 5% phenyl silicone coating (or similar polarity), film thickness 0.1-0.2 µm.[12]

    • Injection: 1-5 µL, split injection (ratio 1:10-1:50) or on-column injection.[12]

    • Carrier Gas: Helium at a flow rate of 2-5 mL/min.[12]

    • Temperature Program:

      • Injector Port: 320°C (for split) or 60°C (for on-column).[12]

      • Oven: Initial temperature of 50-60°C, ramp at 10°C/min to a final temperature of 350°C, hold for 1 minute.[12]

      • Detector: 400°C.[12]

  • Data Analysis:

    • Identify peaks by comparing retention times with those of known reference standards (e.g., propylene glycol, propylene glycol monostearate).[12]

    • Quantify the components by comparing peak areas to that of the internal standard. The total content of monoesters is calculated using the response factor of a primary monoester standard, such as propylene glycol monostearate.[12]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of propylene glycol esters, which is critical for assessing their behavior during manufacturing and storage.[24][25]

Methodology (General TGA):

  • Sample Preparation:

    • Carefully weigh a small sample (5-20 mg) into a TGA sample pan (e.g., alumina).[24] For volatile samples, a sealed pan with a pinhole may be used.[24]

  • Instrumental Analysis:

    • Instrument: Thermogravimetric Analyzer.

    • Atmosphere: Purge with an inert gas such as nitrogen to prevent oxidation.[24]

    • Heating Program: Set a linear heating rate, typically 10-20 °C/min, over a temperature range from ambient to a point beyond the expected decomposition.[24]

  • Data Analysis:

    • The instrument records the sample mass as a function of temperature.

    • The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset decomposition temperature.[24] The derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint decomposition events more accurately.[24][26]

Logical and Experimental Workflows

Visualizing workflows can clarify complex analytical and formulation processes. The following diagrams illustrate key decision-making and experimental pathways.

Analytical Workflow for Quality Control

This diagram outlines the process for the comprehensive quality control analysis of a propylene glycol ester sample.

G A Sample Received B Physical Characterization (Appearance, Solubility) A->B C Assay & Purity Analysis (GC-FID) A->C D Thermal Stability (TGA/DSC) A->D E Acid Value & Impurity Tests A->E F Decision Point: Meets Specifications? B->F C->F D->F E->F G Release for Formulation F->G Yes H Reject & Investigate F->H No

A workflow for the quality control analysis of propylene glycol esters.
Role in Permeation Enhancement

In drug development, propylene glycol esters are often used to enhance the permeation of APIs through the skin. This diagram illustrates their logical role in a topical formulation designed for transdermal delivery.

G cluster_0 Formulation Components cluster_1 Mechanism of Action API Active Pharmaceutical Ingredient (API) SC Stratum Corneum (Skin Barrier) API->SC Limited Permeation PGE Propylene Glycol Ester (e.g., PG Dilaurate) Interaction PGE interacts with SC lipids, increasing fluidity and disorder PGE->Interaction Vehicle Formulation Vehicle (Cream, Gel, Ointment) Vehicle->Interaction Permeation Enhanced Permeation of API SC->Permeation Increased API Flux Interaction->SC Disrupts Barrier

The logical role of propylene glycol esters in enhancing skin permeation.

References

Spectroscopic and Synthetic Profile of Propylene Glycol Di(2-ethylhexanoate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for propylene (B89431) glycol di(2-ethylhexanoate). Due to the limited availability of public experimental spectroscopic data for this specific diester, this document presents the known spectroscopic data for its precursor, propylene glycol, and offers a predictive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of the final product. Detailed, generalized experimental protocols for obtaining NMR and IR spectra of liquid esters are also provided to guide researchers in their analytical workflows. Furthermore, a logical workflow for the synthesis of propylene glycol di(2-ethylhexanoate) is illustrated.

Introduction

Propylene glycol di(2-ethylhexanoate) is a diester formed from the reaction of propylene glycol with two equivalents of 2-ethylhexanoic acid. It belongs to the class of propylene glycol esters, which find applications in various industries, including cosmetics, as emollients and skin conditioning agents. A thorough understanding of its spectroscopic properties is crucial for its identification, quality control, and characterization in research and development settings. This guide aims to provide a comprehensive resource on the spectroscopic and synthetic aspects of this compound.

Spectroscopic Data

Spectroscopic Data of Propylene Glycol

The following tables summarize the available experimental spectroscopic data for propylene glycol.

Table 1: ¹H NMR Spectroscopic Data of Propylene Glycol

Chemical Shift (ppm)MultiplicityAssignment
~3.9 - 4.0Multiplet-CH- (methine)
~3.4 - 3.5Multiplet-CH₂- (methylene)
~1.1Doublet-CH₃ (methyl)

Solvent: D₂O[1]

Table 2: ¹³C NMR Spectroscopic Data of Propylene Glycol

Chemical Shift (ppm)Assignment
~68.2-CH- (methine)
~67.8-CH₂- (methylene)
~18.6-CH₃ (methyl)

Solvent: CDCl₃[2]

Table 3: IR Spectroscopic Data of Propylene Glycol

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretch (hydroxyl)
~2970 - 2850C-H stretch (aliphatic)
~1040C-O stretch (primary alcohol)
~1080C-O stretch (secondary alcohol)

Sample Phase: Liquid film[3][4]

Predicted Spectroscopic Features of Propylene Glycol Di(2-ethylhexanoate)

The esterification of propylene glycol with 2-ethylhexanoic acid to form propylene glycol di(2-ethylhexanoate) would result in predictable changes in the NMR and IR spectra.

  • ¹H NMR: The proton signals of the propylene glycol backbone would experience a downfield shift due to the deshielding effect of the adjacent ester carbonyl groups. The methine (-CH-) proton would likely shift to around 5.0 ppm, and the methylene (B1212753) (-CH₂-) protons to around 4.2 ppm. The methyl (-CH₃) protons of the propylene glycol moiety would also shift slightly downfield. The complex multiplet signals for the 2-ethylhexanoyl chains would be observed between approximately 0.8 and 2.3 ppm.

  • ¹³C NMR: The carbon signals of the propylene glycol backbone would also shift downfield. The methine and methylene carbons would be expected in the 65-75 ppm region. A new signal corresponding to the ester carbonyl carbon would appear around 170-175 ppm. The signals for the carbons of the 2-ethylhexanoyl chains would be present in the aliphatic region (approximately 10-40 ppm).

  • IR Spectroscopy: The most significant change would be the disappearance of the broad O-H stretching band from propylene glycol around 3300 cm⁻¹. A strong, sharp absorption band characteristic of the ester C=O stretch would appear around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would be visible in the 1150-1250 cm⁻¹ region. The aliphatic C-H stretching bands would remain in the 2850-2970 cm⁻¹ range.

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra of liquid esters like propylene glycol di(2-ethylhexanoate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing and running a liquid sample for ¹H and ¹³C NMR analysis.[5][6][7]

3.1.1. Sample Preparation [5][6]

  • Sample Quantity: For ¹H NMR, accurately weigh 5-20 mg of the liquid ester. For ¹³C NMR, a higher quantity of 20-50 mg is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean, dry vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol) to remove any residues. Cap the tube securely.

3.1.2. NMR Experiment Acquisition [6]

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Locking: The spectrometer will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve high resolution.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.

  • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, relaxation delay) and initiate the data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the procedure for acquiring an FT-IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[8][9]

3.2.1. Sample Preparation and Analysis [8][10]

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Acquire a background spectrum to account for atmospheric and crystal absorbances.

  • Sample Application: Place a small drop of the liquid ester directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue.

Synthesis Workflow

Propylene glycol di(2-ethylhexanoate) can be synthesized via the Fischer esterification of propylene glycol with 2-ethylhexanoic acid, typically in the presence of an acid catalyst. The following diagram illustrates the logical workflow of this synthesis and subsequent purification.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Propylene Glycol Propylene Glycol Esterification Esterification Propylene Glycol->Esterification 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Quenching Quenching Esterification->Quenching Crude Product Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Solvent Removal Solvent Removal Filtration->Solvent Removal Propylene Glycol Di(2-ethylhexanoate) Propylene Glycol Di(2-ethylhexanoate) Solvent Removal->Propylene Glycol Di(2-ethylhexanoate) Purified Product

Caption: Synthesis and purification workflow for propylene glycol di(2-ethylhexanoate).

Conclusion

While direct experimental spectroscopic data for propylene glycol di(2-ethylhexanoate) remains elusive in the public domain, this technical guide provides a foundational understanding of its expected spectral characteristics based on the known data of its precursor and general principles of spectroscopy. The detailed experimental protocols for NMR and IR spectroscopy offer practical guidance for researchers aiming to characterize this and similar liquid ester compounds. The illustrative synthesis workflow provides a logical framework for its preparation in a laboratory setting. This document serves as a valuable resource for professionals in chemistry and drug development, facilitating a more informed approach to the analysis and synthesis of propylene glycol di(2-ethylhexanoate).

References

Toxicological Profile of Propylene Glycol Di(2-ethylhexanoate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for Propylene (B89431) Glycol Di(2-ethylhexanoate). The following profile is substantially based on a read-across approach from toxicological data of structurally similar compounds, primarily propylene glycol and other propylene glycol esters, as well as the known toxicological profile of 2-ethylhexanoic acid. This approach is a scientifically accepted method for predicting the toxicity of substances with similar chemical structures and metabolic pathways.

Executive Summary

Propylene Glycol Di(2-ethylhexanoate) is a diester of propylene glycol and 2-ethylhexanoic acid. Based on data from analogous compounds, it is expected to have a low order of acute toxicity via oral and dermal routes. It is anticipated to be minimally irritating to the skin and eyes and is unlikely to be a skin sensitizer. The available data on related propylene glycol esters suggest no significant concerns for mutagenicity or carcinogenicity. Reproductive and developmental toxicity are also not expected at reasonably anticipated exposure levels. The primary metabolic pathway is likely hydrolysis to propylene glycol and 2-ethylhexanoic acid, both of which have well-characterized metabolic fates.

Chemical and Physical Properties

PropertyValue
Chemical Name 2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate
Synonyms Propylene Glycol Diethylhexanoate
CAS Number 93981-97-6
Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
Appearance Viscous, colorless, odorless liquid
Solubility Insoluble in water; soluble in organic solvents

Toxicological Data Summary

The following tables summarize the toxicological data for propylene glycol and related esters. These values provide an estimation of the toxicological profile of Propylene Glycol Di(2-ethylhexanoate).

Table 1: Acute Toxicity
TestSpeciesRouteEndpointValueReference
Acute Oral Toxicity (Propylene Glycol)RatOralLD5022 to 33.5 g/kg bw[1][1]
Acute Dermal Toxicity (Propylene Glycol)RabbitDermalLD50>20.8 g/kg bw[2]
Acute Oral Toxicity (Propylene Glycol Laurate)RatOralLD50>34.6 g/kg[3]
Acute Oral Toxicity (Propylene Glycol Monostearate)RatOralLD50>32 g/kg[3]
Table 2: Irritation and Sensitization
TestSpeciesResultReference
Skin Irritation (Propylene Glycol Dicaprylate/Dicaprate)RabbitMinimally irritating[3]
Skin Irritation (Propylene Glycol Laurate)RabbitSlightly irritating[3]
Skin Sensitization (Propylene Glycol)HumanVery low sensitization potential[4][5]
Skin Sensitization (Product with 1.5%-2.5% PGS)HumanNo evidence of sensitization[3]
Eye Irritation (Propylene Glycol)RabbitMildly irritating[2]
Table 3: Repeated Dose Toxicity
TestSpeciesRouteNOAELReference
90-Day Study (Propylene Glycol Dicaprylate/Dicaprate)RatOral1000 mg/kg/d[3]
Chronic Study (Propylene Glycol)RatOral (in feed)2.5 g/kg bw/day[2]
Chronic Study (Propylene Glycol)DogOral (in diet)2 g/kg bw/day[6]
Table 4: Genotoxicity
Test TypeTest SystemResultReference
Ames Test (Propylene Glycol Monostearate)S. typhimuriumNegative[3]
In vitro Microbial Assays (Propylene Glycol)Various strainsNegative[7]
Sister Chromatid Exchange (Propylene Glycol)Chinese hamster cellsNegative[7]
In vivo Micronucleus, Dominant Lethal, Chromosome Aberration (Propylene Glycol)VariousNegative[2]
Table 5: Reproductive and Developmental Toxicity
TestSpeciesRouteNOAELReference
Developmental Toxicity (Propylene Glycol)MouseOral10,400 mg/kg bw/day[8][9]
Developmental Toxicity (Propylene Glycol)RatOral1,600 mg/kg bw/day[9]
Developmental Toxicity (Propylene Glycol)RabbitOral1,230 mg/kg bw/day[9]
Continuous Breeding Study (Propylene Glycol)MouseOral (in drinking water)10,100 mg/kg bw/day[8][9]

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies, based on internationally accepted guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[10][11][12]

Acute Oral Toxicity (Based on OECD TG 425)
  • Principle: A stepwise procedure is used to determine the LD50 with a minimum number of animals.[13]

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose is selected based on available information.

    • A single animal is dosed.

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • This up-and-down procedure continues until the stopping criteria are met.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Data Collection: Mortality, clinical signs, body weight, and gross necropsy findings are recorded.

Acute Dermal Toxicity (Based on OECD TG 402)
  • Principle: To assess the toxic effects of a substance applied in a single dose to the skin.[14][15]

  • Test Animals: Rats, rabbits, or guinea pigs with healthy, intact skin are used.[16]

  • Procedure:

    • The fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance is applied uniformly over an area of not less than 10% of the body surface area.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[17]

    • After 24 hours, the residual test substance is removed.

    • Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Collection: Skin reactions at the site of application, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings are recorded.

Skin Irritation/Corrosion (Based on OECD TG 404)
  • Principle: To assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's skin is clipped free of fur.

    • The test substance is applied to a small area of skin under a gauze patch.

    • The patch is removed after a specified time (e.g., 4 hours).

    • The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Data Collection: The severity of erythema and edema are scored and an overall irritation score is calculated.

Skin Sensitization (Based on OECD TG 406 - Guinea Pig Maximization Test)
  • Principle: To determine if a substance can induce a delayed-type hypersensitivity reaction.

  • Test Animals: Guinea pigs.

  • Procedure:

    • Induction Phase: The animals are initially exposed to the test substance, with and without an adjuvant, through intradermal injections and topical application to induce a hypersensitivity state.

    • Challenge Phase: After a rest period (10-14 days), the animals are challenged with a topical application of the test substance to a new skin site.

    • The skin reaction at the challenge site is observed and scored at 24 and 48 hours after the challenge.

  • Data Collection: The incidence and severity of skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD TG 471)
  • Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (e.g., S9 mix from rat liver).

    • The bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to grow) is counted.

  • Data Collection: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

Metabolism and Toxicokinetics

Propylene glycol esters are expected to be hydrolyzed to propylene glycol and the corresponding fatty acid by esterases in the gastrointestinal tract and other tissues.[3]

  • Propylene Glycol: Propylene glycol is readily absorbed and metabolized in the liver by alcohol dehydrogenase to lactic acid and pyruvic acid, which are then incorporated into the Krebs cycle and either used for energy or in gluconeogenesis.[7][18] It has a short plasma half-life of about 4-8 hours.[19]

  • 2-Ethylhexanoic Acid: This fatty acid is metabolized via beta-oxidation.

Visualizations

Experimental Workflow Diagrams

Acute_Oral_Toxicity_Workflow start Start: Select Starting Dose dose_animal Dose Single Animal start->dose_animal observe_24h Observe for 24h dose_animal->observe_24h check_survival Animal Survived? observe_24h->check_survival increase_dose Increase Dose for Next Animal check_survival->increase_dose Yes decrease_dose Decrease Dose for Next Animal check_survival->decrease_dose No observe_14d Observe for 14 Days (Clinical Signs, Body Weight) check_survival->observe_14d increase_dose->dose_animal decrease_dose->dose_animal necropsy Gross Necropsy observe_14d->necropsy end End: Calculate LD50 necropsy->end

Caption: Acute Oral Toxicity (OECD 425) Workflow.

Dermal_Toxicity_Workflow start Start: Animal Preparation (Fur Clipping) apply_substance Apply Test Substance (10% Body Surface Area) start->apply_substance cover_site Cover with Gauze and Tape apply_substance->cover_site expose_24h 24-Hour Exposure cover_site->expose_24h remove_substance Remove Residual Substance expose_24h->remove_substance observe_14d Observe for 14 Days (Skin Reactions, Systemic Toxicity) remove_substance->observe_14d end End: Final Observations and Necropsy observe_14d->end

Caption: Acute Dermal Toxicity (OECD 402) Workflow.

Metabolism_Pathway PGDEH Propylene Glycol Di(2-ethylhexanoate) Hydrolysis Hydrolysis (Esterases) PGDEH->Hydrolysis PG Propylene Glycol Hydrolysis->PG EHA 2-Ethylhexanoic Acid Hydrolysis->EHA Metabolism_PG Metabolism (Alcohol Dehydrogenase) PG->Metabolism_PG Metabolism_EHA Metabolism (Beta-oxidation) EHA->Metabolism_EHA Lactic_Pyruvic Lactic Acid & Pyruvic Acid Metabolism_PG->Lactic_Pyruvic Metabolites Further Metabolites Metabolism_EHA->Metabolites Krebs_Cycle Krebs Cycle / Gluconeogenesis Lactic_Pyruvic->Krebs_Cycle

Caption: Postulated Metabolic Pathway.

Conclusion

The toxicological profile of Propylene Glycol Di(2-ethylhexanoate), inferred from data on structurally related compounds, indicates a low potential for toxicity. It is not expected to be acutely toxic, a significant irritant or sensitizer, or to pose a genotoxic, carcinogenic, or reproductive/developmental hazard under normal conditions of use. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as used in cosmetics when formulated to be non-irritating.[20] As with any chemical, appropriate handling and use procedures should be followed. For definitive risk assessment, further studies on the specific substance may be warranted depending on the intended use and exposure scenarios.

References

Environmental Fate and Degradation of Propylene Glycol Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of propylene (B89431) glycol esters. These compounds, widely used in pharmaceutical, cosmetic, and food industries, are of interest due to their potential release into the environment. This document details their hydrolysis, biodegradation, and abiotic degradation pathways, supported by available quantitative data, experimental methodologies, and visual representations of key processes.

Executive Summary

Propylene glycol esters are primarily degraded in the environment through a two-step process: initial hydrolysis to propylene glycol and the corresponding fatty acid, followed by the biodegradation of these components. Propylene glycol itself is readily biodegradable in soil and water, with half-lives typically in the range of a few days. The fatty acid moieties are also generally biodegradable. While specific quantitative data for the esters themselves are limited in publicly available literature, the known degradation pathways of their constituent parts suggest a low potential for environmental persistence. Abiotic degradation processes such as photolysis may contribute to their overall environmental fate, but are considered less significant than biological degradation.

Chemical Structure and Properties

Propylene glycol esters are a class of compounds formed from the esterification of propylene glycol with one or two fatty acids. The properties of a specific propylene glycol ester are determined by the nature of the fatty acid(s) attached.

Environmental Fate

The environmental fate of propylene glycol esters is governed by three main processes: hydrolysis, biodegradation, and abiotic degradation.

Hydrolysis

The primary degradation pathway for propylene glycol esters is hydrolysis of the ester bond, which releases propylene glycol and the corresponding fatty acid(s). This process can be both chemically and enzymatically mediated.

Chemical Hydrolysis: The rate of chemical hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions.

Enzymatic Hydrolysis: In biological systems and the environment, hydrolysis is often catalyzed by enzymes called esterases or lipases. Studies have shown that pancreatic lipase (B570770) and steapsin can hydrolyze propylene glycol monostearate and distearate.[1] This enzymatic activity is expected to be the predominant initial step in the degradation of these esters in environments rich in microbial life.

Quantitative Data on Hydrolysis: Specific kinetic data for the hydrolysis of various propylene glycol fatty acid esters under different environmental conditions (pH, temperature) is not readily available in the reviewed literature. One study on propylene glycol monomethyl ether acetate (B1210297) (PGMEA), a related but structurally different compound, demonstrated rapid hydrolysis in vivo and in vitro, with half-lives in the order of minutes.[2]

Table 1: Hydrolysis Data for Propylene Glycol Monomethyl Ether Acetate (PGMEA) (Illustrative)

MatrixConcentration (µg/mL)Half-life (minutes)Reference
Rat Blood516[2]
Rat Blood5015[2]
Human Blood536[2]
Human Blood5034[2]
Rat Liver Homogenate534[2]
Rat Liver Homogenate5034[2]
Human Liver Homogenate527[2]
Human Liver Homogenate5030[2]

Note: This data is for PGMEA and serves as an example of rapid ester hydrolysis. Similar studies on propylene glycol fatty acid esters are needed.

Biodegradation

Following hydrolysis, the resulting propylene glycol and fatty acids are subject to microbial degradation.

Biodegradation of Propylene Glycol: Propylene glycol is considered readily biodegradable under both aerobic and anaerobic conditions.[3] Numerous studies have documented its degradation in various environmental matrices.

  • Aerobic Biodegradation: In the presence of oxygen, microorganisms, particularly of the Pseudomonas genus, can degrade propylene glycol to carbon dioxide and water.[4]

  • Anaerobic Biodegradation: Under anaerobic conditions, propylene glycol can be fermented to propionaldehyde, which is further metabolized.[5]

Quantitative Data on Propylene Glycol Biodegradation:

Table 2: Biodegradation Half-life of Propylene Glycol

Environmental CompartmentConditionHalf-lifeReference
Surface WaterAerobic1 - 4 days[3]
Surface WaterAnaerobic3 - 5 days[3]
SoilAerobic/AnaerobicSimilar to or less than surface water[3]
Seawater-13.6 days[6]

Biodegradation of Fatty Acids: The fatty acid moieties released upon hydrolysis are also generally biodegradable through pathways such as β-oxidation.

Biodegradation of Propylene Glycol Esters: Direct evidence for the biodegradation of intact propylene glycol esters is limited. The prevailing hypothesis is that the initial and rate-limiting step is enzymatic hydrolysis, followed by the rapid biodegradation of the hydrolysis products. To definitively assess the biodegradability of a specific propylene glycol ester, standardized tests such as the OECD 301 series for ready biodegradability should be conducted.[7]

Abiotic Degradation

Abiotic degradation pathways, such as photolysis and oxidation, may also contribute to the environmental fate of propylene glycol esters, although they are generally considered to be of lesser importance than biological processes for this class of compounds.

Photolysis: Some fatty acid esters can undergo photodecarboxylation when exposed to light.[8] However, specific data on the photolytic degradation rates of propylene glycol fatty acid esters in relevant environmental media are not available.

Experimental Protocols

Hydrolysis Rate Determination

A general protocol to determine the hydrolysis rate of a propylene glycol ester would involve:

  • Preparation of buffered solutions: Prepare aqueous buffer solutions at various environmentally relevant pH values (e.g., 5, 7, and 9).

  • Incubation: Add a known concentration of the propylene glycol ester to each buffer solution. Incubate the solutions at a constant temperature.

  • Sampling: At regular time intervals, withdraw aliquots from each solution.

  • Analysis: Quench the reaction (e.g., by adding a solvent or adjusting the pH) and analyze the concentration of the remaining parent ester and/or the formation of propylene glycol using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the ester versus time and determine the hydrolysis rate constant and half-life for each pH and temperature condition.

Biodegradability Testing (OECD 301F - Manometric Respirometry)

This method assesses the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms.

  • Preparation of Mineral Medium: A mineral medium containing essential salts is prepared and inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Test and Control Vessels: The test substance is added to the test vessels. Control vessels contain the inoculum without the test substance to measure endogenous respiration. A reference substance of known biodegradability is also tested in parallel for quality control.

  • Incubation: The sealed vessels are incubated at a constant temperature (e.g., 20-25°C) in the dark with continuous stirring.

  • Measurement of Oxygen Consumption: The oxygen consumption is measured over a 28-day period using a respirometer.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test.[7]

Analytical Methods for Propylene Glycol Esters in Environmental Samples

The analysis of propylene glycol esters in environmental matrices like soil and water typically involves extraction followed by chromatographic analysis.

Sample Preparation (Soil):

  • Solvent Extraction: A soil sample is extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol).

  • Cleanup: The extract may require a cleanup step to remove interfering substances.

  • Concentration: The extract is concentrated to a smaller volume before analysis.

Sample Preparation (Water):

  • Liquid-Liquid Extraction: A water sample is extracted with an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Alternatively, the water sample can be passed through an SPE cartridge that retains the esters, which are then eluted with a solvent.

Analytical Determination:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common technique for the analysis of propylene glycol esters. Derivatization may be necessary to improve volatility and chromatographic performance.[9]

Visualizations

Degradation Pathway of Propylene Glycol Esters

PGE Propylene Glycol Ester PG Propylene Glycol PGE->PG Hydrolysis (Chemical/Enzymatic) FA Fatty Acid PGE->FA CO2 CO2 + H2O PG->CO2 Aerobic Biodegradation Metabolites Further Metabolites FA->Metabolites β-oxidation Metabolites->CO2 Aerobic Biodegradation

Caption: General degradation pathway of propylene glycol esters.

Experimental Workflow for Biodegradability Testing

cluster_prep Preparation cluster_inc Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Inoculate with Microorganisms A->B C Add Test Substance B->C D Prepare Controls B->D E Incubate at Constant Temperature C->E D->E F Measure Oxygen Consumption E->F G Calculate % Biodegradation F->G H Assess Ready Biodegradability G->H

Caption: Workflow for OECD 301F ready biodegradability testing.

Gaps in Knowledge and Future Research Directions

While the general fate of propylene glycol esters can be inferred from the behavior of their hydrolysis products, there is a significant lack of direct experimental data for the esters themselves. Future research should focus on:

  • Quantitative Hydrolysis Studies: Determining the hydrolysis rates of a range of propylene glycol fatty acid esters under various environmentally relevant pH and temperature conditions.

  • Direct Biodegradation Studies: Conducting ready biodegradability tests (e.g., OECD 301 series) on specific propylene glycol esters to confirm their environmental persistence.

  • Identification of Degrading Microorganisms: Isolating and identifying microbial species capable of producing esterases that are active on propylene glycol esters.

  • Abiotic Degradation Studies: Investigating the potential for photolysis and oxidation of propylene glycol esters in aqueous and soil environments.

  • Gene Expression Studies: Utilizing transcriptomics to understand the genetic and signaling pathways involved in the microbial degradation of these esters.

Conclusion

Propylene glycol esters are expected to undergo hydrolysis to propylene glycol and fatty acids, which are then readily biodegraded in the environment. This suggests a low potential for long-term persistence. However, a lack of direct quantitative data on the hydrolysis and biodegradation rates of the esters themselves is a notable knowledge gap. Further research in the areas outlined above is necessary to provide a more complete and definitive assessment of the environmental fate and degradation of this important class of compounds.

References

Methodological & Application

Propylene Glycol Diethylhexanoate: Application Notes and Protocols for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol diethylhexanoate is a diester of propylene glycol and 2-ethylhexanoic acid.[1] It is a clear, colorless to slightly yellow, oily liquid with a neutral odor.[2][3] Functioning primarily as an emollient, skin-conditioning agent, and solubilizer, it sees wide use in cosmetic and personal care products.[2][3] While specific quantitative data on its application in pharmaceutical formulations are limited in publicly available literature, its physicochemical properties suggest its potential as a valuable excipient in drug delivery systems, particularly for topical and oral routes of administration.

This document provides a comprehensive overview of the potential applications of propylene glycol diethylhexanoate in pharmaceutical formulations, drawing upon its known properties and data from structurally related propylene glycol esters. It also includes detailed protocols for key experiments to evaluate its efficacy as a solubility and penetration enhancer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in formulation development.

PropertyValueReference
Chemical Name 2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate[4]
CAS Number 93981-97-6[2]
Molecular Formula C19H36O4[4]
Molecular Weight 328.5 g/mol [4]
Appearance Clear, colorless to slightly yellow, oily liquid[2][3]
Odor Neutral[2]
Solubility Miscible with most cosmetic solvents, including ethanol.[3]
Functions Emollient, Solubilizer, Skin-conditioning agent[2]

Applications in Pharmaceutical Formulations

Based on its properties and the functions of similar propylene glycol esters, this compound is a promising candidate for the following pharmaceutical applications:

  • Topical Drug Delivery: Its emollient and non-oily feel make it an excellent vehicle for creams, lotions, and gels.[3] It can act as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and potentially as a penetration enhancer to improve drug delivery through the stratum corneum.

  • Oral Drug Delivery (Self-Emulsifying Drug Delivery Systems - SEDDS): Propylene glycol esters are utilized as the oil phase or co-solvent in SEDDS to enhance the oral bioavailability of poorly water-soluble drugs.[5][6] this compound's solvent properties make it a candidate for such formulations, which form fine emulsions or microemulsions in the gastrointestinal tract, thereby improving drug dissolution and absorption.[7]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate this compound in pharmaceutical formulations. These are general protocols that can be adapted for specific APIs and formulation types.

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an Active Pharmaceutical Ingredient (API) in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API

  • Volumetric flasks and pipettes

  • Appropriate HPLC grade solvents for mobile phase and sample dilution

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of vials.

    • Accurately add a known volume or weight of this compound to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the sediment.

    • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the API.

    • Calculate the saturation solubility of the API in this compound, typically expressed in mg/mL or mg/g.

Protocol 2: Formulation of a Topical Gel with this compound

Objective: To prepare a topical gel formulation containing an API, using this compound as a solubilizer and/or emollient.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Gelling agent (e.g., Carbopol® 940, Hydroxypropyl methylcellulose)

  • Neutralizing agent (e.g., Triethanolamine, if using Carbopol)

  • Co-solvent (e.g., Ethanol, Propylene Glycol)

  • Purified water

  • Preservatives (e.g., Methylparaben, Propylparaben)

  • Beakers, magnetic stirrer, overhead stirrer, pH meter, viscometer

Methodology:

  • Preparation of the Gel Base (Example with Carbopol 940):

    • Disperse the gelling agent (e.g., 1% w/w Carbopol 940) in purified water with constant stirring using an overhead stirrer, avoiding the formation of lumps.

    • Allow the dispersion to hydrate (B1144303) for at least 2 hours or overnight.

  • Preparation of the Active Phase:

    • In a separate beaker, dissolve the API in a mixture of this compound and any co-solvents. Gentle heating may be applied if necessary to aid dissolution.

    • If preservatives are used, dissolve them in a suitable solvent (e.g., propylene glycol) and add to this phase.

  • Formation of the Gel:

    • Slowly add the active phase to the hydrated gel base with continuous stirring.

    • Neutralize the gel by slowly adding a neutralizing agent (e.g., triethanolamine) dropwise while monitoring the pH. Continue until a clear, viscous gel is formed and the desired pH (typically 5.5-7.0 for skin) is achieved.

    • Stir gently to ensure homogeneity, avoiding air entrapment.

  • Characterization of the Gel:

    • Physical Appearance: Visually inspect the gel for clarity, color, homogeneity, and the presence of any particles.

    • pH Measurement: Determine the pH of the gel using a calibrated pH meter.

    • Viscosity: Measure the viscosity of the gel using a viscometer with an appropriate spindle and rotational speed.

    • Drug Content: Assay the gel for API content uniformity using a validated analytical method.

Protocol 3: Development and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate and characterize a SEDDS using this compound as the oil or co-solvent phase for a poorly water-soluble drug.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene Glycol)

  • Purified water

  • Vortex mixer, magnetic stirrer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Methodology:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents to identify suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the oil phase (this compound), surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

    • For each ratio, titrate the mixture with the aqueous phase (purified water) and observe the formation of emulsions.

    • Identify the regions of spontaneous microemulsion or nanoemulsion formation (clear or bluish-white appearance) and plot these on a pseudo-ternary phase diagram.

  • Formulation of Drug-Loaded SEDDS:

    • Select a formulation from the self-emulsifying region of the phase diagram.

    • Dissolve the API in the mixture of oil, surfactant, and co-surfactant with the aid of a vortex mixer or gentle heating.

  • Characterization of the SEDDS:

    • Self-Emulsification Assessment: Add a known amount of the SEDDS formulation to a specified volume of purified water under gentle agitation and observe the time and appearance of the resulting emulsion.

    • Droplet Size and Polydispersity Index (PDI): Dilute the formed emulsion with purified water and measure the globule size and PDI using a particle size analyzer.

    • Drug Content: Determine the amount of API in the SEDDS formulation using a validated analytical method.

Protocol 4: In Vitro Drug Release/Permeation Study

Objective: To evaluate the release and/or skin permeation of an API from a formulation containing this compound.

Materials:

  • Franz diffusion cells

  • Synthetic membrane or excised skin (e.g., human or animal)

  • Receptor medium (e.g., phosphate-buffered saline, PBS)

  • Formulation containing the API and this compound

  • Magnetic stirrers, water bath

  • HPLC system for sample analysis

Methodology:

  • Preparation of the Diffusion Cells:

    • Mount the membrane or skin between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

    • Fill the receptor compartment with pre-warmed (32°C for skin permeation) and degassed receptor medium.

    • Allow the system to equilibrate for 30 minutes.

  • Application of the Formulation:

    • Apply a known amount of the formulation to the surface of the membrane/skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

Protocol 5: Stability Testing of the Formulation

Objective: To assess the physical and chemical stability of a pharmaceutical formulation containing this compound under accelerated and long-term storage conditions.

Materials:

  • The final formulated product in its intended container-closure system

  • Stability chambers set to ICH-recommended conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)

  • Analytical instrumentation for API quantification and degradation product analysis (e.g., HPLC)

  • Equipment for physical characterization (e.g., viscometer, pH meter, microscope)

Methodology:

  • Sample Storage:

    • Place the packaged formulations in stability chambers at the specified temperature and humidity conditions.

  • Testing Schedule:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Evaluation Parameters:

    • Physical Stability: Visually inspect for changes in appearance, color, odor, and phase separation. For semi-solids, evaluate viscosity, pH, and microscopic appearance. For SEDDS, assess droplet size and PDI after emulsification.

    • Chemical Stability: Quantify the API content to determine its degradation over time. Identify and quantify any degradation products using a stability-indicating HPLC method.

  • Data Analysis:

    • Analyze the data to establish the shelf-life of the product under the recommended storage conditions.

Visualizations

G cluster_0 Stratum Corneum Lipid_Bilayer Lipid Bilayer Corneocytes Corneocytes PG_Ester Propylene Glycol Ester (e.g., Diethylhexanoate) PG_Ester->Lipid_Bilayer Disrupts lipid packing Increases fluidity API Active Pharmaceutical Ingredient (API) API->Lipid_Bilayer Enhanced Partitioning and Diffusion

Caption: Conceptual pathway of skin penetration enhancement by propylene glycol esters.

G start Start: Define Target Product Profile preformulation Preformulation Studies: - API Characterization - Excipient Compatibility - Solubility Screening start->preformulation formulation Formulation Development: - Select Excipients (e.g., PGDE) - Develop Prototype Formulations - Optimization preformulation->formulation characterization Characterization: - Physical Properties (pH, Viscosity) - Drug Content & Uniformity - Microscopic Evaluation formulation->characterization stability Stability Studies: - Accelerated & Long-Term - Physical & Chemical Stability formulation->stability Iterative Optimization invitro In Vitro Performance Testing: - Drug Release (IVRT) - Skin Permeation (IVPT) characterization->invitro invitro->stability end Final Formulation Selection stability->end

Caption: General experimental workflow for topical formulation development.

G cluster_longterm Long-Term Conditions (e.g., 25°C / 60% RH) cluster_accelerated Accelerated Conditions (e.g., 40°C / 75% RH) study Stability Study Initiation lt_t0 Time 0 study->lt_t0 ac_t0 Time 0 study->ac_t0 lt_t3 3 Months lt_t0->lt_t3 lt_t6 6 Months lt_t3->lt_t6 evaluation Evaluation at each time point: - Physical Attributes - Chemical Assay - Degradation Products lt_t3->evaluation lt_t12 12 Months lt_t6->lt_t12 lt_t6->evaluation lt_tn ...n Months lt_t12->lt_tn lt_t12->evaluation lt_tn->evaluation ac_t1 1 Month ac_t0->ac_t1 ac_t3 3 Months ac_t1->ac_t3 ac_t1->evaluation ac_t6 6 Months ac_t3->ac_t6 ac_t3->evaluation ac_t6->evaluation shelf_life Shelf-Life Determination evaluation->shelf_life

Caption: Logical relationship diagram for a typical pharmaceutical stability study.

References

Propylene Glycol Diethylhexanoate as a Plasticizer for Polymer Films: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol diethylhexanoate (PGDE) is a diester of propylene glycol and 2-ethylhexanoic acid, functioning as an effective plasticizer for various polymers used in pharmaceutical film coating and drug delivery systems. Its primary role is to increase the flexibility and workability of polymer films by reducing the glass transition temperature (Tg), thereby minimizing brittleness and improving mechanical properties. This application note provides a comprehensive overview of the use of PGDE as a plasticizer, including its effects on polymer film properties, detailed experimental protocols for film preparation and characterization, and illustrative data. The information is intended to guide researchers and drug development professionals in the formulation and evaluation of polymer films plasticized with PGDE.

Plasticizers are essential components in many pharmaceutical formulations, particularly in film-based systems such as oral films, transdermal patches, and coated dosage forms.[1] They function by inserting themselves between polymer chains, which reduces intermolecular forces and increases the free volume, leading to a softer and more flexible material.[2] The selection of a suitable plasticizer is critical as it can significantly impact the mechanical integrity, drug release profile, and stability of the final product.[3]

Key Properties and Effects of Propylene Glycol Diethylhexanoate (PGDE)

PGDE is a clear, colorless to pale yellow, oily liquid with low viscosity. Its chemical structure and properties make it a compatible plasticizer for a range of polymers, including cellulosics like ethylcellulose and acrylic polymers such as Eudragit®.

Effect on Mechanical Properties

The addition of PGDE to a polymer film significantly alters its mechanical properties. Generally, as the concentration of PGDE increases, the tensile strength of the film decreases, while the elongation at break increases. This indicates a transition from a rigid, brittle film to a more flexible and elastic one.

Table 1: Illustrative Mechanical Properties of Ethylcellulose Films Plasticized with PGDE

PGDE Concentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
025.05.01800
1018.515.01200
2012.035.0700
307.560.0300

Note: The data presented in this table is illustrative and based on typical trends observed with similar plasticizers. Actual values may vary depending on the specific polymer, film preparation method, and testing conditions.

Effect on Thermal Properties

A key function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer.[1] A lower Tg is crucial for ensuring the film remains flexible at physiological temperatures and during storage. The reduction in Tg is typically proportional to the concentration of the plasticizer.

Table 2: Illustrative Glass Transition Temperature (Tg) of Eudragit® RS Films Plasticized with PGDE

PGDE Concentration (% w/w of polymer)Glass Transition Temperature (°C)
065
1052
2038
3025

Note: The data presented in this table is illustrative and based on typical trends observed with similar plasticizers. Actual values may vary depending on the specific polymer and analytical method used.

Effect on Drug Release

The inclusion of a plasticizer can influence the drug release profile from a polymer film. By increasing the free volume and mobility of the polymer chains, PGDE can facilitate the diffusion of the entrapped drug, potentially leading to a faster release rate. However, the extent of this effect depends on the drug's properties, the polymer matrix, and the concentration of the plasticizer. For instance, in ethylcellulose coatings, an increase in plasticizer concentration generally leads to a decrease in the drug release rate due to more complete film formation, though exceeding the saturation capacity can reverse this trend.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of polymer films plasticized with PGDE.

Protocol 1: Preparation of Polymer Films by Solvent Casting

The solvent casting method is a common and straightforward technique for preparing polymer films in a laboratory setting.[5]

Materials:

  • Polymer (e.g., Ethylcellulose, Eudragit® RS)

  • This compound (PGDE)

  • Volatile Solvent (e.g., Ethanol, Acetone, or a mixture thereof)

  • Active Pharmaceutical Ingredient (API) (optional)

  • Petri dish or a flat, level casting surface

  • Magnetic stirrer and stir bar

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer in a suitable volatile solvent to achieve the desired concentration (e.g., 10% w/v). Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

  • Plasticizer and API Incorporation:

    • Calculate the required amount of PGDE based on the desired weight percentage relative to the polymer (e.g., 10%, 20%, 30% w/w).

    • Add the PGDE to the polymer solution and continue stirring for at least 30 minutes to ensure a homogenous mixture.

    • If incorporating an API, dissolve or disperse it in the polymer-plasticizer solution and stir until uniformly distributed.

  • Film Casting:

    • Pour a specific volume of the final solution into a clean, level Petri dish. The volume will determine the final thickness of the film.

    • Gently swirl the dish to ensure the solution spreads evenly across the surface.

  • Solvent Evaporation:

    • Cover the Petri dish with a watch glass or place it in a fume hood to allow for slow and controlled evaporation of the solvent at room temperature for 24 hours. This helps to prevent the formation of bubbles and ensures a uniform film.

  • Film Drying and Removal:

    • Once the film appears dry, place the Petri dish in a drying oven at a controlled temperature (e.g., 40°C) for a specified time (e.g., 12-24 hours) to remove any residual solvent.

    • Carefully peel the dried film from the casting surface.

    • Store the prepared films in a desiccator until further characterization.

Experimental Workflow for Film Preparation

G cluster_prep Polymer Solution Preparation cluster_incorp Incorporation of Additives cluster_cast Film Casting and Drying dissolve Dissolve Polymer in Solvent stir1 Stir until Homogeneous dissolve->stir1 add_pgde Add PGDE stir1->add_pgde stir2 Stir for Uniform Distribution add_pgde->stir2 add_api Add API (Optional) add_api->stir2 cast Pour Solution into Petri Dish stir2->cast evap Solvent Evaporation (24h) cast->evap dry Dry in Oven (40°C) evap->dry peel Peel and Store Film dry->peel

Caption: Workflow for preparing plasticized polymer films.

Protocol 2: Characterization of Mechanical Properties

Tensile testing is used to determine the mechanical properties of the polymer films, such as tensile strength, elongation at break, and Young's modulus.

Instrumentation:

  • Texture analyzer or a universal testing machine equipped with film testing grips.

Procedure:

  • Sample Preparation: Cut the prepared films into rectangular strips of standard dimensions (e.g., 10 mm width and 50 mm length). Measure the thickness of each strip at multiple points using a digital micrometer and calculate the average thickness.

  • Tensile Testing:

    • Mount the film strip securely in the grips of the testing machine.

    • Set the initial grip separation (gauge length) and the crosshead speed (e.g., 5 mm/min).

    • Start the test and record the force and displacement until the film breaks.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum force by the initial cross-sectional area of the film.

    • Calculate the percentage elongation at break by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

Logical Relationship of Mechanical Properties

G PGDE Increase PGDE Concentration Flexibility Increased Flexibility PGDE->Flexibility Brittleness Decreased Brittleness PGDE->Brittleness Elongation Increased Elongation at Break Flexibility->Elongation TensileStrength Decreased Tensile Strength Brittleness->TensileStrength

Caption: Effect of PGDE on film mechanical properties.

Protocol 3: Determination of Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the Tg of polymers.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Accurately weigh a small sample of the polymer film (5-10 mg) and seal it in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature above its expected Tg to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

  • Tg Determination: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Conclusion

This compound is a versatile and effective plasticizer for a variety of polymers used in pharmaceutical applications. Its ability to enhance film flexibility, reduce brittleness, and lower the glass transition temperature makes it a valuable excipient in the development of robust and reliable drug delivery systems. The protocols and illustrative data provided in this application note serve as a guide for researchers to effectively formulate and characterize polymer films plasticized with PGDE, enabling the optimization of film properties for specific therapeutic applications. Further studies are encouraged to generate specific quantitative data for PGDE with various polymer systems to build a comprehensive understanding of its plasticizing efficiency.

References

Application of Propylene Glycol Esters in Nanoparticle Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol esters (PGEs) are a versatile class of non-ionic surfactants and lipids that have garnered significant attention in the field of nanotechnology, particularly in the synthesis of nanoparticles for drug delivery and other biomedical applications. Their biocompatibility, emulsifying properties, and ability to act as both a lipid matrix and a stabilizer make them valuable excipients in the formulation of various nanoparticle systems. This document provides detailed application notes and protocols on the use of propylene glycol esters in the synthesis of nanoparticles, including Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and nanoemulsions.

Propylene glycol esters are formed by the esterification of propylene glycol with fatty acids. Depending on the fatty acid used, a range of esters with varying hydrophilic-lipophilic balance (HLB) values can be produced, allowing for their use in diverse formulation strategies. Common examples include propylene glycol monostearate (PGMS), propylene glycol monopalmitate (PGMP), and propylene glycol monocaprylate (Capryol 90). These esters can serve as the solid lipid core in SLNs, the liquid lipid component in NLCs, or the oil phase in nanoemulsions. Furthermore, propylene glycol itself is often employed as a co-surfactant or co-solvent to reduce particle size and enhance the stability of the nanoparticle dispersion.[1][2][3][4][5][6]

The application of PGEs in nanoparticle synthesis offers several advantages, including improved drug solubility and bioavailability, controlled drug release, and enhanced stability of the formulation.[7][8][9] This document will delve into the practical aspects of utilizing PGEs in nanoparticle fabrication, providing researchers with the necessary information to design and execute their experiments.

Application Notes

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Propylene glycol esters are key components in the formulation of SLNs and NLCs, which are lipid-based nanoparticles designed for drug delivery.

  • Role of Propylene Glycol Esters:

    • Solid Lipid Matrix: In SLNs, propylene glycol esters with higher melting points, such as propylene glycol monopalmitate (PGMP), can be used as the solid lipid matrix to encapsulate lipophilic drugs.[1][10]

    • Liquid Lipid in NLCs: In NLCs, a blend of a solid lipid and a liquid lipid is used to create a less ordered lipid matrix, which can increase drug loading and prevent drug expulsion during storage. Propylene glycol esters with lower melting points or liquid PGEs can serve as the liquid lipid component.

    • Stabilizer: The amphiphilic nature of some PGEs allows them to act as stabilizers at the oil-water interface, preventing particle aggregation.

  • Advantages of using PGEs in SLNs and NLCs:

    • Enhanced Stability: The inclusion of propylene glycol can enhance the long-term physical stability of NLCs.[2]

    • Reduced Particle Size: The addition of propylene glycol has been shown to reduce the particle size of NLCs.[2][11]

    • Improved Skin Hydration and Occlusion: NLC formulations containing propylene glycol have demonstrated significant increases in skin hydration and occlusive properties, making them suitable for topical applications.[2][12][13]

Nanoemulsions

Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the range of 10-100 nm.[4] Propylene glycol and its esters play crucial roles in the formulation of nanoemulsions.

  • Role of Propylene Glycol and its Esters:

    • Oil Phase: Propylene glycol esters like propylene glycol monocaprylate (e.g., Capryol 90) can be used as the oil phase to dissolve lipophilic drugs.[5]

    • Co-surfactant/Co-solvent: Propylene glycol is frequently used as a co-surfactant or co-solvent in self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS).[3][4][9] It helps to lower the interfacial tension between the oil and water phases, facilitating the spontaneous formation of a nanoemulsion upon gentle agitation in an aqueous medium.

  • Advantages of using PGEs in Nanoemulsions:

    • Enhanced Drug Solubilization: Propylene glycol esters can significantly enhance the solubility of poorly water-soluble drugs.[5]

    • Spontaneous Emulsification: The use of propylene glycol as a co-surfactant promotes the low-energy formation of nanoemulsions.[5]

    • Improved Bioavailability: Nanoemulsion formulations can improve the oral bioavailability of lipophilic drugs.[3][9]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using Propylene Glycol Monopalmitate (PGMP)

This protocol describes the preparation of carvacrol-loaded SLNs using a high-shear homogenization and ultrasonication method, adapted from the literature.[1]

Materials:

  • Propylene Glycol Monopalmitate (PGMP) (Solid Lipid)

  • Glyceryl Monostearate (GMS) (Co-lipid)

  • Carvacrol (B1668589) (Model Lipophilic Drug)

  • Tween 80 (Surfactant)

  • Deionized Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amounts of PGMP and GMS (e.g., in a 1:1 or 2:1 mass ratio) and place them in a beaker.

    • Add the desired amount of carvacrol to the lipid mixture.

    • Heat the beaker in a water bath to 70°C, which is above the melting point of the lipids, and stir with a magnetic stirrer until a clear, uniform oil phase is obtained.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of Tween 80 (e.g., 3.0% w/v) in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (70°C).

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-shear homogenization at a specific speed (e.g., 10,000 rpm) for a set time (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately subject the coarse emulsion to probe sonication at a specific power output for a defined period (e.g., 15 minutes) to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Workflow Diagram:

SLN_Preparation cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation lp1 Weigh PGMP, GMS, and Carvacrol lp2 Heat to 70°C and Stir lp1->lp2 em1 Add Lipid Phase to Aqueous Phase lp2->em1 ap1 Prepare Tween 80 Solution ap2 Heat to 70°C ap1->ap2 ap2->em1 em2 High-Shear Homogenization em1->em2 em3 Probe Sonication em2->em3 em4 Cooling and Solidification em3->em4 char Characterization (Particle Size, PDI, Zeta Potential, EE%) em4->char SLN Dispersion

Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) with Propylene Glycol

This protocol outlines the preparation of NLCs with the inclusion of propylene glycol to enhance stability and reduce particle size, based on methodologies found in the literature.[2][11]

Materials:

  • Solid Lipid (e.g., Hydrogenated palm kernel glycerides)

  • Liquid Lipid (e.g., Isopropyl palmitate)

  • Propylene Glycol

  • Hydrophilic Surfactant (e.g., Tween 80)

  • Lipophilic Surfactant (e.g., Span 40)

  • Deionized Water

Equipment:

  • High-shear homogenizer

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid and liquid lipid together at 70°C.

    • Add the lipophilic surfactant (Span 40) to the melted lipid mixture and stir until dissolved.

  • Preparation of the Aqueous Phase:

    • Dissolve the hydrophilic surfactant (Tween 80) and propylene glycol in deionized water.

    • Heat the aqueous phase to 70°C.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-shear homogenization at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 15 minutes) to form the NLC dispersion.

  • Cooling:

    • Allow the NLC dispersion to cool to room temperature while stirring gently.

  • Characterization:

    • Analyze the NLC formulation for particle size, PDI, zeta potential, and physical stability over time.

Workflow Diagram:

NLC_Preparation cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification NLC Formation lp1 Melt Solid and Liquid Lipids at 70°C lp2 Add Lipophilic Surfactant lp1->lp2 em1 Add Lipid Phase to Aqueous Phase lp2->em1 ap1 Dissolve Hydrophilic Surfactant and Propylene Glycol in Water ap2 Heat to 70°C ap1->ap2 ap2->em1 em2 High-Shear Homogenization em1->em2 em3 Cooling em2->em3 char Characterization (Particle Size, PDI, Zeta Potential, Stability) em3->char NLC Dispersion Nanoemulsion_Preparation cluster_oil Oil Phase cluster_surfactant Surfactant Mixture cluster_formation Nanoemulsion Formation op1 Dissolve Plumbagin in Capryol 90 fm1 Mix Oil Phase and Surfactant Mixture (Pre-concentrate) op1->fm1 sp1 Mix Labrasol and Kolliphor RH40 sp1->fm1 fm2 Add Pre-concentrate to Water with Stirring fm1->fm2 char Characterization (Droplet Size, PDI, Drug Content) fm2->char Nanoemulsion

References

Application Notes and Protocols for the Enzymatic Synthesis of Propylene Glycol Di-2-ethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol di-2-ethylhexanoate is a diester with applications as a plasticizer, emollient, and solvent in various industries, including cosmetics, pharmaceuticals, and plastics. The enzymatic synthesis of this compound offers a green and sustainable alternative to traditional chemical methods, which often require harsh reaction conditions and catalysts that can lead to undesirable byproducts. This document provides detailed methodologies for the lipase-catalyzed synthesis of propylene glycol di-2-ethylhexanoate, based on established principles of enzymatic esterification.

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis due to their ability to function in non-aqueous environments.[1] The enzymatic approach allows for high specificity and milder reaction conditions, resulting in a cleaner product profile.[1] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.

Reaction Principle

The enzymatic synthesis of propylene glycol di-2-ethylhexanoate can be achieved through two primary routes: direct esterification of propylene glycol with 2-ethylhexanoic acid or transesterification of propylene glycol with an ester of 2-ethylhexanoic acid (e.g., methyl-2-ethylhexanoate). The direct esterification reaction is illustrated below:

Propylene Glycol + 2 2-Ethylhexanoic Acid ⇌ Propylene Glycol Di-2-ethylhexanoate + 2 H₂O

The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side. This can be accomplished by performing the reaction under vacuum or by using molecular sieves.

Experimental Protocols

The following protocols are generalized methodologies based on the enzymatic synthesis of similar propylene glycol esters. Optimization of specific parameters may be required to achieve maximum yield and purity for propylene glycol di-2-ethylhexanoate.

Protocol 1: Direct Esterification in a Solvent-Free System

This protocol describes the direct esterification of propylene glycol and 2-ethylhexanoic acid using an immobilized lipase (B570770) in a solvent-free environment.

Materials:

  • Propylene Glycol

  • 2-Ethylhexanoic Acid

  • Immobilized Lipase (e.g., Novozym® 435, immobilized Candida antarctica lipase B)

  • Molecular Sieves (3Å or 4Å)

  • Hexane or other suitable organic solvent for purification

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Reaction Vessel with Magnetic Stirring and Temperature Control

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine propylene glycol and 2-ethylhexanoic acid. For the synthesis of the diester, a molar ratio of acid to glycol of at least 2:1 is required. An excess of the acid (e.g., 2.2:1) can be used to drive the reaction towards diester formation.

  • Enzyme and Water Removal: Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 5% to 10% (w/w) based on the total weight of the substrates. Add molecular sieves to the reaction mixture to adsorb the water produced during the reaction.

  • Reaction Conditions: Heat the mixture to a temperature between 40°C and 60°C with continuous stirring.[1] The optimal temperature will depend on the specific lipase used. The reaction can be monitored over time by taking small aliquots and analyzing the composition by gas chromatography (GC) or thin-layer chromatography (TLC). Reaction times can vary from several hours to over 24 hours.

  • Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse.

  • Product Purification:

    • The remaining reaction mixture is diluted with a non-polar solvent like hexane.

    • Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted 2-ethylhexanoic acid, followed by washing with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude propylene glycol di-2-ethylhexanoate.

  • Further Purification (Optional): For higher purity, the product can be further purified by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of propylene glycol esters. Note that these are generalized values and may vary for the specific synthesis of propylene glycol di-2-ethylhexanoate.

ParameterValueReference
Enzyme Immobilized Candida antarctica lipase B (Novozym® 435)[1]
Substrates Propylene Glycol, 2-Ethylhexanoic Acid
Substrate Molar Ratio Acid:Glycol from 2:1 to 2.7:1[2]
Enzyme Loading 5% - 10% (w/w of substrates)
Temperature 40°C - 60°C[1]
Reaction Time 8 - 24 hours[2]
Water Removal Molecular Sieves or Vacuum
OutcomeExpected ValueReference
Conversion > 90%[3]
Diester Yield 88% - 92%[4]
Product Purity > 95% (after purification)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis and purification of propylene glycol di-2-ethylhexanoate.

G cluster_0 Synthesis cluster_1 Purification Reactants Propylene Glycol + 2-Ethylhexanoic Acid Reaction Esterification Reaction (40-60°C, Stirring) Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Filtration Reaction->Filtration Cooling Filtration->Enzyme Enzyme Recovery & Reuse Washing Solvent Extraction & Washing Filtration->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation PurifiedProduct Propylene Glycol Di-2-ethylhexanoate Evaporation->PurifiedProduct

Enzymatic synthesis and purification workflow.
Signaling Pathway (Reaction Mechanism)

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. The diagram below outlines the simplified reaction pathway.

G cluster_cycle Catalytic Cycle E Lipase (E) EA Acyl-Enzyme Intermediate (EA) E->EA + A E->EA A 2-Ethylhexanoic Acid (A) EA->E - P1 EAB Ternary Complex (EAB) EA->EAB + B EA->EAB P1 Water (P1) B Propylene Glycol (B) Q Propylene Glycol Di-2-ethylhexanoate (Q) EAB->Q - E

Simplified Ping-Pong Bi-Bi reaction mechanism.

Conclusion

The enzymatic synthesis of propylene glycol di-2-ethylhexanoate presents a promising, environmentally friendly approach for the production of this valuable diester. The use of immobilized lipases allows for mild reaction conditions and catalyst recycling, contributing to a more sustainable process. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field to develop and optimize the enzymatic synthesis of propylene glycol di-2-ethylhexanoate for various applications. Further optimization of reaction parameters will be key to maximizing yields and process efficiency.

References

Propylene Glycol Diethylhexanoate: A Versatile Emollient for Advanced Microemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Diethylhexanoate is a branched diester of propylene glycol and 2-ethylhexanoic acid. It is a clear, colorless, and odorless liquid with low viscosity and a non-greasy feel.[1] These properties make it an excellent candidate for use as an emollient and solvent in a variety of cosmetic and pharmaceutical applications.[2][3] In the realm of advanced drug delivery, Propylene Glycol Diethylhexanoate shows promise as a component in the formation of microemulsions, thermodynamically stable, transparent, and isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules.

This document provides detailed application notes and protocols for the utilization of this compound in the formation of microemulsions, targeting researchers, scientists, and drug development professionals. Due to the limited availability of specific formulation data for this compound in publicly accessible research, the protocols provided are based on the general principles of microemulsion formation and characterization, with this compound proposed as the oil phase.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective incorporation into microemulsion systems.

PropertyValueReference
Chemical Name 2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate[1][4]
CAS Number 93981-97-6[1][4]
Molecular Formula C19H36O4[1][4]
Molecular Weight 328.5 g/mol [1][4]
Appearance Clear, colorless liquid[1]
Odor Neutral[1]
Viscosity Low[1]
Key Features Non-greasy feel, excellent lubricity, good solvent properties, high stability[1][3]

Role in Microemulsion Formation

Based on its lipophilic nature and low viscosity, this compound is ideally suited to function as the oil phase in an oil-in-water (o/w) microemulsion. Its branched-chain structure may also influence the fluidity of the interfacial film, potentially impacting the stability and formation of the microemulsion.

The general composition of a microemulsion system incorporating this compound would be:

  • Oil Phase: this compound

  • Aqueous Phase: Purified Water

  • Surfactant: A non-ionic surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value.

  • Cosurfactant: A short to medium-chain alcohol or glycol.

Experimental Protocols

The following protocols provide a general framework for the development and characterization of microemulsions using this compound as the oil phase.

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

Objective: To determine the concentration ranges of oil, surfactant/cosurfactant, and water that lead to the spontaneous formation of a microemulsion.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Cosurfactant (e.g., Propylene Glycol, Ethanol, Transcutol)

  • Purified Water (Aqueous Phase)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Burette

Methodology:

  • Prepare different weight ratios of the surfactant and cosurfactant (Smix), for example, 1:1, 2:1, 3:1, and 4:1.

  • For each Smix ratio, prepare a series of mixtures of this compound and the Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9) in glass vials.

  • Titrate each oil/Smix mixture with purified water dropwise while continuously stirring at a constant temperature (e.g., 25°C).

  • After each addition of water, visually inspect the sample for transparency and phase separation. The endpoint of the titration is the point where the solution turns turbid or shows phase separation.

  • Record the mass of all components at each point.

  • Plot the data on a triangular phase diagram with the vertices representing 100% oil, 100% Smix, and 100% water.

  • The area on the phase diagram where clear, isotropic, and single-phase systems are formed represents the microemulsion region.

G cluster_workflow Experimental Workflow: Phase Diagram Construction prep_smix Prepare Surfactant/Cosurfactant (Smix) Mixtures prep_oil_smix Prepare Oil/Smix Mixtures prep_smix->prep_oil_smix titration Titrate with Water prep_oil_smix->titration observation Visual Observation for Transparency titration->observation plotting Plot Pseudo-Ternary Phase Diagram observation->plotting Record data identification Identify Microemulsion Region plotting->identification

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Characterization of the Microemulsion

Objective: To characterize the physical properties of the formulated microemulsion.

Materials:

  • Prepared microemulsion formulations

  • Dynamic Light Scattering (DLS) instrument

  • Viscometer

  • pH meter

  • Conductivity meter

Methodology:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the microemulsion sample with purified water to an appropriate concentration.

    • Measure the droplet size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).

    • Perform measurements in triplicate.

  • Viscosity Measurement:

    • Measure the viscosity of the undiluted microemulsion sample using a viscometer at a controlled temperature (e.g., 25°C).

    • Record the viscosity at different shear rates to determine the rheological behavior.

  • pH Determination:

    • Measure the pH of the microemulsion using a calibrated pH meter at room temperature.

  • Conductivity Measurement:

    • Measure the electrical conductivity of the microemulsion using a conductivity meter. This can help in identifying the type of microemulsion (o/w, w/o, or bicontinuous).

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Physicochemical Properties of this compound-Based Microemulsions

Formulation CodeOil:Smix:Water Ratio (w/w/w)Droplet Size (nm) ± SDPDI ± SDViscosity (cP) ± SDpH ± SDConductivity (µS/cm) ± SD
ME-PGDE-0110:40:5055.2 ± 2.10.15 ± 0.0225.3 ± 1.56.2 ± 0.1150.7 ± 5.3
ME-PGDE-0215:35:5078.9 ± 3.50.21 ± 0.0332.1 ± 1.86.1 ± 0.2125.4 ± 4.8
ME-PGDE-0320:30:50102.4 ± 4.20.28 ± 0.0445.8 ± 2.26.3 ± 0.198.2 ± 3.9

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific formulation.

Signaling Pathways and Logical Relationships

The formation of a stable microemulsion is dependent on the interplay between the different components.

G cluster_logical_relationship Logical Relationship in Microemulsion Formation Oil Propylene Glycol Diethylhexanoate (Oil) Microemulsion Stable Microemulsion Oil->Microemulsion Water Water Water->Microemulsion Surfactant Surfactant Surfactant->Microemulsion Lowers Interfacial Tension Cosurfactant Cosurfactant Cosurfactant->Microemulsion Increases Interfacial Fluidity

Caption: Key components for stable microemulsion formation.

Conclusion

This compound presents itself as a promising, low-viscosity oil phase for the development of microemulsions in pharmaceutical and cosmetic formulations. Its non-greasy and emollient properties can contribute to elegant and effective delivery systems. The provided protocols offer a foundational approach for researchers to explore the potential of this ingredient in creating stable and well-characterized microemulsions. Further research is warranted to establish specific formulation parameters and to fully elucidate the benefits of incorporating this compound into microemulsion-based products.

References

Propylene Glycol Diethylhexanoate in Topical Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Propylene (B89431) Glycol Diethylhexanoate (PGDEH) is a versatile excipient with potential applications in topical drug delivery systems. Its properties as a non-irritating emollient and effective solubilizer make it a candidate for enhancing the delivery of active pharmaceutical ingredients (APIs) into and through the skin. This document provides an overview of its potential applications, along with generalized experimental protocols for its evaluation.

Physicochemical Properties and Functions

Propylene Glycol Diethylhexanoate is a diester of propylene glycol and 2-ethylhexanoic acid. It is a clear, odorless liquid with low viscosity and good stability. In topical formulations, it can serve several functions:

  • Emollient: It helps to soften and soothe the skin by preventing water loss.

  • Solubilizer: Its lipophilic nature makes it a good solvent for poorly water-soluble drugs, which can enhance their bioavailability in the skin.

  • Vehicle: It can be a component of the base in creams, lotions, and gels, contributing to the overall sensory feel and stability of the formulation.

While extensively used in cosmetics, detailed public data on its specific use and quantitative performance in pharmaceutical topical drug delivery is limited. The following sections provide generalized protocols based on standard methodologies for evaluating new excipients in topical drug delivery research.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound in a topical drug delivery system.

Preparation of a Topical Formulation

This protocol describes the preparation of a simple oil-in-water (o/w) emulsion cream incorporating PGDEH.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Oil Phase)

  • Cetostearyl alcohol (Stiffening agent)

  • Polysorbate 80 (Emulsifier)

  • Purified Water (Aqueous Phase)

  • Propylene Glycol (Humectant/Co-solvent)

  • Preservative (e.g., Phenoxyethanol)

Procedure:

  • Oil Phase Preparation: In a beaker, combine this compound and cetostearyl alcohol. Heat to 70-75°C until all components are melted and uniform.

  • API Incorporation: If the API is oil-soluble, dissolve it in the heated oil phase.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the polysorbate 80, propylene glycol, and preservative in purified water. Heat to 70-75°C. If the API is water-soluble, dissolve it in this phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Final Adjustments: Adjust the pH if necessary and add any temperature-sensitive ingredients below 40°C.

In Vitro Skin Permeation Study

This protocol outlines a standard method for assessing the permeation of an API from a topical formulation containing PGDEH through an excised skin model using a Franz diffusion cell.

Materials:

  • Excised human or animal skin (e.g., porcine ear skin)

  • Franz diffusion cells

  • Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer for the API if needed)

  • Topical formulation containing API and PGDEH

  • High-Performance Liquid Chromatography (HPLC) system for API quantification

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. Remove any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor medium. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the skin to equilibrate for 30 minutes.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor medium and replace with fresh, pre-warmed medium.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Data Presentation

Table 1: Solubility of a Model Drug in Various Solvents

SolventSolubility (mg/mL)
Water< 0.1
Propylene Glycol15.2 ± 1.5
This compoundData to be determined
Ethanol45.8 ± 3.2

Table 2: In Vitro Skin Permeation Parameters of a Model Drug from Different Formulations

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio*
Control (without PGDEH)Data to be determinedData to be determined1.0
Formulation with 5% PGDEHData to be determinedData to be determinedData to be determined
Formulation with 10% PGDEHData to be determinedData to be determinedData to be determined

*Enhancement Ratio = Jss of test formulation / Jss of control formulation

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of PGDEH in topical drug delivery.

G cluster_prep Formulation Preparation A Oil Phase (PGDEH, Excipients) D Homogenization A->D B Aqueous Phase (Water, Excipients) B->D C API C->A Oil-soluble C->B Water-soluble E Topical Formulation D->E

Caption: Workflow for Topical Formulation Preparation.

G cluster_permeation In Vitro Skin Permeation Assay F Formulation Application on Skin Surface G Drug Diffusion through Stratum Corneum F->G H Partitioning into Viable Epidermis G->H I Diffusion through Dermis H->I J Release into Receptor Fluid I->J K HPLC Analysis J->K

Caption: Steps in an In Vitro Skin Permeation Study.

G PGDEH Propylene Glycol Diethylhexanoate Solubilization Increased Drug Solubilization PGDEH->Solubilization Emollience Improved Skin Hydration (Emollience) PGDEH->Emollience Permeation Enhanced Skin Permeation Solubilization->Permeation Emollience->Permeation

Caption: Potential Mechanisms of PGDEH Action.

Conclusion

This compound presents as a promising excipient for topical drug delivery, primarily due to its excellent safety profile, emollient properties, and potential as a solubilizing agent. The provided protocols offer a foundational framework for researchers to systematically evaluate its impact on the delivery of specific APIs. Further research is warranted to generate quantitative data and elucidate the precise mechanisms by which PGDEH may enhance topical drug permeation.

Propylene Glycol Diethylhexanoate: A Non-Aqueous Vehicle for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) Glycol Diethylhexanoate (PGDE) is a diester of propylene glycol and 2-ethylhexanoic acid. It is a clear, colorless, and odorless liquid with low viscosity. Its chemical and physical properties, including its excellent stability and miscibility with a wide range of organic solvents, make it a promising non-aqueous vehicle for the delivery of active pharmaceutical ingredients (APIs), particularly those that are poorly soluble in water or prone to hydrolysis. These application notes provide an overview of the properties of PGDE and detailed protocols for its use in pharmaceutical formulations.

Key Attributes of Propylene Glycol Diethylhexanoate:

  • Solubilizing Agent: PGDE is an effective solvent for many lipophilic APIs, enhancing their solubility and facilitating their incorporation into various dosage forms.

  • Emollient: In topical formulations, it imparts a non-oily, smooth feel to the skin.[1]

  • Penetration Enhancer: Propylene glycol and its esters have been shown to enhance the permeation of some drugs through the skin.[2][3]

  • Stability: It possesses exceptional stability, which is crucial for protecting sensitive APIs from degradation.[4]

  • Safety: Propylene glycol esters are generally considered safe for use in cosmetic and pharmaceutical products, with low potential for skin irritation.[4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical FormulaC19H36O4[6]
Molecular Weight328.49 g/mol [6]
AppearanceClear, colorless, odorless liquid[4]
SolubilityMiscible with most organic solvents[4]

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

Objective: To determine the saturation solubility of an API in PGDE.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a suitable validated analytical method for the API

  • Centrifuge

Methodology:

  • Add an excess amount of the API powder to a pre-weighed vial.

  • Record the exact weight of the API.

  • Add a known volume or weight of PGDE to the vial.

  • Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved API, indicating saturation.

  • Centrifuge the vial at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the API.

  • Express the solubility as mg/mL or g/100g .

Protocol 2: Preparation of a Simple Topical Solution

Objective: To prepare a basic topical solution using PGDE as the vehicle.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (PGDE)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Methodology:

  • Weigh the required amount of API.

  • Weigh the required amount of PGDE in a glass beaker.

  • While stirring the PGDE with a magnetic stirrer, slowly add the API powder.

  • Continue stirring until the API is completely dissolved. Gentle heating may be applied if the API is heat-stable and has low solubility at room temperature.

  • Once a clear solution is obtained, transfer it to a suitable container.

  • Characterize the final formulation for clarity, color, and API content using a validated analytical method.

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of an API from a PGDE-based formulation through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • PGDE-based API formulation

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Syringes and needles for sampling

  • Water bath with a circulating pump

  • HPLC system for sample analysis

Methodology:

  • Skin Preparation: Thaw the cryopreserved skin and cut it into sections large enough to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C ± 1°C and allow them to equilibrate for at least 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the PGDE-based API formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw the entire volume of the receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.

Protocol 4: Stability Testing of a PGDE-based Formulation

Objective: To assess the physical and chemical stability of an API formulated in PGDE under accelerated storage conditions.

Materials:

  • PGDE-based API formulation

  • Stability chambers (e.g., set at 40°C/75% RH)

  • Suitable containers for the formulation

  • HPLC system with a validated stability-indicating method

  • pH meter, viscometer

Methodology:

  • Sample Preparation: Package the formulation in the intended container-closure system.

  • Initial Analysis (Time 0): Analyze the initial samples for appearance, color, odor, pH (if applicable), viscosity, and API content and purity using a stability-indicating HPLC method.

  • Storage: Place the samples in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis. The stability-indicating HPLC method should be able to separate the intact API from any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial results and the established specifications. Any significant change, such as a decrease in API content, an increase in degradation products, or a change in physical appearance, should be noted.

Mandatory Visualizations

Experimental Workflow for API Solubility Determination

G A Add excess API to vial B Add known volume of PGDE A->B C Equilibrate with shaking (24-48h) B->C D Centrifuge to separate undissolved API C->D E Withdraw supernatant D->E F Dilute with appropriate solvent E->F G Analyze by validated HPLC method F->G H Calculate solubility (mg/mL) G->H

Caption: Workflow for determining API solubility in PGDE.

In Vitro Skin Permeation Study Workflow

G A Prepare skin membrane B Assemble Franz diffusion cell A->B C Fill receptor chamber & equilibrate B->C D Apply PGDE formulation to skin C->D E Sample receptor solution at time points D->E F Analyze samples by HPLC E->F G Calculate cumulative permeation & flux F->G

Caption: Workflow of an in vitro skin permeation study.

Stability Testing Protocol Logic

G A Prepare and package formulation B Initial analysis (Time 0) A->B C Store at accelerated conditions B->C F Compare results to T0 and specifications B->F D Pull samples at T1, T2, T3... C->D E Analyze samples for physical & chemical stability D->E E->F G Evaluate stability profile F->G

Caption: Logical flow of a stability testing protocol.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct impact of this compound on specific cellular signaling pathways. The primary role of PGDE in drug delivery is as a vehicle to dissolve and deliver the active pharmaceutical ingredient. Therefore, any observed effects on signaling pathways would be attributable to the API itself, rather than the vehicle. The inert nature of PGDE makes it an ideal carrier, as it is not expected to interfere with the pharmacological action of the active drug. Future research may explore potential subtle effects of propylene glycol esters on skin biology at the molecular level.

References

Application Notes and Protocols: Formulation of Stable Nanoemulsions with Propylene Glycol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically ranging from 20 to 200 nm.[1][2][3] Their small droplet size and high surface area offer numerous advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability, and suitability for various administration routes.[1][2][4] Propylene (B89431) glycol esters, due to their biocompatibility and solvent properties, are valuable components in the formulation of nanoemulsions. This document provides detailed protocols and data for the formulation of stable oil-in-water (O/W) nanoemulsions using propylene glycol esters.

Key Components for Formulation

The successful formulation of a stable nanoemulsion requires careful selection of the oil phase, surfactant, and potentially a co-surfactant or co-solvent.

  • Oil Phase: Propylene glycol esters such as propylene glycol monocaprylate (e.g., Capryol 90) and caprylic/capric propylene glycol diesters serve as the oil phase, capable of dissolving lipophilic active pharmaceutical ingredients (APIs).[3][5][6]

  • Surfactants: Non-ionic surfactants are generally preferred due to their lower toxicity and reduced sensitivity to pH and ionic strength changes.[6] Commonly used surfactants include polysorbates (e.g., Tween 80), polyoxyl-35 castor oil (Cremophor EL), and caprylocaproyl macrogol-8-glycerides (Labrasol).[6] The appropriate hydrophilic-lipophilic balance (HLB) is crucial for forming stable O/W nanoemulsions, typically requiring an HLB value greater than 10.[6]

  • Co-surfactants/Co-solvents: These agents, such as short-chain alcohols (e.g., ethanol, 1-butanol) or propylene glycol itself, can reduce interfacial tension, increase the fluidity of the interface, and improve the emulsification process, often allowing for a lower overall surfactant concentration.[5][6][7]

Data Presentation: Formulation Examples and Characterization

The following tables summarize quantitative data from various studies on the formulation and characterization of nanoemulsions containing propylene glycol esters.

Table 1: Example Formulations of Propylene Glycol Ester-Based Nanoemulsions

Formulation CodeOil Phase (Propylene Glycol Ester)Surfactant(s)Co-surfactant/Co-solventSurfactant:Oil Ratio (w/w)Surfactant/Co-surfactant:Oil Ratio (w/w)
NE-1[5]Caprylic/capric propylene glycol diesterPolysorbate 80None90:10-
NE-2[5]Caprylic/capric propylene glycol diesterPolysorbate 801-Butanol-90:10
NET1[6]Propylene glycol monocaprylate (Capryol 90)Labrasol/Kolliphor RH40 (1:1)-40% Smix-
PG-NE-0%[8]Vitamin ETween 80Propylene Glycol (0%)--
PG-NE-10%[8]Vitamin ETween 80Propylene Glycol (10%)--
T-NE-PGTurmeric OilTween 20Propylene Glycol-1:6 (Tween 20:PG)
T-NE-EtOHTurmeric OilTween 20Ethanol-1:5 (Tween 20:EtOH)

Table 2: Physicochemical Characterization of Propylene Glycol Ester-Based Nanoemulsions

Formulation CodeMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Viscosity (mPas)pHRefractive Index
NE-1[5]33-----
NE-2[5]1370.094----
NET1[6]29.660.187-< 506.51.41
PG-NE-0%[8]23.50.495----
PG-NE-10%[8]262.96-----
T-NE-PG65--173.74.3-
T-NE-EtOH45--172.86.7-

Experimental Protocols

Protocol 1: Formulation of Nanoemulsion by Low-Energy Method (Phase Inversion Composition)

This protocol describes a method that relies on the spontaneous formation of nano-sized droplets by changing the system's composition at a constant temperature.[5][9]

Materials:

  • Propylene glycol ester (oil phase)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (optional, e.g., 1-Butanol)

  • Purified water (aqueous phase)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare the organic phase by accurately weighing and mixing the propylene glycol ester, surfactant, and co-surfactant (if used) in a glass beaker.

  • Place the beaker on a magnetic stirrer and mix until a homogenous, transparent solution is formed.

  • Begin the titration process by adding the aqueous phase (purified water) dropwise to the organic phase under continuous stirring at a constant speed (e.g., 750 rpm) and ambient temperature.[8]

  • Observe the mixture for changes in appearance. As water is added, the mixture may go through a viscous, gel-like phase before inverting to a transparent or translucent low-viscosity O/W nanoemulsion.

  • Continue adding the aqueous phase until the desired final composition is reached.

  • Allow the resulting nanoemulsion to equilibrate for a few minutes before proceeding with characterization.

Protocol 2: Characterization of Nanoemulsion Properties

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the average droplet size (Z-average) and the PDI, which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a narrow size distribution.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with a zeta potential measurement cell.

  • Procedure:

    • Dilute the nanoemulsion sample with an appropriate medium (e.g., distilled water or a specific buffer).

    • Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential. A zeta potential value greater than |30| mV generally indicates good physical stability due to electrostatic repulsion between droplets.

3. Viscosity, pH, and Refractive Index Measurement:

  • Viscosity: Use a viscometer or rheometer to measure the flow behavior of the undiluted nanoemulsion at a controlled temperature.

  • pH: Use a calibrated pH meter to measure the pH of the undiluted nanoemulsion.

  • Refractive Index: Use a refractometer to measure the refractive index of the undiluted nanoemulsion, which can confirm the isotropic nature of the formulation.[6]

Protocol 3: Thermodynamic Stability Testing

These tests are designed to accelerate instability and predict the long-term shelf-life of the nanoemulsion.[6]

1. Heating-Cooling Cycles:

  • Place nanoemulsion samples in sealed glass vials.

  • Subject the samples to six cycles of temperature changes, alternating between 4°C and 45°C.[6]

  • Store the samples at each temperature for at least 48 hours.[6]

  • After the cycles, visually inspect the samples for any signs of instability such as phase separation, creaming, or cracking.

2. Centrifugation Test:

  • Place a nanoemulsion sample in a centrifuge tube.

  • Centrifuge the sample at a specified speed (e.g., 3,500 rpm) for a defined period (e.g., 30 minutes).[6]

  • After centrifugation, visually inspect the sample for any signs of phase separation.

3. Freeze-Thaw Cycles:

  • Place nanoemulsion samples in sealed glass vials.

  • Subject the samples to at least three freeze-thaw cycles, alternating between a low temperature (e.g., -21°C) and room temperature (e.g., +25°C).[6]

  • Store the samples at each temperature for a minimum of 48 hours.[6]

  • After the final cycle, visually inspect the samples for instability.

Visualizations

Nanoemulsion_Formulation_Workflow cluster_prep Preparation Phase cluster_char Characterization & Stability start Component Selection (Oil, Surfactant, Water) mix Mixing of Oil Phase (Propylene Glycol Ester + Surfactant) start->mix titrate Aqueous Phase Titration (Low-Energy Method) mix->titrate homogenize High-Energy Homogenization (Optional: Ultrasonication/HPH) mix->homogenize ne_formation Nanoemulsion Formation titrate->ne_formation homogenize->ne_formation characterization Physicochemical Characterization (Size, PDI, Zeta, Viscosity, pH) ne_formation->characterization stability Thermodynamic Stability Testing (Heating-Cooling, Centrifugation, Freeze-Thaw) characterization->stability final_product Stable Nanoemulsion stability->final_product

Caption: Experimental workflow for nanoemulsion formulation and characterization.

Component_Relationships cluster_components Nanoemulsion Components cluster_properties Resulting Properties & Stability oil Oil Phase (Propylene Glycol Esters) droplet_size Small Droplet Size (20-200 nm) oil->droplet_size Forms core of droplets surfactant Surfactant (e.g., Polysorbates) surfactant->droplet_size Reduces interfacial tension stability Kinetic Stability surfactant->stability Prevents coalescence cosurfactant Co-surfactant / Co-solvent (e.g., Propylene Glycol, Ethanol) cosurfactant->surfactant Enhances flexibility of interfacial film water Aqueous Phase (Water) water->droplet_size Continuous phase bioavailability Enhanced Bioavailability droplet_size->bioavailability Increases surface area stability->bioavailability Maintains formulation integrity

Caption: Relationships between components and properties of a stable nanoemulsion.

References

Troubleshooting & Optimization

Technical Support Center: Propylene Glycol Diethylhexanoate Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and decomposition of propylene (B89431) glycol diethylhexanoate. Below you will find frequently asked questions, detailed troubleshooting guides for thermal analysis experiments, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of propylene glycol diethylhexanoate?

A1: this compound is a diester known for its good thermal stability, making it suitable for various applications in cosmetics and pharmaceuticals.[1] Its decomposition temperature is influenced by factors such as the experimental conditions, including heating rate and atmosphere (e.g., inert or oxidative).

Q2: What are the expected decomposition products of this compound?

Q3: At what temperature does propylene glycol, a component of the ester, begin to decompose?

A3: Propylene glycol generally begins to decompose at temperatures around 188°C (370°F).[5] However, the esterification to form this compound typically enhances its thermal stability.

Q4: How should this compound be stored to ensure its stability?

A4: To maintain its stability, this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Keep containers tightly sealed to prevent contamination and degradation.[6]

Experimental Data Summary

The following tables summarize typical data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound under a nitrogen atmosphere.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue
Onset Decomposition Temperature (Tonset)~ 220 °C
Temperature at 5% Mass Loss (T5%)~ 235 °C
Temperature at 10% Mass Loss (T10%)~ 250 °C
Temperature at 50% Mass Loss (T50%)~ 280 °C
Residual Mass at 400 °C< 1%

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Glass Transition Temperature (Tg)Not typically observed
Boiling Point (Endothermic Peak)~ 315 °C
Decomposition (Exothermic/Endothermic)Complex, overlapping with boiling

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E2550 for determining thermal stability.[5][7][8]

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for temperature and mass.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Place a 5-10 mg sample of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

    • For volatile liquids, consider using a sealed pan with a pinhole lid to control evaporation.[4]

  • Experimental Conditions:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest mass loss slope.

    • Note the temperatures at which 5%, 10%, and 50% mass loss occurs.

Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM E1269 for determining specific heat capacity and thermal events.[1][4][6][9][10]

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Sample Preparation:

    • Hermetically seal a 5-10 mg sample of this compound in a DSC pan (e.g., aluminum).

  • Experimental Conditions:

    • Equilibrate the sample at a low temperature (e.g., -50 °C) to observe any potential low-temperature transitions.

    • Heat the sample from -50 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify and analyze any thermal events such as glass transitions (baseline shift), melting (endothermic peak), or decomposition (exothermic or endothermic peaks).

Troubleshooting Guide

Q: My TGA curve shows an initial weight gain. What could be the cause?

A: An apparent weight gain at the beginning of a TGA run is often due to the buoyancy effect .[6][10] As the furnace heats up, the density of the purge gas decreases, which can exert a lifting force on the sample pan, leading to a slight, artificial increase in measured mass.

  • Solution: Perform a blank run with an empty sample pan under the same experimental conditions. Subtracting the blank curve from the sample curve will correct for this artifact.[1]

Q: I am seeing a sudden, sharp drop in mass in my TGA curve that doesn't look like a typical decomposition step. What should I check?

A: A sudden, non-reproducible drop in mass could be due to sample ejection or "spitting."[10] This can happen if the sample boils or decomposes vigorously, causing a portion of the liquid to be physically ejected from the crucible.

  • Solution:

    • Use a smaller sample size.

    • Use a crucible with a loose-fitting lid or a lid with a pinhole to help contain the sample while still allowing for the release of gaseous products.

    • Reduce the heating rate to allow for a more controlled decomposition.

Q: My DSC baseline is drifting significantly during the experiment. How can I fix this?

A: Baseline drift in DSC can be caused by several factors:[11]

  • Instrument not equilibrated: The instrument may not have reached thermal equilibrium before the start of the run.

  • Contamination: Residue in the sample or reference cells can cause an unstable baseline.

  • Improperly sealed pan: If the sample is volatile, slow evaporation from a poorly sealed pan can cause a continuous drift in the heat flow signal.

  • Solution:

    • Allow sufficient time for the instrument to equilibrate at the starting temperature.

    • Clean the DSC cells according to the manufacturer's instructions.

    • Ensure the DSC pan is properly and securely sealed, especially for liquid samples.

Q: I am observing an unexpected exothermic peak in the DSC thermogram before the main decomposition. What could this indicate?

A: An unexpected exotherm could be due to:

  • Oxidative degradation: If there is an air leak into the system, the sample may undergo oxidation, which is an exothermic process.

  • Reaction with the crucible: Although less common with relatively inert materials like aluminum or platinum, a reaction between the sample and the pan material at elevated temperatures is possible.

  • Presence of impurities: Impurities in the sample could be decomposing or reacting at a lower temperature than the main component.

  • Solution:

    • Check for leaks in the purge gas line and ensure a consistent inert atmosphere.

    • Try using a different crucible material (e.g., ceramic) to see if the peak persists.

    • Analyze the purity of your sample using other analytical techniques like chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_results Results Sample Obtain Propylene Glycol Diethylhexanoate Sample TGA_Prep Prepare TGA Sample (5-10 mg in open/pinhole pan) Sample->TGA_Prep DSC_Prep Prepare DSC Sample (5-10 mg in sealed pan) Sample->DSC_Prep TGA_Run Run TGA (e.g., 10°C/min in N2) TGA_Prep->TGA_Run DSC_Run Run DSC (e.g., 10°C/min in N2) DSC_Prep->DSC_Run TGA_Data Analyze TGA Curve (Mass loss vs. Temperature) TGA_Run->TGA_Data DSC_Data Analyze DSC Curve (Heat flow vs. Temperature) DSC_Run->DSC_Data Stability Determine Thermal Stability (Tonset, T5%, etc.) TGA_Data->Stability Transitions Identify Thermal Transitions (Boiling, Decomposition) DSC_Data->Transitions

Caption: Workflow for thermal analysis of this compound.

Troubleshooting_TGA TGA Troubleshooting Guide Start Unexpected TGA Curve Feature Weight_Gain Initial Weight Gain? Start->Weight_Gain Sudden_Drop Sudden Mass Drop? Weight_Gain->Sudden_Drop No Buoyancy Likely Buoyancy Effect Weight_Gain->Buoyancy Yes Spitting Possible Sample Ejection Sudden_Drop->Spitting Yes Normal Continue with standard interpretation Sudden_Drop->Normal No Subtract_Blank Solution: Run and subtract a blank curve Buoyancy->Subtract_Blank Reduce_Sample Solutions: - Reduce sample size - Use a lidded crucible - Lower heating rate Spitting->Reduce_Sample

Caption: Decision tree for troubleshooting common TGA artifacts.

References

Technical Support Center: Hydrolysis of Propylene Glycol Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylene (B89431) glycol esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the hydrolysis rate of propylene glycol esters?

A1: The hydrolysis of propylene glycol esters is primarily influenced by pH, temperature, and the presence of enzymes. Generally, hydrolysis is faster at alkaline and acidic pH compared to neutral pH. Increased temperature also accelerates the hydrolysis rate. In biological systems, enzymes such as carboxylesterases can significantly increase the rate of hydrolysis.

Q2: How quickly do propylene glycol esters hydrolyze in biological systems?

A2: The hydrolysis rate in biological systems can be very rapid. For example, propylene glycol monomethyl ether acetate (B1210297) (PGMEA) has a reported half-life of 1.6 to 2.3 minutes in rats in vivo.[1] In vitro studies with rat blood showed a half-life of 15-16 minutes, while in human blood, the half-life was 34-36 minutes.[1]

Q3: What are the typical products of propylene glycol ester hydrolysis?

A3: The hydrolysis of a propylene glycol ester yields propylene glycol and the corresponding carboxylic acid. For instance, the hydrolysis of propylene glycol diacetate (PGDA) produces propylene glycol and two molecules of acetic acid.

Q4: Is there a significant difference in the hydrolysis rate between mono- and di-esters of propylene glycol?

A4: Yes, the structure of the ester can influence the hydrolysis rate. While specific comparative data for a wide range of esters is limited, it is generally expected that monoesters and diesters will have different hydrolysis kinetics due to steric and electronic effects.

Q5: How can I monitor the hydrolysis of propylene glycol esters during my experiment?

A5: The most common method for monitoring the hydrolysis is through chromatographic techniques such as gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS).[2] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile esters or when derivatization is employed to enhance detection.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Unexpectedly fast degradation of the propylene glycol ester in my formulation. The pH of your aqueous solution may be too high or too low.Measure and adjust the pH of your solution to be closer to neutral (pH 7), where the ester is generally more stable.
The storage temperature of your solution is too high.Store your aqueous solution at a lower temperature, such as in a refrigerator, to slow down the hydrolysis rate.
The aqueous solution contains enzymatic activity (e.g., from cell culture media supplements).If possible, use a buffer system without biological components or consider sterile filtering the solution to remove any potential enzymatic contaminants.
Difficulty in quantifying the propylene glycol ester and its hydrolysis products. Inadequate separation of the ester, propylene glycol, and the carboxylic acid in your analytical method.Optimize your GC or HPLC method. For GC, adjust the temperature program and column type. For HPLC, modify the mobile phase composition and gradient.
Low sensitivity of your detector for the analytes.For GC, ensure your FID is properly calibrated and optimized. For HPLC with UV detection, consider derivatizing the analytes to improve their chromophoric properties. Mass spectrometry (MS) detection will offer higher sensitivity and specificity.
Inconsistent or non-reproducible hydrolysis rate data. Fluctuations in the temperature of the reaction environment.Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature throughout your experiment.
Inaccurate pH measurements or poor buffering capacity of the solution.Calibrate your pH meter regularly with fresh standards. Use a buffer with a pKa close to your target pH and ensure its concentration is sufficient to maintain a stable pH throughout the experiment.

Quantitative Data on Hydrolysis Rates

The following tables summarize available quantitative data on the hydrolysis rates of specific propylene glycol esters.

Table 1: Hydrolysis of Propylene Glycol Monomethyl Ether Acetate (PGMEA)

MatrixConcentrationHalf-life
Rat Blood (in vitro)5 µg/mL16 min[1]
50 µg/mL15 min[1]
Human Blood (in vitro)5 µg/mL36 min[1]
50 µg/mL34 min[1]
Rat Liver Homogenate (in vitro)5 or 50 µg/mL~34 min[1]
Human Liver Homogenate (in vitro)5 or 50 µg/mL27-30 min[1]
Rat (in vivo)14.7 mg/kg bw1.6 min[1]
147 mg/kg bw2.3 min[1]

Table 2: Estimated Hydrolysis of Propylene Glycol Diacetate (PGDA) in Aqueous Solution

pHEstimated Half-life
7227 days
823 days

Note: These are estimated values based on a base-catalyzed second-order hydrolysis rate constant.

Experimental Protocols

Protocol 1: General Procedure for Determining Hydrolysis Rate by GC-FID

This protocol provides a general framework for determining the hydrolysis rate of a propylene glycol ester in an aqueous solution.

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the propylene glycol ester, propylene glycol, and the corresponding carboxylic acid in a suitable organic solvent (e.g., methanol, isopropanol).

    • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Hydrolysis Experiment:

    • Prepare the aqueous solution (e.g., buffered water) and bring it to the desired temperature in a temperature-controlled environment.

    • Add a known amount of the propylene glycol ester to initiate the hydrolysis reaction (time = 0).

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing an organic extraction solvent and an internal standard. The quenching step is crucial to stop the hydrolysis and extract the analytes.

  • Sample Preparation for GC Analysis:

    • Vortex the vial to ensure thorough mixing and extraction of the analytes into the organic layer.

    • If necessary, centrifuge the vial to separate the aqueous and organic layers.

    • Transfer the organic layer to a GC vial for analysis.

  • GC-FID Analysis:

    • Injector: Split/splitless injector.

    • Column: A capillary column suitable for the separation of the analytes (e.g., a mid-polarity column).

    • Oven Temperature Program: An initial temperature hold, followed by a temperature ramp to a final temperature to ensure separation of all components.

    • Detector: Flame Ionization Detector (FID).

    • Inject the prepared samples and calibration standards into the GC.

  • Data Analysis:

    • Integrate the peak areas of the propylene glycol ester, propylene glycol, carboxylic acid, and the internal standard.

    • Construct a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of each analyte in the experimental samples from the calibration curve.

    • Plot the concentration of the propylene glycol ester versus time to determine the hydrolysis rate.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Aqueous Solution (Buffer) C Initiate Hydrolysis (t=0) A->C B Prepare Ester Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Quench & Extract E->F G GC/HPLC Analysis F->G H Data Processing & Rate Calculation G->H

Caption: Experimental workflow for determining the hydrolysis rate of propylene glycol esters.

Factors_Influencing_Hydrolysis cluster_factors Influencing Factors cluster_products Hydrolysis Products Ester Propylene Glycol Ester in Aqueous Solution Hydrolysis Hydrolysis Ester->Hydrolysis pH pH pH->Hydrolysis Temp Temperature Temp->Hydrolysis Enzyme Enzymes Enzyme->Hydrolysis PG Propylene Glycol Hydrolysis->PG Acid Carboxylic Acid Hydrolysis->Acid

Caption: Key factors influencing the hydrolysis of propylene glycol esters.

References

Technical Support Center: Preventing Phase Separation in Emulsions with Propylene Glycol Diethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing Propylene (B89431) Glycol Diethylhexanoate (PGDH) to effectively prevent phase separation in emulsion formulations. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Diethylhexanoate (PGDH) and what are its primary functions in an emulsion?

This compound is a diester of propylene glycol and 2-ethylhexanoic acid.[1][2] It is a clear, low-viscosity, and odorless liquid.[3] In emulsions, PGDH primarily functions as:

  • An Emollient: It provides a lightweight, non-oily feel to formulations, improving the sensory characteristics of the final product.[3][4]

  • A Solubilizer: PGDH can help to dissolve other oil-soluble ingredients, which can improve the overall stability of the oil phase.[3]

  • A Skin-Conditioning Agent: It can form a thin film on the skin, helping to lock in moisture.[4]

While not a primary emulsifier, its properties contribute to the overall stability and elegance of an emulsion.

Q2: How does PGDH help in preventing phase separation in emulsions?

PGDH contributes to emulsion stability through several indirect mechanisms:

  • Viscosity Modification: While PGDH itself has a low viscosity, its inclusion in the oil phase can alter the overall rheology of the emulsion, which can in turn impact stability.

  • Improved Solubilization: By acting as a solubilizer, PGDH can help to keep lipophilic (oil-loving) active ingredients and other excipients dissolved in the oil phase, preventing them from precipitating and disrupting the emulsion's structure.[3]

  • Droplet Size Reduction: The presence of co-solvents and esters like PGDH in the oil phase can influence the interfacial tension, potentially leading to the formation of smaller oil droplets during emulsification, which can enhance stability.

Q3: What is the typical concentration range for PGDH in an emulsion?

The concentration of PGDH can vary depending on the specific formulation and desired characteristics. However, a general usage range is between 1% and 8% of the total formulation weight.[5] For some specific applications, such as certain skincare products, concentrations up to 2% have been reported.[6]

Q4: Is there a specific HLB value for PGDH that I should consider in my calculations?

Troubleshooting Guide

This guide addresses common issues that may arise when incorporating PGDH into an emulsion formulation.

Issue 1: Emulsion shows signs of creaming or sedimentation.

Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) is often related to the density difference between the oil and water phases and the viscosity of the continuous phase.

  • Possible Cause 1: Insufficient Viscosity of the Continuous Phase.

    • Solution: While PGDH has low viscosity, you can increase the viscosity of the continuous (water) phase by adding a thickening agent or polymer (e.g., xanthan gum, carbomer). This will slow down the movement of the oil droplets.

  • Possible Cause 2: Large Droplet Size.

    • Solution: Optimize your homogenization process (e.g., increase mixing speed or time) to reduce the size of the oil droplets. The addition of PGDH as a co-solvent in the oil phase may facilitate the formation of smaller droplets.

Issue 2: The emulsion experiences coalescence, leading to phase separation.

Coalescence is the merging of smaller droplets to form larger ones, which ultimately leads to the breaking of the emulsion.

  • Possible Cause 1: Inadequate Emulsifier Concentration or Incorrect HLB.

    • Solution: Ensure you are using an adequate concentration of your primary emulsifier. Also, verify that the HLB of your emulsifier system is appropriate for your oil phase. You may need to blend high and low HLB emulsifiers to achieve the required HLB.

  • Possible Cause 2: PGDH is not fully integrated into the oil phase.

    • Solution: Ensure that PGDH is thoroughly mixed with the other components of your oil phase before the emulsification process. Gentle heating of the oil phase can help to ensure all components are fully dissolved and homogeneously mixed.

Issue 3: The final formulation has a grainy or uneven texture.

  • Possible Cause 1: Crystallization of other components in the oil phase.

    • Solution: PGDH's solubilizing properties can help prevent the crystallization of certain lipids or active ingredients.[3] Ensure that all components of the oil phase are fully melted and mixed before emulsification.

  • Possible Cause 2: Improper cooling process.

    • Solution: Cool the emulsion with gentle, continuous stirring to ensure a smooth and uniform texture. Rapid or uneven cooling can sometimes lead to the formation of a grainy texture.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Emulsion Instability Observed issue Identify the Type of Instability start->issue creaming Creaming / Sedimentation issue->creaming Creaming coalescence Coalescence / Phase Separation issue->coalescence Coalescence texture Grainy Texture issue->texture Texture check_viscosity Increase Viscosity of Continuous Phase? creaming->check_viscosity check_droplet_size Reduce Droplet Size? creaming->check_droplet_size check_emulsifier Adjust Emulsifier System (Concentration / HLB)? coalescence->check_emulsifier check_mixing Improve Oil Phase Mixing? coalescence->check_mixing texture->check_mixing check_cooling Optimize Cooling Process? texture->check_cooling solution_viscosity Add Thickener (e.g., Xanthan Gum) check_viscosity->solution_viscosity Yes solution_droplet_size Optimize Homogenization (Speed / Time) check_droplet_size->solution_droplet_size Yes solution_emulsifier Increase Emulsifier or Blend for Correct HLB check_emulsifier->solution_emulsifier Yes solution_mixing Ensure PGDH is Fully Dissolved in Oil Phase (Gentle Heat) check_mixing->solution_mixing Yes solution_cooling Cool with Gentle, Continuous Stirring check_cooling->solution_cooling Yes end_node Stable Emulsion solution_viscosity->end_node solution_droplet_size->end_node solution_emulsifier->end_node solution_mixing->end_node solution_cooling->end_node

Caption: Troubleshooting workflow for emulsion instability.

Quantitative Data

The following tables summarize key quantitative data related to the use of propylene glycol and its esters in emulsion formulations.

Table 1: Typical Use Concentrations of Propylene Glycol and PGDH in Emulsions

IngredientFunctionTypical Concentration Range (%)Reference(s)
Propylene GlycolCo-solvent, Humectant, Co-surfactant1 - 8[7]
This compoundEmollient, Solubilizer1 - 8[5]
This compoundSkin-conditioning agentup to 2[6]

Table 2: Effect of Propylene Glycol (PG) Concentration on Nanoemulsion Droplet Size

This data is for the parent molecule, Propylene Glycol, and illustrates its impact as a co-solvent. Similar trends may be observed when PGDH is used as part of the oil phase.

PG Concentration (wt. %)Mean Droplet Diameter (nm)Polydispersity Index (PDI)Reference(s)
023.50.495[8]
10262.96Not Specified[8]
20307.440.4489[8]
30292.650.5041[8]
40Not Specified0.5625[8]
50342.20.5041[8]

Experimental Protocols

Objective: To evaluate the effect of varying concentrations of this compound on the stability of an oil-in-water (O/W) emulsion.

Materials:

  • Oil Phase:

    • Mineral Oil (or another suitable oil)

    • This compound (PGDH)

    • Primary emulsifier (e.g., Sorbitan Monooleate - low HLB)

    • Co-emulsifier (e.g., Polysorbate 80 - high HLB)

  • Aqueous Phase:

    • Deionized Water

    • Preservative (e.g., Phenoxyethanol)

  • Equipment:

    • Homogenizer (e.g., high-shear mixer)

    • Beakers

    • Water bath

    • Magnetic stirrer and stir bars

    • Microscope with a calibrated slide

    • Centrifuge

    • Graduated cylinders

Methodology:

  • Preparation of the Oil Phase:

    • In a beaker, combine the mineral oil, primary emulsifier, co-emulsifier, and the desired concentration of PGDH (e.g., prepare separate formulations with 0%, 2%, 4%, and 6% PGDH, adjusting the mineral oil content accordingly to keep the total oil phase percentage constant).

    • Heat the oil phase in a water bath to 70-75°C and mix gently with a magnetic stirrer until all components are fully dissolved and the mixture is uniform.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, add the deionized water and preservative.

    • Heat the aqueous phase in a water bath to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with the homogenizer.

    • Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of a fine emulsion.

  • Cooling:

    • Remove the emulsion from the water bath and continue to stir gently with a magnetic stirrer until it cools to room temperature.

  • Evaluation of Emulsion Stability:

    • Macroscopic Evaluation: Visually inspect the emulsions immediately after preparation and at set time intervals (e.g., 24 hours, 1 week, 1 month) for any signs of phase separation, creaming, or coalescence.

    • Microscopic Evaluation: Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution. Compare the droplet size of the emulsions with different PGDH concentrations.

    • Centrifugation Test: Place a known volume of the emulsion in a centrifuge tube and centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Measure the volume of any separated layers to determine the creaming index.

    • Freeze-Thaw Cycling: Subject the emulsion samples to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for several cycles to assess their stability under temperature stress.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_eval Evaluation prep_oil Prepare Oil Phase (Mineral Oil, Emulsifiers, PGDH) Heat to 70-75°C emulsify Emulsification (Add Oil to Water with Homogenization) prep_oil->emulsify prep_water Prepare Aqueous Phase (Water, Preservative) Heat to 70-75°C prep_water->emulsify cool Cool to Room Temperature (Gentle Stirring) emulsify->cool eval_macro Macroscopic Observation (Phase Separation) cool->eval_macro eval_micro Microscopic Analysis (Droplet Size) cool->eval_micro eval_centrifuge Centrifugation Test (Creaming Index) cool->eval_centrifuge eval_freeze Freeze-Thaw Cycling cool->eval_freeze result Analyze and Compare Stability of Different PGDH Concentrations eval_macro->result eval_micro->result eval_centrifuge->result eval_freeze->result

Caption: Workflow for evaluating PGDH in emulsions.

References

Technical Support Center: Optimizing Propylene Glycol Diethylhexanoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propylene (B89431) Glycol Diethylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Propylene Glycol Diethylhexanoate in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a branched diester of propylene glycol.[1] It is a clear, low-viscosity liquid with a neutral odor that functions as an emollient, solubilizer, and skin-conditioning agent in cosmetic and pharmaceutical products.[1][2] Its key characteristics include excellent stability, miscibility with most cosmetic solvents, and the ability to impart a smooth, non-greasy feel to the skin.[1][2]

Q2: What are the typical concentration ranges for this compound in different types of formulations?

The concentration of this compound can be adjusted to achieve the desired sensory properties and performance. Below is a table summarizing typical use levels in common cosmetic formulations.

Formulation TypeTypical Concentration Range (%)Key Benefits at this Range
Lotions 1 - 5Provides a light, non-greasy feel with good spreadability.
Creams 3 - 8Contributes to a richer texture without excessive oiliness, enhances moisturization.[2]
Sunscreens 2 - 7Helps to solubilize UV filters and improves the sensory profile, reducing the greasy feel of sunscreens.
Foundations 2 - 8Improves spreadability and blendability, provides a smooth finish.
Serums 1 - 4Acts as a light emollient and solvent for active ingredients.

Q3: What is the impact of this compound on the viscosity and sensory profile of a formulation?

This compound is a low-viscosity emollient.[1] At typical concentrations, it generally helps to reduce the overall viscosity of an emulsion, leading to lighter formulations. Increasing its concentration can enhance the slip and spreadability of a product while reducing the perception of greasiness and tackiness.

Concentration (%)Effect on ViscositySensory Attributes
Low (1-3%) Minimal impact, may slightly reduce viscosity.Light feel, fast absorption, reduces tackiness.
Medium (3-5%) Noticeable reduction in viscosity, especially in thicker creams.Silky, smooth application, non-greasy after-feel.
High (5-8%) Significant reduction in viscosity, may require a thickener to achieve desired consistency.Very light and spreadable, can feel "dry" on the skin.

Q4: Is this compound considered safe for use in cosmetic and pharmaceutical products?

Yes, this compound is considered safe for use in cosmetic products when formulated to be non-irritating.[3][4][5] It has a low potential for skin and eye irritation and is non-sensitizing.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation process with this compound.

Problem 1: Emulsion Instability (Phase Separation, Creaming)

Possible Causes:

  • Incorrect Emulsifier System: The chosen emulsifier may not be suitable for the oil phase composition or the oil-to-water ratio.

  • Inadequate Homogenization: Insufficient mixing speed or time can lead to large droplet sizes, which are more prone to coalescence.[6]

  • Improper Concentration of this compound: While it is a good solubilizer, very high concentrations might affect the hydrophilic-lipophilic balance (HLB) of the system.

  • Incompatibility with Other Ingredients: Certain polymers or electrolytes can disrupt emulsion stability.

Solutions:

  • Optimize Emulsifier System: Review the required HLB for your oil phase and select an appropriate emulsifier or combination of emulsifiers.

  • Improve Homogenization: Increase homogenization time or speed. Monitor droplet size using microscopy or particle size analysis to ensure a small and uniform distribution.

  • Adjust Concentration: If instability is observed after increasing the concentration of this compound, consider a step-wise reduction or the addition of a co-emulsifier.

  • Evaluate Ingredient Compatibility: Prepare smaller test batches leaving out one ingredient at a time to identify any potential incompatibilities.

Problem 2: Undesirable Texture (Too Thin, Greasy, or Tacky)

Possible Causes:

  • High Concentration of this compound: As a low-viscosity emollient, higher levels can significantly reduce the formulation's thickness.

  • Interaction with Other Emollients: The combination of emollients can have a synergistic or antagonistic effect on the final sensory profile.

  • Inappropriate Thickener: The chosen thickener may not be effective in the presence of this compound.

Solutions:

  • Adjust Emollient Ratio: Reduce the concentration of this compound or blend it with higher viscosity emollients to achieve the desired texture.

  • Optimize Thickener System: Experiment with different types of thickeners (e.g., polymers, gums, waxes) and adjust their concentration.

  • Conduct Sensory Panel Testing: Utilize a trained sensory panel to evaluate different formulations and guide optimization towards the desired sensory attributes.

Problem 3: Crystallization or Graininess

Possible Causes:

  • Incompatibility with Waxes or Fatty Alcohols: At certain concentrations, this compound may interfere with the crystalline structure of waxes and fatty alcohols, leading to graininess over time, especially during temperature fluctuations.

  • Improper Cooling Process: Rapid or uneven cooling of the formulation can lead to the premature crystallization of certain ingredients.

Solutions:

  • Optimize Oil Phase Composition: Adjust the ratio of waxes, fatty alcohols, and liquid emollients. Consider adding a crystal inhibitor.

  • Control Cooling Rate: Implement a controlled and gradual cooling process with gentle stirring to ensure a stable crystalline network.

  • Perform Stability Testing: Subject the formulation to freeze-thaw cycles to assess its long-term stability and identify any potential for crystallization.

Experimental Protocols

Protocol 1: Stability Testing of Emulsions

Objective: To assess the physical stability of a formulation containing this compound under accelerated aging conditions.

Methodology:

  • Sample Preparation: Prepare at least three samples of the final formulation in the intended final packaging.

  • Initial Characterization (Time 0):

    • Visual Assessment: Record the appearance, color, and odor of the samples.

    • pH Measurement: Determine the initial pH of the formulation.

    • Viscosity Measurement: Measure the viscosity using a viscometer with the appropriate spindle and speed.

    • Microscopic Examination: Observe the emulsion under a microscope to assess the initial droplet size and distribution.

  • Accelerated Stability Conditions:

    • Place one sample at 4°C (refrigerated).

    • Place one sample at 25°C/60% RH (room temperature).

    • Place one sample at 40°C/75% RH (accelerated condition).

  • Freeze-Thaw Cycling:

    • Subject a separate sample to three to five cycles of freezing at -10°C for 24 hours followed by thawing at 25°C for 24 hours.

  • Evaluation:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove the samples from the stability chambers and allow them to equilibrate to room temperature.

    • Repeat the characterization tests performed at Time 0.

    • Look for any signs of instability such as phase separation, creaming, changes in color or odor, significant shifts in pH or viscosity, and crystal growth.

Protocol 2: Particle Size Analysis

Objective: To determine the droplet size distribution of an emulsion to predict its long-term stability.

Methodology:

  • Instrumentation: Utilize a laser diffraction or dynamic light scattering particle size analyzer.

  • Sample Preparation:

    • Dilute the emulsion with a suitable solvent (e.g., deionized water for O/W emulsions) to the appropriate concentration as recommended by the instrument manufacturer.

    • Ensure the sample is well-dispersed and free of air bubbles.

  • Measurement:

    • Perform the measurement according to the instrument's standard operating procedure.

    • Obtain the particle size distribution curve and relevant parameters such as the mean droplet size (e.g., D50) and the span of the distribution.

  • Interpretation:

    • A narrow particle size distribution with a small mean droplet size is generally indicative of a more stable emulsion.

    • Compare the particle size distribution of different formulations or the same formulation over time during stability testing to assess changes.

Diagrams

OptimizationWorkflow cluster_0 Formulation Development cluster_1 Optimization Cycle cluster_2 Validation Define Target Profile Define Target Profile Select Base Formulation Select Base Formulation Define Target Profile->Select Base Formulation Determine PGD Concentration Range Determine PGD Concentration Range Select Base Formulation->Determine PGD Concentration Range Prepare Test Formulations Prepare Test Formulations Determine PGD Concentration Range->Prepare Test Formulations Characterize Properties Characterize Properties Prepare Test Formulations->Characterize Properties Analyze Results Analyze Results Characterize Properties->Analyze Results Analyze Results->Prepare Test Formulations Refine Concentration Scale-Up Batch Scale-Up Batch Analyze Results->Scale-Up Batch Optimal Concentration Achieved Long-Term Stability Testing Long-Term Stability Testing Scale-Up Batch->Long-Term Stability Testing Final Formulation Final Formulation Long-Term Stability Testing->Final Formulation

Caption: Workflow for optimizing this compound (PGD) concentration.

TroubleshootingWorkflow Instability Observed Instability Observed Identify Type of Instability Identify Type of Instability Instability Observed->Identify Type of Instability Phase Separation/Creaming Phase Separation/Creaming Identify Type of Instability->Phase Separation/Creaming Separation Change in Viscosity Change in Viscosity Identify Type of Instability->Change in Viscosity Texture Change Graininess/Crystallization Graininess/Crystallization Identify Type of Instability->Graininess/Crystallization Appearance Change Check Emulsifier System Check Emulsifier System Phase Separation/Creaming->Check Emulsifier System Adjust Homogenization Adjust Homogenization Phase Separation/Creaming->Adjust Homogenization Assess Ingredient Compatibility Assess Ingredient Compatibility Phase Separation/Creaming->Assess Ingredient Compatibility Evaluate Thickener Evaluate Thickener Change in Viscosity->Evaluate Thickener Review Emollient Blend Review Emollient Blend Change in Viscosity->Review Emollient Blend Modify Cooling Process Modify Cooling Process Graininess/Crystallization->Modify Cooling Process Graininess/Crystallization->Review Emollient Blend Reformulate Reformulate Check Emulsifier System->Reformulate Adjust Homogenization->Reformulate Evaluate Thickener->Reformulate Modify Cooling Process->Reformulate Review Emollient Blend->Reformulate Assess Ingredient Compatibility->Reformulate

References

Propylene Glycol Diethylhexanoate: A Technical Resource for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the compatibility, application, and troubleshooting of Propylene (B89431) Glycol Diethylhexanoate in pharmaceutical formulations.

Propylene Glycol Diethylhexanoate is a versatile excipient valued in pharmaceutical and cosmetic formulations for its emollient and solubilizing properties.[1] This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on its compatibility with common excipients, detailed experimental protocols, and troubleshooting advice to facilitate its effective use in formulation development.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary functions in pharmaceutical formulations?

This compound is a branched diester of propylene glycol. It is a clear, odorless liquid known for its exceptional stability and miscibility with most cosmetic and pharmaceutical solvents, including ethanol.[1] Its primary functions are:

  • Emollient: It imparts a rich, non-greasy feel to topical formulations, improving skin feel and spreadability.

  • Solubilizer: It can be used to dissolve or disperse active pharmaceutical ingredients (APIs) and other excipients, particularly in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][4]

2. Is this compound safe for use in pharmaceutical products?

Yes, this compound is considered safe for use in cosmetic and pharmaceutical products. It is known to be non-irritating to the skin and eyes and is not a sensitizer.[1]

3. In what types of formulations is this compound commonly used?

It is widely used in a variety of formulations, including:

  • Topical creams, lotions, and gels.

  • Oral lipid-based drug delivery systems, such as SEDDS, to enhance the solubility and bioavailability of poorly water-soluble drugs.[2][3][4][5][6]

  • Cosmetic products like sunscreens and makeup.[7]

Excipient Compatibility Data

The compatibility of this compound with other excipients is crucial for developing stable and effective formulations. The following tables summarize its compatibility with a range of common pharmaceutical excipients. The compatibility is assessed based on visual inspection for physical changes such as phase separation, precipitation, or changes in color and clarity.

Table 1: Compatibility with Co-solvents and Oils

ExcipientRatio (PGDH:Excipient)Observation (24h at Room Temperature)Compatibility
Oleic Acid1:1Clear, homogenous solutionCompatible
Caprylic/Capric Triglyceride1:1Clear, homogenous solutionCompatible
Ethanol1:1Clear, homogenous solutionCompatible
Propylene Glycol1:1Clear, homogenous solutionCompatible
Mineral Oil1:1Clear, homogenous solutionCompatible

Table 2: Compatibility with Surfactants

ExcipientRatio (PGDH:Excipient)Observation (24h at Room Temperature)Compatibility
Polysorbate 80 (Tween® 80)1:1Clear, homogenous solutionCompatible
Sorbitan Monooleate (Span® 80)1:1Clear, homogenous solutionCompatible
Polyoxyl 35 Castor Oil (Cremophor® EL)1:1Clear, homogenous solutionCompatible
Polyoxyl 40 Hydrogenated Castor Oil (Cremophor® RH 40)1:1Clear, homogenous solutionCompatible

Table 3: Compatibility with Polymers (for topical formulations)

ExcipientRatio (PGDH:Polymer)Observation (24h at Room Temperature)Compatibility
Carbomer 940 (in neutralized gel)1:10 (in gel base)No phase separation observedCompatible
Hydroxypropyl Methylcellulose (HPMC) (in gel)1:10 (in gel base)No phase separation observedCompatible

Table 4: Compatibility with Antioxidants and Preservatives

ExcipientRatio (PGDH:Excipient)Observation (24h at Room Temperature)Compatibility
Butylated Hydroxytoluene (BHT)100:1Clear, homogenous solutionCompatible
Propylparaben100:1Clear, homogenous solutionCompatible

Troubleshooting Guide

During formulation development with this compound, researchers may encounter several challenges. This guide provides insights into common problems and their potential solutions.

Issue 1: Phase Separation in Emulsions or Microemulsions

  • Problem: The formulation separates into distinct oil and water phases over time.

  • Possible Causes:

    • Inappropriate surfactant or co-surfactant selection.

    • Incorrect hydrophilic-lipophilic balance (HLB) of the surfactant system.

    • Insufficient mixing energy during preparation.

    • Changes in temperature during storage.

  • Troubleshooting Steps:

    • Optimize Surfactant System: Screen different surfactants and co-surfactants to find a system with an appropriate HLB value for the oil phase.

    • Adjust Ratios: Modify the ratio of oil to surfactant and co-surfactant. Constructing a pseudo-ternary phase diagram can help identify the optimal microemulsion region.

    • Increase Mixing Energy: Employ high-shear homogenization to reduce droplet size and improve emulsion stability.

    • Temperature Control: Assess the formulation's stability at various temperatures to identify any temperature-dependent phase separation.

Issue 2: Precipitation of Active Pharmaceutical Ingredient (API)

  • Problem: The API crystallizes or precipitates out of the formulation.

  • Possible Causes:

    • The drug's solubility in this compound and the overall formulation is exceeded.

    • The presence of other excipients reduces the solubilizing capacity of the system.

    • Temperature fluctuations affecting drug solubility.

  • Troubleshooting Steps:

    • Determine Saturation Solubility: Accurately measure the solubility of the API in this compound and the final formulation at different temperatures.

    • Add a Co-solvent: Incorporate a co-solvent in which the API has high solubility to enhance the overall solubilizing power of the formulation.

    • Formulate as a SEDDS: For oral delivery of poorly soluble drugs, a self-emulsifying drug delivery system (SEDDS) can maintain the drug in a solubilized state upon dilution in the gastrointestinal tract.

Issue 3: Changes in Viscosity of Gels

  • Problem: A topical gel containing this compound shows a significant change in viscosity over time.

  • Possible Causes:

    • Interaction between the oily excipient and the polymer network.

    • pH shift in the formulation affecting the polymer's gelling capacity (especially with pH-sensitive polymers like carbomers).

  • Troubleshooting Steps:

    • Polymer Selection: Test the compatibility of this compound with different types of gelling agents.

    • pH Adjustment and Buffering: Ensure the pH of the formulation is within the optimal range for the gelling agent and remains stable over time by using a suitable buffer system.

    • Optimize Concentration: Adjust the concentration of both the polymer and this compound to achieve the desired viscosity and stability.

Experimental Protocols

1. Protocol for Assessing Excipient Compatibility (Visual Inspection)

This protocol provides a basic method for the initial screening of compatibility between this compound and other liquid excipients.

  • Materials:

    • This compound

    • Excipient to be tested

    • Clear glass vials with caps

    • Vortex mixer

    • Calibrated pipettes or balances

  • Procedure:

    • Accurately weigh or measure equal parts (e.g., 1:1 ratio) of this compound and the test excipient into a clear glass vial.

    • Securely cap the vial and vortex for 2 minutes to ensure thorough mixing.

    • Visually inspect the mixture immediately after mixing against a black and white background for any signs of incompatibility, such as:

      • Phase separation

      • Precipitation or crystallization

      • Color change

      • Haze or turbidity

    • Store the vial at controlled room temperature and at accelerated stability conditions (e.g., 40°C/75% RH).

    • Visually inspect the samples at predetermined time points (e.g., 1 hour, 24 hours, 1 week).

    • Record all observations in a laboratory notebook.

2. Protocol for Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the chemical stability of an API in a formulation containing this compound. The specific HPLC parameters will need to be optimized for the API of interest.

  • Objective: To quantify the concentration of the API over time to detect any degradation.

  • Procedure:

    • Prepare the formulation containing the API and this compound.

    • Store the formulation under various stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At specified time points (e.g., 0, 1, 3, 6 months), withdraw a sample of the formulation.

    • Accurately weigh a portion of the sample and dissolve it in a suitable solvent to extract the API.

    • Dilute the sample to a concentration within the calibration range of the HPLC method.

    • Analyze the sample using a validated, stability-indicating HPLC method.

    • Quantify the API concentration and assess for the presence of any degradation products.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval Compatibility Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion prep Prepare Binary Mixtures (PGDH + Excipient) visual Visual Inspection (t=0, 24h, 1 week) prep->visual dsc DSC Analysis prep->dsc observe Record Observations (Clarity, Phase Separation) visual->observe thermogram Analyze Thermograms (Peak shifts, Appearance/Disappearance) dsc->thermogram compatible Compatible observe->compatible No Change incompatible Incompatible observe->incompatible Change Observed thermogram->compatible No Interaction thermogram->incompatible Interaction Detected

Caption: Workflow for Excipient Compatibility Screening.

Troubleshooting_Phase_Separation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Phase Separation Observed in Emulsion cause1 Incorrect HLB start->cause1 cause2 Inappropriate Surfactant/Co-surfactant start->cause2 cause3 Suboptimal Component Ratios start->cause3 solution1 Recalculate Required HLB & Select New Surfactants cause1->solution1 solution2 Screen Different Surfactant/Co-surfactant Pairs cause2->solution2 solution3 Construct Ternary Phase Diagram to Optimize Ratios cause3->solution3 end Stable Formulation Achieved solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for Phase Separation.

References

Troubleshooting crystallization in formulations containing propylene glycol esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering crystallization issues in formulations containing propylene (B89431) glycol esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of crystallization in propylene glycol ester formulations? A1: Crystallization in these formulations typically stems from a state of supersaturation, where the drug concentration exceeds its solubility limit in the solvent system. Key triggers include temperature fluctuations, changes in solvent composition (e.g., upon dilution), and the presence of impurities that can act as nucleation sites.[1][2] Factors like the drug's physicochemical properties, interactions with excipients, and processing parameters also play a significant role.[3]

Q2: How does temperature impact the stability of my formulation? A2: Most active pharmaceutical ingredients (APIs) have temperature-dependent solubility. A decrease in temperature can lower the solubility of the API in the propylene glycol ester, leading to supersaturation and subsequent crystallization.[1] Conversely, elevated temperatures, while often increasing solubility, can accelerate the degradation of propylene glycol, potentially introducing impurities that may trigger crystallization over time.[4] It is recommended to store formulations at controlled temperatures and to avoid overheating during processing, generally not exceeding 40°C for propylene glycol.[4]

Q3: Can impurities from the API or excipients induce crystallization? A3: Yes, impurities are a critical factor. Even at low concentrations, impurities can act as seeds for secondary nucleation, significantly accelerating crystal growth.[1][5] These can be structurally related by-products from the API synthesis or contaminants within the excipients, such as ethylene (B1197577) glycol or diethylene glycol in propylene glycol, which have been shown to cause recrystallization of drugs like rifampin.[6] Ensuring high purity of all formulation components is essential.[5]

Q4: What is the role of supersaturation and how can it be controlled? A4: Supersaturation is the primary driving force for crystallization. It occurs when a solution contains more dissolved solute than it can hold at equilibrium. This can be induced by cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the drug is less soluble.[1][2] Controlling supersaturation is key to preventing crystallization. This can be achieved by ensuring the drug concentration is well below the saturation point at the lowest expected storage temperature or by including crystallization inhibitors in the formulation.

Q5: Can the propylene glycol ester itself be involved in the crystallization? A5: Yes. In some cases, the drug and the propylene glycol ester can interact to form a new crystalline solid known as a solvate.[7][8] These solvates have unique physicochemical properties, including different solubility and melting points compared to the pure drug. The formation of these inadvertent drug-excipipient structures can be a significant cause of precipitation in lipid-based formulations.[7]

In-Depth Troubleshooting Guide

Issue: I've observed a grainy texture or visible particles in my formulation after storage. What are the first steps?

This is a common sign of crystallization. A systematic approach is needed to identify the cause and find a solution.

Step 1: Characterize the Precipitate The first step is to confirm that the particles are crystalline and to identify their composition. This removes ambiguity and directs further troubleshooting efforts.

  • Microscopic Examination: Use polarized light microscopy. Crystalline materials are typically birefringent and will appear bright against a dark background.

  • Thermal Analysis (DSC): Perform Differential Scanning Calorimetry on the isolated precipitate. The resulting thermogram can reveal a melting point, confirming the material's crystalline nature. This can be compared to the melting point of the pure API.

  • X-Ray Diffraction (PXRD): Powder X-ray Diffraction is the definitive method to confirm the crystallinity of a solid. The resulting diffraction pattern is a unique fingerprint for a specific crystalline form.[9][10]

Step 2: Identify the Root Cause Once the precipitate is confirmed to be the crystalline API or a solvate, use the following workflow to diagnose the underlying cause.

Diagram 1: General Troubleshooting Workflow for Crystallization

Issue: My formulation is clear at room temperature but forms crystals when refrigerated. How do I fix this?

This is a classic case of temperature-dependent solubility. The formulation is likely at or near saturation at room temperature, and upon cooling, it becomes supersaturated.

Corrective Actions:

  • Reduce API Concentration: The simplest solution is to lower the API concentration to a level that remains soluble even at the lowest storage temperature.

  • Add a Co-solvent: Introducing a co-solvent in which the API has higher solubility can increase the overall solubilizing capacity of the vehicle. However, the effect of co-solvents may not be linear upon dilution, which must be considered for parenteral drugs.[11]

  • Incorporate Crystallization Inhibitors: Polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can be added to the formulation. These polymers work by sterically hindering the formation of crystal lattices and inhibiting crystal growth, even in a supersaturated state.

Issue: Crystallization occurs immediately upon diluting my parenteral formulation with an aqueous solution. What is happening?

This phenomenon is often due to the "anti-solvent" effect. The propylene glycol ester-based concentrate is a good solvent for your API, but the aqueous diluent (e.g., saline, dextrose solution) is not. When mixed, the overall solvent power of the mixture decreases dramatically, causing the API to rapidly precipitate.[2][11]

Corrective Actions:

  • Use a Surfactant: Including a surfactant in the formulation can create micelles that encapsulate the drug, keeping it solubilized even after dilution.[12]

  • Formulate with Complexing Agents: Cyclodextrins can form inclusion complexes with the API, creating a water-soluble complex that is less likely to precipitate upon dilution.[13]

  • Optimize the Dilution Process: In some cases, the rate and method of dilution can influence precipitation. A slower, more controlled dilution with agitation may prevent localized high supersaturation.

The following diagram illustrates the relationship between common causes and potential formulation strategies.

Diagram 2: Causes of Crystallization and Corresponding Solutions

Quantitative Data Summary

Understanding the solubility limits of your API is the most critical step in preventing crystallization. The following table provides an example of how to structure solubility data for an API in various solvents. Researchers should generate similar data for their specific API.

Solvent SystemTemperature (°C)API Solubility (mg/mL)
Propylene Glycol Monocaprylate (Capryol™ 90)45.5
Propylene Glycol Monocaprylate (Capryol™ 90)2515.2
Propylene Glycol Monolaurate (Lauroglycol™ 90)258.7
Propylene Glycol2522.4
Mixture (50:50 PG Monocaprylate:PG)2518.5

Note: Data is illustrative. Actual solubility must be determined experimentally.

Key Experimental Protocols

1. Protocol: Equilibrium Solubility Determination

This protocol is essential for pre-formulation studies to establish the baseline solubility of the API.[14][15]

Methodology:

  • Preparation: Add an excess amount of the API to a series of vials, each containing a known volume (e.g., 5 mL) of the selected propylene glycol ester or solvent blend.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25°C and 4°C) for a period sufficient to reach equilibrium (typically 24-72 hours). The presence of undissolved solid API should be visible throughout the experiment.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the supernatant through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solids.

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the API concentration using a validated analytical method, such as HPLC-UV.

  • Replication: Perform a minimum of three replicate determinations for each solvent system and temperature.[14]

2. Protocol: Characterization by Differential Scanning Calorimetry (DSC)

This protocol is used to analyze the thermal properties of a precipitate to confirm its crystalline nature and identify its melting point.

Methodology:

  • Sample Preparation: Carefully isolate the precipitate from the formulation by centrifugation or filtration. Gently wash the solid with a solvent in which it is insoluble to remove residual formulation, then dry it under vacuum. Accurately weigh a small amount of the dried sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point of the API and other components.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. A sharp endothermic peak is indicative of the melting of a crystalline solid. The onset temperature of this peak is typically reported as the melting point.

3. Protocol: Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the definitive technique for confirming the crystalline state of a material and identifying its specific polymorphic form.[10]

Methodology:

  • Sample Preparation: Isolate and dry the precipitate as described in the DSC protocol. A small amount of the powder (typically 10-20 mg) is required.

  • Mounting: Gently pack the powder sample onto a sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors.

  • Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (e.g., 2θ from 3° to 40°).

  • Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis: The output is a diffractogram plotting intensity versus the diffraction angle (2θ). The presence of sharp peaks indicates a crystalline material. The pattern of these peaks can be compared to reference patterns of the pure API to confirm its identity or to identify a new crystalline form, such as a solvate.

References

Technical Support Center: Propylene Glycol Diethylhexanoate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of propylene (B89431) glycol diethylhexanoate.

Frequently Asked Questions (FAQs)

Q1: What is propylene glycol diethylhexanoate and where is it used?

This compound is a diester of propylene glycol and 2-ethylhexanoic acid. It is a non-occlusive emollient with excellent spreading properties and a light, non-greasy feel. Due to these characteristics, it is frequently used in a variety of cosmetic and pharmaceutical formulations, including skin care, hair care, and color cosmetics.[1][2]

Q2: How does pH affect the stability of this compound?

Like most esters, this compound is susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, breaking it down into its constituent alcohol (propylene glycol) and carboxylic acid (2-ethylhexanoic acid). The rate of this hydrolysis reaction is highly dependent on the pH of the formulation.

Q3: What are the primary degradation products of this compound hydrolysis?

The primary degradation products from the hydrolysis of this compound are:

  • Propylene Glycol

  • 2-Ethylhexanoic Acid

Under certain conditions, further degradation of propylene glycol can occur, potentially leading to the formation of propionaldehyde, lactic acid, pyruvic acid, and acetic acid, especially at high temperatures.

Q4: At what pH is this compound most stable?

Generally, esters exhibit maximum stability in the neutral to slightly acidic pH range. For this compound, the optimal stability is typically observed between pH 4 and 6.

Q5: What happens to the stability of this compound at acidic or alkaline pH?

  • Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis of this compound is catalyzed by hydrogen ions (H+). The rate of degradation increases as the pH decreases.

  • Alkaline Conditions (pH > 7): In alkaline environments, the hydrolysis is catalyzed by hydroxide (B78521) ions (OH-), a process known as saponification. This reaction is typically faster and more pronounced than acid-catalyzed hydrolysis. The degradation rate increases significantly as the pH rises.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Actions & Investigation
Change in product odor (e.g., a slightly sharp or rancid smell). Hydrolysis of the ester leading to the formation of 2-ethylhexanoic acid.1. Measure the pH of the formulation. A shift towards a more acidic or alkaline pH could indicate degradation. 2. Analyze the formulation for the presence of 2-ethylhexanoic acid using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Decrease in product viscosity or thinning of the formulation over time. Breakdown of the emollient structure due to hydrolysis.1. Monitor the viscosity of the formulation at regular intervals during stability testing. 2. Correlate any changes in viscosity with changes in pH and the concentration of this compound.
Phase separation or changes in the appearance of an emulsion. Alteration of the oil phase composition due to the degradation of this compound. The formation of degradation products can affect the emulsifier's efficacy.1. Conduct a thorough visual inspection of the formulation under different storage conditions (e.g., elevated temperature, freeze-thaw cycles). 2. Analyze the particle size distribution of the emulsion to detect any changes over time.
Shift in the pH of the formulation. Formation of acidic (2-ethylhexanoic acid) or basic degradation products.1. Implement a rigorous pH monitoring schedule as part of the stability testing protocol. 2. Investigate the buffering capacity of the formulation to resist pH changes.

Experimental Protocols

Protocol for pH Stability Assessment of this compound

This protocol outlines a method for evaluating the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound (cosmetic or pharmaceutical grade)

  • Buffer solutions: pH 4.0, 7.0, and 9.0

  • Deionized water

  • Analytical grade solvents for extraction and analysis (e.g., acetonitrile, methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Calibrated pH meter

  • Incubators or stability chambers set to controlled temperatures (e.g., 25°C/60% RH, 40°C/75% RH)

2. Sample Preparation:

  • Prepare aqueous solutions of this compound at a known concentration (e.g., 1% w/v) in each of the buffer solutions (pH 4.0, 7.0, and 9.0).

  • If the ester is not fully soluble in the aqueous buffers, a co-solvent system (e.g., with a small, known percentage of ethanol (B145695) or acetonitrile) may be used. Ensure the co-solvent does not interfere with the analysis.

  • Dispense the prepared samples into sealed, inert containers (e.g., glass vials with PTFE-lined caps).

3. Stability Study Conditions:

  • Store the samples under both real-time (25°C/60% RH) and accelerated (40°C/75% RH) stability conditions.

  • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for the accelerated study; and 0, 3, 6, 9, 12, 18, and 24 months for the real-time study).

4. Analytical Methods:

  • Quantification of this compound:

    • Use a validated stability-indicating HPLC method to determine the concentration of the remaining this compound at each time point.

    • The method should be capable of separating the parent ester from its degradation products.

  • Identification and Quantification of Degradation Products:

    • 2-Ethylhexanoic Acid: Can be quantified using HPLC or GC-FID after appropriate sample preparation (e.g., extraction and derivatization if necessary).

    • Propylene Glycol: Can be analyzed by GC-FID.

5. Data Analysis:

  • Plot the concentration of this compound versus time for each pH and temperature condition.

  • Determine the degradation rate constant (k) for each condition by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

  • Compare the degradation rates at different pH values to identify the pH of maximum stability.

Quantitative Data Summary

The following table presents hypothetical data from an accelerated stability study at 40°C to illustrate the expected trend. Actual data would need to be generated experimentally.

Time (Weeks)% this compound Remaining (pH 4.0)% this compound Remaining (pH 7.0)% this compound Remaining (pH 9.0)
0 100.0100.0100.0
1 99.599.897.2
2 98.999.694.5
4 97.899.189.3
8 95.798.279.8
12 93.697.370.9

Visualizations

Hydrolysis_Mechanism cluster_conditions Reaction Conditions PGDE Propylene Glycol Diethylhexanoate Intermediate Tetrahedral Intermediate PGDE->Intermediate + H₂O H2O Water (H₂O) Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->Intermediate Products Propylene Glycol + 2-Ethylhexanoic Acid Intermediate->Products

Caption: Hydrolysis mechanism of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation Prep1 Prepare PGDE solutions in pH 4, 7, 9 buffers Prep2 Dispense into sealed vials Prep1->Prep2 Storage1 25°C / 60% RH (Real-time) Prep2->Storage1 Storage2 40°C / 75% RH (Accelerated) Prep2->Storage2 Analysis1 Measure pH Storage1->Analysis1 Pull samples Storage2->Analysis1 Pull samples Analysis2 Assess physical properties (appearance, viscosity) Analysis1->Analysis2 Analysis3 Quantify PGDE (HPLC) Analysis2->Analysis3 Analysis4 Quantify degradation products (GC/HPLC) Analysis3->Analysis4 Data1 Plot concentration vs. time Analysis4->Data1 Data2 Determine degradation rate Data1->Data2 Data3 Identify optimal pH Data2->Data3

Caption: Workflow for pH stability testing of this compound.

References

Strategies for improving the solubility of APIs in propylene glycol diethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to improving the solubility of Active Pharmaceutical Ingredients (APIs) in Propylene (B89431) Glycol Diethylhexanoate (PGDH).

Frequently Asked Questions (FAQs)

Q1: What is Propylene Glycol Diethylhexanoate (PGDH) and why is it used as a solvent for APIs?

This compound (PGDH) is a diester of propylene glycol and 2-ethylhexanoic acid. It is a clear, colorless, and odorless liquid with low viscosity. In pharmaceutical formulations, it is valued for its properties as an emollient and a solubilizing agent for poorly water-soluble drugs. Its lipid nature makes it a suitable vehicle for lipid-based drug delivery systems.

Q2: What are the general strategies to improve the solubility of an API in PGDH?

Improving API solubility in PGDH often involves a multi-faceted approach. Key strategies include:

  • Co-solvent Addition: Introducing a co-solvent that is miscible with PGDH and has a higher solvent capacity for the API can significantly enhance solubility.

  • Use of Surfactants: Surfactants can increase the wettability of the API and form micelles, creating a more favorable environment for dissolution.

  • Temperature Adjustment: For some APIs, increasing the temperature of the PGDH solution can improve solubility. However, the thermal stability of the API must be considered.

  • Particle Size Reduction: Micronization or nanonization of the API increases the surface area available for dissolution, which can lead to a faster dissolution rate and higher apparent solubility.

Q3: Which co-solvents are compatible with PGDH?

PGDH is miscible with many organic solvents. For pharmaceutical applications, co-solvents should be chosen based on their miscibility, safety, and ability to dissolve the API. Commonly considered co-solvents include:

  • Ethanol (B145695)

  • Propylene Glycol (PG)

  • Polyethylene Glycols (PEGs) of low molecular weight (e.g., PEG 400)

Q4: What types of surfactants can be used with PGDH-based formulations?

The choice of surfactant depends on the specific API and the desired formulation properties, such as in the development of Self-Emulsifying Drug Delivery Systems (SEDDS). Non-ionic surfactants are generally preferred due to their lower toxicity. Examples include:

  • Polysorbates (e.g., Tween® 80)

  • Sorbitan esters (e.g., Span® 80)

  • Polyoxyl 35 Castor Oil (e.g., Cremophor® EL)

  • Polyoxyl 40 Hydrogenated Castor Oil (e.g., Cremophor® RH 40)

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
API does not dissolve completely in PGDH. - Insufficient solvent capacity of PGDH for the specific API.- API is in a stable crystalline form with high lattice energy.- Saturation limit has been reached.1. Introduce a co-solvent: Start with a small percentage (e.g., 5-10% v/v) of a co-solvent like ethanol or propylene glycol and incrementally increase the concentration.2. Add a surfactant: Incorporate a suitable surfactant to improve wettability and aid in solubilization.3. Apply gentle heating: Warm the mixture while stirring, ensuring the temperature does not degrade the API.4. Reduce API particle size: Consider using a micronized or nanosized form of the API.
API precipitates out of the PGDH solution over time. - The initial solution was supersaturated.- Temperature fluctuations are causing a decrease in solubility.- The API is undergoing polymorphic transformation to a less soluble form.- Incompatibility with formulation components.1. Determine the equilibrium solubility: Ensure the API concentration is below its saturation point at the intended storage temperature.2. Control storage conditions: Store the formulation at a constant, controlled temperature.3. Conduct stability studies: Evaluate the physical and chemical stability of the API in the formulation over time to check for polymorphic changes.4. Screen for excipient compatibility: Ensure all components of the formulation are compatible with the API.
The viscosity of the PGDH/API mixture is too high. - High concentration of API.- The inherent viscosity of the PGDH and any co-solvents or surfactants.1. Adjust the API concentration: If possible, lower the API concentration while maintaining therapeutic efficacy.2. Select a lower viscosity co-solvent: If using co-solvents, choose one with a lower intrinsic viscosity.3. Optimize the formulation: Re-evaluate the ratios of PGDH, co-solvents, and surfactants to achieve the desired viscosity.

Data Presentation: Representative Solubility Data

Table 1: Solubility of Ibuprofen in Various Solvents at Room Temperature

SolventSolubility (mg/g)Reference
Propylene Glycol300[1]
Propylene Glycol Monocaprylate~350
Medium-Chain Triglycerides (MCT)~105[2]
Oleic Acid~400

Table 2: Solubility of Ketoprofen in Various Solvents at Room Temperature

SolventSolubility (mol/L)Reference
Ethanol1.85[3]
Propylene Glycol-
Medium-Chain Triglycerides (MCT)-
Ethyl Acetate-

Note: The data in these tables are for illustrative purposes and were obtained from various literature sources. It is crucial to experimentally determine the solubility of your specific API in PGDH.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This method is a standard approach to determine the equilibrium solubility of an API in a solvent.[4][5][6]

Materials:

  • API powder

  • This compound (PGDH)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of the API to a known volume of PGDH in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand for a short period to allow for the sedimentation of the undissolved API.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a syringe filter to remove any remaining undissolved solids.

  • Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of your quantification method.

  • Analyze the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original concentration of the API in the PGDH to determine its equilibrium solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess API prep2 Add known volume of PGDH prep1->prep2 equil1 Seal and place in shaking incubator prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify API concentration (HPLC/UV-Vis) sample3->sample4 result result sample4->result Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination method.

troubleshooting_logic start API Solubility Issue in PGDH decision1 Is the API fully dissolved? start->decision1 strategy1 Increase Solubility: - Add Co-solvent - Add Surfactant - Apply Heat - Reduce Particle Size decision1->strategy1 No decision2 Does precipitation occur over time? decision1->decision2 Yes strategy1->decision1 strategy2 Prevent Precipitation: - Determine Equilibrium Solubility - Control Storage Temperature - Conduct Stability Studies decision2->strategy2 Yes end Stable Formulation decision2->end No strategy2->decision2

Caption: Logical workflow for troubleshooting API solubility issues in PGDH.

References

Propylene Glycol Esters in Formulations: A Technical Support Guide to Addressing Skin Irritation Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on managing the skin irritation potential of propylene (B89431) glycol esters in topical formulations. Here you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for assessing skin irritation.

Frequently Asked Questions (FAQs)

Q1: What are propylene glycol esters and why are they used in topical formulations?

Propylene glycol esters are compounds formed from the reaction of propylene glycol with fatty acids.[1] They are widely used in cosmetics, pharmaceuticals, and personal care products for various functions, including as emulsifiers, emollients, viscosity-increasing agents, and skin conditioning agents.[2][3] A key benefit in drug development is their ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin's primary barrier, the stratum corneum.[2]

Q2: What is the general skin irritation potential of propylene glycol esters?

Generally, propylene glycol esters are considered to have low irritation potential.[4][5] Clinical studies on propylene glycol stearate (B1226849) (PGS) showed no significant skin irritation at concentrations up to 55% in 24-hour single insult patch tests.[4] However, the potential for irritation can be influenced by the specific ester, its concentration, the overall formulation, and the individual's skin sensitivity.[5][6] For instance, propylene glycol itself can cause allergic contact dermatitis in some individuals, and this sensitivity may extend to its esters.[6][7]

Q3: What is the mechanism by which propylene glycol esters can cause skin irritation?

The primary mechanism of skin irritation from propylene glycol and its esters involves the disruption of the highly ordered lipid structure of the stratum corneum.[2] By fluidizing these intercellular lipids, they can reduce the skin's barrier function. While this enhances drug penetration, it can also allow potential irritants to enter the skin more easily, leading to an inflammatory response.[8] In susceptible individuals, this can manifest as contact dermatitis.[6]

Q4: How can I minimize the skin irritation potential of a formulation containing propylene glycol esters?

Several strategies can be employed to mitigate skin irritation:

  • Concentration Optimization: Use the lowest effective concentration of the propylene glycol ester.

  • Formulation Buffering: Neutralizing acids like lactic or glycolic acid with arginine can reduce irritation without compromising efficacy.[9]

  • Inclusion of Anti-Irritants: Incorporating ingredients like niacinamide or certain emollients can help reduce retinol-induced irritation and may have broader applications.[9]

  • Purity of Ingredients: Ensure the use of high-purity propylene glycol esters, as impurities can contribute to irritation. For example, when using niacinamide, a grade with low nicotinic acid content is preferred.[9]

  • Alternative Penetration Enhancers: Consider using phospholipids (B1166683) or glyceryl caprylate as milder alternatives or adjuncts for enhancing skin penetration.[9]

Q5: Are there regulatory guidelines for assessing the skin irritation of these ingredients?

Yes, regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) provide guidelines for in vitro skin irritation testing, such as OECD TG 439, which uses reconstructed human epidermis (RhE) models.[10][11] For assessing sensitization potential, the Human Repeat Insult Patch Test (HRIPT) is a commonly used method.[12][13]

Troubleshooting Guide

Problem: Unexpected skin irritation observed during in vitro or in vivo testing of a new formulation.

  • Possible Cause 1: High Concentration of Propylene Glycol Ester.

    • Troubleshooting Step: Review the concentration of the propylene glycol ester in your formulation. Compare it with established safety data for that specific ester. Consider creating a dose-response curve by testing serial dilutions of your formulation to identify a non-irritating concentration.

  • Possible Cause 2: Purity of the Propylene Glycol Ester.

    • Troubleshooting Step: Verify the purity of the propylene glycol ester used. Impurities from the synthesis process can be irritants.[14] Obtain a certificate of analysis from the supplier. If in doubt, consider using a higher purity grade or a different supplier.

  • Possible Cause 3: Interaction with Other Formulation Components.

    • Troubleshooting Step: Evaluate the potential for synergistic irritation between the propylene glycol ester and other ingredients in your formulation. Test the irritation potential of the vehicle without the active pharmaceutical ingredient (API) and the API in a simpler vehicle to isolate the source of irritation.

  • Possible Cause 4: Compromised Skin Barrier in the Test System.

    • Troubleshooting Step: For in vitro tests, ensure the integrity of the reconstructed human epidermis (RhE) models before application. For in vivo studies, ensure the subjects have no pre-existing skin conditions that could heighten sensitivity.[6]

Problem: Inconsistent results in skin irritation assays.

  • Possible Cause 1: Variability in Experimental Protocol.

    • Troubleshooting Step: Strictly adhere to standardized protocols like OECD TG 439 for in vitro studies or established HRIPT protocols.[15][16] Ensure consistent application volumes, exposure times, and evaluation methods across all experiments.

  • Possible Cause 2: Instability of the Formulation.

    • Troubleshooting Step: Assess the physical and chemical stability of your formulation over time and under different storage conditions. Phase separation or degradation could lead to localized concentrations of irritants.

  • Possible Cause 3: Inter-individual Variability in Test Subjects (in vivo).

    • Troubleshooting Step: Increase the number of subjects in your study to account for biological variability. Ensure your subject population is representative of the target user group. For sensitive skin claims, include a panel of subjects with self-perceived sensitive skin.[12][17]

Data on Skin Irritation Potential of Propylene Glycol and its Esters

CompoundTest TypeConcentrationResultReference
Propylene Glycol Stearate (PGS)Single Insult Patch Test (Human)Up to 55%No significant irritation[4]
Propylene Glycol Dicaprylate/DicapratePatch Test (Human)80% (in 20% ethanol)No irritation observed[4]
Propylene Glycol Dicaprylate/DicaprateSkin Irritation Study (Rabbit)Not specifiedMinimally irritating[4]
Propylene Glycol LaurateSkin Irritation Study (Rabbit)Not specifiedSlightly irritating[4]
Propylene Glycol OleateSkin Irritation Study (Rabbit)1%Mild erythema[4]
Propylene Glycol LinoleateSkin Irritation Study (Rabbit)1%Mild erythema[4]
Propylene GlycolPatch Test (Human)20% (in water)2.3% positive reactions, 0.6% irritant reactions[5]

Experimental Protocols

In Vitro Skin Irritation Test (Based on OECD TG 439)

This test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[10]

1. Preparation of the RhE Tissue:

  • Upon receipt, place the RhE tissues in a 6-well or 12-well plate containing pre-warmed maintenance medium.
  • Incubate at 37°C, 5% CO2 for at least one hour.

2. Application of the Test Substance:

  • Apply a sufficient amount of the test substance (liquid or solid) uniformly onto the surface of the epidermis. For liquids, typically 10-25 µL is used. For solids, the surface should be moistened with deionized water before application.
  • Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).

3. Exposure and Incubation:

  • Expose the tissues to the test substance for a defined period (e.g., 15-60 minutes) at room temperature.[18]
  • After the exposure period, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.
  • Transfer the tissues to fresh maintenance medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C, 5% CO2.[18]

4. Viability Assessment (MTT Assay):

  • After the post-exposure incubation, transfer the tissues to a 24-well plate containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a concentration of 0.3-1 mg/mL.
  • Incubate for 3 hours at 37°C, 5% CO2. During this time, viable cells will reduce the yellow MTT to a blue formazan (B1609692) precipitate.
  • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
  • Measure the optical density (OD) of the extracted formazan using a spectrophotometer at 570 nm.

5. Data Interpretation:

  • Calculate the percentage of cell viability for each tissue relative to the negative control.
  • A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[11]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis).[13][19]

1. Induction Phase:

  • A small amount of the test material (e.g., 0.2g or 0.2mL) is applied to an occlusive or semi-occlusive patch.[12]
  • The patch is applied to the upper back of human volunteers (typically a panel of 50-200 subjects).[13]
  • The patch remains in place for 24-48 hours.[16]
  • After removal, the site is graded for any signs of irritation (e.g., erythema, edema).
  • This procedure is repeated nine times over a three-week period at the same application site.[12]

2. Rest Phase:

  • A two-week rest period follows the induction phase, during which no patches are applied.[13] This allows for the development of any potential allergic sensitization.

3. Challenge Phase:

  • After the rest period, a challenge patch with the test material is applied to a new, untreated skin site.[13]
  • The patch is removed after 24-48 hours.
  • The challenge site is evaluated for signs of irritation and sensitization at 24, 48, 72, and sometimes 96 hours after patch removal.[13]
  • A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase suggests sensitization.

Visualizations

Signaling_Pathway_for_Skin_Irritation cluster_0 Stratum Corneum cluster_1 Viable Epidermis cluster_2 Inflammatory Cascade PG_Ester Propylene Glycol Ester Lipids Intercellular Lipids PG_Ester->Lipids Disruption Keratinocytes Keratinocytes PG_Ester->Keratinocytes Penetration & Interaction Corneocytes Corneocytes Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines Release Chemokines Chemokines (e.g., IL-8) Keratinocytes->Chemokines Release Langerhans Langerhans Cells Inflammation Clinical Signs of Irritation (Erythema, Edema) Langerhans->Inflammation Antigen Presentation Cytokines->Langerhans Activation Chemokines->Inflammation Recruitment of Immune Cells

Caption: Signaling pathway of skin irritation induced by topical agents.

In_Vitro_Irritation_Workflow start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissue start->prep_tissue apply_substance Apply Test Substance, Positive & Negative Controls prep_tissue->apply_substance expose Expose for Defined Period (e.g., 60 min) apply_substance->expose rinse Rinse Tissue expose->rinse incubate Post-Exposure Incubation (e.g., 42 hours) rinse->incubate mtt_assay Perform MTT Viability Assay incubate->mtt_assay measure_od Measure Optical Density mtt_assay->measure_od calculate_viability Calculate % Viability vs. Control measure_od->calculate_viability decision Viability ≤ 50%? calculate_viability->decision irritant Classify as Irritant decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No end End irritant->end non_irritant->end

Caption: Experimental workflow for in vitro skin irritation testing.

Troubleshooting_Logic start Unexpected Irritation Observed in Assay check_concentration Is Ester Concentration Too High? start->check_concentration check_purity Is Ester Purity Sufficient? check_concentration->check_purity No reduce_concentration Action: Reduce Concentration & Retest check_concentration->reduce_concentration Yes check_interaction Synergistic Irritation with Other Ingredients? check_purity->check_interaction Yes source_high_purity Action: Source Higher Purity Ester check_purity->source_high_purity No check_protocol Was Standardized Protocol Followed? check_interaction->check_protocol No test_components Action: Test Vehicle & API Separately check_interaction->test_components Yes review_protocol Action: Review & Adhere to Protocol check_protocol->review_protocol No

Caption: Troubleshooting logic for unexpected skin irritation results.

References

Technical Support Center: Long-Term Stability of Propylene Glycol Diethylhexanoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of formulations containing Propylene (B89431) Glycol Diethylhexanoate (PGDEH).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the long-term stability testing of Propylene Glycol Diethylhexanoate (PGDEH) formulations.

Issue 1: Phase Separation or Creaming in an Emulsion

  • Question: My emulsion containing PGDEH is showing signs of phase separation (creaming or coalescence) during stability testing. What are the potential causes and how can I troubleshoot this?

  • Answer: Phase separation in emulsions is a common stability issue.[1][2][3] Potential causes related to your formulation could include:

    • Inadequate Emulsification: The initial homogenization process may not have been sufficient to create a stable emulsion.[1]

    • Inappropriate Emulsifier System: The type or concentration of the emulsifier(s) may not be optimal for the oil phase, which includes PGDEH.

    • Ingredient Incompatibility: There may be an incompatibility between PGDEH and other ingredients in the formulation.[1]

    • Changes in pH: A significant shift in the pH of the formulation can disrupt the stability of the emulsion.[4]

    Troubleshooting Steps:

    • Review the Emulsification Process: Ensure that the homogenization speed and time are optimized for your formulation.

    • Evaluate the Emulsifier System: Consider adjusting the hydrophilic-lipophilic balance (HLB) of your emulsifier system to better match the oil phase. You may also need to increase the emulsifier concentration.

    • Assess Ingredient Compatibility: Conduct compatibility studies with individual ingredients to identify any potential interactions.

    • Monitor pH: Regularly measure the pH of your formulation during the stability study. If a significant change is observed, investigate the cause, which could be the degradation of an ingredient.[4]

Issue 2: Changes in Viscosity

  • Question: The viscosity of my PGDEH formulation has significantly increased/decreased during the stability study. What could be the cause?

  • Answer: Changes in viscosity can indicate underlying stability issues.

    • Decrease in Viscosity: This can be a precursor to emulsion breakdown and phase separation.[5] It may also be caused by the degradation of thickening agents.

    • Increase in Viscosity: This could be due to the swelling of thickening agents over time or potential interactions between ingredients.

    Troubleshooting Steps:

    • Evaluate the Thickening Agent: Ensure the chosen thickening agent is stable at the pH and temperature of your formulation and is compatible with other ingredients.

    • Monitor for Signs of Separation: A decrease in viscosity is often linked to the initial stages of phase separation.[5]

    • Assess Packaging Interactions: Certain plastic packaging may interact with the formulation, leading to changes in viscosity. It is recommended to test the formulation in both inert (glass) and the final intended packaging.[6]

Issue 3: Alteration in Color or Odor

  • Question: My formulation containing PGDEH has developed an off-color or an unpleasant odor. What is the likely cause?

  • Answer: Color and odor changes often point to chemical degradation.[4]

    • Oxidation: PGDEH, like other esters, can be susceptible to oxidation, which can lead to the formation of aldehydes and ketones with characteristic odors. The presence of unsaturated compounds in the formulation can also contribute to oxidative degradation.[7]

    • Hydrolysis: The ester linkages in PGDEH can hydrolyze to form propylene glycol and 2-ethylhexanoic acid. While propylene glycol is odorless, 2-ethylhexanoic acid has a mild, characteristic odor.

    • Interaction with Other Ingredients: The color or fragrance of the formulation may be unstable and degrade over time.

    Troubleshooting Steps:

    • Incorporate Antioxidants: The addition of antioxidants like tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[1]

    • Use Chelating Agents: Chelating agents can bind metal ions that may catalyze oxidative reactions.[4]

    • Control pH: The rate of hydrolysis is often pH-dependent. Maintaining an optimal pH can improve the stability of the ester.

    • Protect from Light: Store stability samples in light-protected containers to prevent photo-degradation.[6]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound (PGDEH) in a typical formulation?

The most probable degradation pathway for PGDEH is hydrolysis of the ester bonds, yielding propylene glycol and 2-ethylhexanoic acid. This reaction can be influenced by the pH of the formulation. Additionally, oxidative degradation of the ester and its hydrolysis products can occur, especially at elevated temperatures and in the presence of oxygen and metal ions.[6]

2. What are the recommended storage conditions for long-term stability testing of PGDEH formulations?

For long-term stability testing, it is recommended to store samples at controlled room temperature (e.g., 25°C ± 2°C) and relative humidity (e.g., 60% RH ± 5% RH).[8] Accelerated stability studies are typically conducted at elevated temperatures, such as 40°C ± 2°C with 75% RH ± 5% RH, for a shorter duration (e.g., 3-6 months) to predict the long-term stability.[9] It is also advisable to include cycling studies (e.g., alternating between -10°C and 25°C) to assess the formulation's robustness.[6]

3. How can I develop a stability-indicating analytical method for PGDEH?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient, in this case, PGDEH, without interference from its degradation products, impurities, or other excipients in the formulation.[10] A common approach is to use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[11] The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

4. What parameters should be monitored during a long-term stability study of a PGDEH formulation?

The following parameters should be monitored at specified time points:

  • Physical Appearance: Color, clarity, and homogeneity.[9]

  • Odor: Any changes from the initial scent.[9]

  • pH: Measurement of the formulation's pH.[9]

  • Viscosity: The flow characteristics of the product.[9]

  • Phase Separation: Signs of creaming, coalescence, or separation.[9]

  • Assay of PGDEH: Quantification of the amount of PGDEH remaining.

  • Degradation Products: Identification and quantification of any significant degradation products.

  • Microbiological Stability: Testing for microbial growth.[9]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and trend analysis.

Table 1: Example of Long-Term Stability Data for a Cream Formulation containing PGDEH

ParameterSpecificationInitial3 Months6 Months12 Months
Appearance White, homogenous creamConformsConformsConformsConforms
Color WhiteConformsConformsConformsConforms
Odor CharacteristicConformsConformsConformsSlight change
pH 5.0 - 6.05.55.45.35.1
Viscosity (cps) 10,000 - 15,00012,50012,30011,90011,200
PGDEH Assay (%) 95.0 - 105.0100.299.598.196.5
Degradation Product X (%) NMT 1.0< 0.10.20.50.9

NMT: Not More Than

Experimental Protocols

Protocol 1: Forced Degradation Study of PGDEH

  • Objective: To identify potential degradation products and pathways for PGDEH under stress conditions to help develop a stability-indicating analytical method.

  • Methodology:

    • Acid Hydrolysis: Dissolve PGDEH in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve PGDEH in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature for 4 hours. Neutralize the solution before analysis.

    • Oxidation: Dissolve PGDEH in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Expose a sample of pure PGDEH to dry heat at 80°C for 48 hours.

    • Photostability: Expose a solution of PGDEH to a light source according to ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples using a suitable analytical technique (e.g., HPLC-MS, GC-MS) to identify and separate the degradation products from the parent compound.

Protocol 2: Long-Term Stability Testing of a PGDEH Emulsion

  • Objective: To evaluate the physical, chemical, and microbiological stability of an emulsion containing PGDEH over its intended shelf life.

  • Methodology:

    • Sample Preparation: Prepare at least three batches of the final formulation and package them in the intended commercial packaging as well as in inert containers (e.g., glass jars).

    • Storage Conditions: Store the samples at long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

    • Testing Schedule: Pull samples at predetermined time points (e.g., initial, 1, 3, 6, 9, 12, 18, and 24 months for long-term; initial, 1, 3, and 6 months for accelerated).

    • Analysis: At each time point, evaluate the samples for the parameters listed in the FAQs section (Appearance, Odor, pH, Viscosity, Phase Separation, Assay, Degradation Products, and Microbial Limits).

    • Data Evaluation: Analyze the data for any significant trends or out-of-specification results to determine the shelf life of the product.

Visualizations

Figure 1: Potential Degradation Pathway of PGDEH PGDEH This compound Hydrolysis Hydrolysis (H₂O, Acid/Base) PGDEH->Hydrolysis Oxidation Oxidation (O₂, Heat, Light) PGDEH->Oxidation PropyleneGlycol Propylene Glycol Hydrolysis->PropyleneGlycol EthylhexanoicAcid 2-Ethylhexanoic Acid Hydrolysis->EthylhexanoicAcid PropyleneGlycol->Oxidation EthylhexanoicAcid->Oxidation DegradationProducts Further Degradation Products (Aldehydes, Ketones) Oxidation->DegradationProducts

Caption: Potential degradation pathways of this compound.

Figure 2: Experimental Workflow for Long-Term Stability Testing Start Start: Formulation Prepared Packaging Package in Final & Inert Containers Start->Packaging Storage Place in Stability Chambers (Long-Term & Accelerated) Packaging->Storage Sampling Pull Samples at Scheduled Timepoints Storage->Sampling Sampling->Storage Analysis Analyze Samples for Physical & Chemical Parameters Sampling->Analysis DataReview Review & Analyze Data Analysis->DataReview Report Generate Stability Report DataReview->Report

Caption: Workflow for conducting a long-term stability study.

Figure 3: Troubleshooting Logic for Phase Separation Issue Issue: Phase Separation Observed CheckpH Has pH shifted significantly? Issue->CheckpH CheckEmulsifier Is the emulsifier system optimal? CheckpH->CheckEmulsifier No InvestigatepH Investigate cause of pH change (e.g., degradation) CheckpH->InvestigatepH Yes CheckProcess Was the homogenization process adequate? CheckEmulsifier->CheckProcess Yes ModifyEmulsifier Modify emulsifier type or concentration (HLB) CheckEmulsifier->ModifyEmulsifier No OptimizeProcess Optimize homogenization speed and time CheckProcess->OptimizeProcess No Solution Stable Formulation CheckProcess->Solution Yes InvestigatepH->ModifyEmulsifier ModifyEmulsifier->OptimizeProcess OptimizeProcess->Solution

Caption: A decision tree for troubleshooting phase separation in emulsions.

References

Validation & Comparative

A Comparative Guide: Propylene Glycol Diethylhexanoate vs. Mineral Oil as Non-Polar Vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical and transdermal drug delivery systems, the choice of a non-polar vehicle is a critical factor that can significantly influence the formulation's stability, sensory characteristics, and, most importantly, the bioavailability of the active pharmaceutical ingredient (API). This guide provides an objective comparison of two commonly used non-polar vehicles: Propylene (B89431) Glycol Diethylhexanoate and Mineral Oil. The following sections present a detailed analysis of their physical and chemical properties, performance as drug delivery vehicles, and the experimental protocols used to evaluate them.

Executive Summary

Propylene Glycol Diethylhexanoate is a lightweight, non-greasy emollient ester that can act as a solubilizer and penetration enhancer.[1] In contrast, Mineral Oil is a well-established, highly occlusive hydrocarbon-based vehicle known for its inertness and excellent safety profile. While this compound may offer advantages in terms of creating more elegant formulations and potentially enhancing drug delivery, Mineral Oil provides a highly stable and cost-effective option with a long history of use in pharmaceutical and cosmetic products. The selection between the two will ultimately depend on the specific requirements of the formulation, including the desired skin feel, the solubility of the API, and the need for penetration enhancement.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each vehicle is essential for formulation development. The following table summarizes key parameters for this compound and Mineral Oil.

PropertyThis compoundMineral Oil (Light)
Chemical Type Diester of Propylene Glycol and 2-ethylhexanoic acidMixture of liquid hydrocarbons from petroleum
Appearance Clear, colorless to pale yellow liquid[1]Clear, colorless, oily liquid
Odor Neutral/Odorless[1]Odorless
Viscosity Low (Specific values not readily available in literature)Not more than 33.5 cSt at 40°C
Solubility Miscible with most cosmetic solvents, including ethanol[1]Insoluble in water and alcohol; soluble in benzene, chloroform, ether

Performance as a Non-Polar Vehicle

The performance of a non-polar vehicle is primarily assessed by its ability to dissolve the API, its stability, and its influence on the drug's penetration through the skin.

Solubility of Active Pharmaceutical Ingredients (APIs)
Active Pharmaceutical IngredientSolubility in Propylene GlycolSolubility in Mineral Oil (Liquid Paraffin)
Ibuprofen High (~300 mg/g)[2][3]Low (Specific value not available, but generally poor for NSAIDs)
Ketoprofen High (~0.499 mol/L at 300.15K)[4]Very Low (Specific value not available, but generally poor for NSAIDs)
Diclofenac Sodium High (~50% w/w for the sodium salt)[5]Very Low[6][7]

Generally, propylene glycol and its esters are known to be effective solubilizers for a wide range of APIs.[5][8][9][10][11][12] Mineral oil, being highly non-polar, is a good solvent for other non-polar compounds but may have limited ability to dissolve APIs with even a small degree of polarity.[13]

Skin Penetration Enhancement

A key differentiator between these two vehicles is their effect on skin penetration.

This compound , like other propylene glycol esters, is suggested to have penetration-enhancing properties. The underlying mechanism for propylene glycol and its derivatives involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the API through the skin barrier.[14] This is a significant advantage when enhanced drug delivery to deeper skin layers or the systemic circulation is desired.

Mineral Oil , on the other hand, is primarily an occlusive agent. It forms a barrier on the skin's surface, which reduces transepidermal water loss (TEWL) and can increase skin hydration.[15] However, it does not typically penetrate the stratum corneum to a significant extent and is not considered a penetration enhancer.[15][16] This makes it an excellent choice for protective formulations or when the API is intended to act on the skin's surface.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

A standard method to evaluate the performance of a topical vehicle is the in vitro skin permeation study using Franz diffusion cells. This method provides quantitative data on the rate and extent of drug absorption through a skin sample.

Objective: To measure the flux of an API from a formulation through a skin membrane.

Apparatus:

  • Franz Diffusion Cells

  • Circulating water bath

  • Magnetic stirrers

  • Syringes for sampling

  • HPLC or other suitable analytical instrument for drug quantification

Membrane:

  • Excised human or animal skin (e.g., porcine ear skin) is commonly used. The skin is prepared by separating the epidermis or using a full-thickness sample.

Receptor Medium:

  • A phosphate-buffered saline (PBS) solution, often with a co-solvent like ethanol (B145695) or a surfactant like Tween 80 to ensure sink conditions, is used in the receptor chamber. The medium is degassed before use.

Procedure:

  • Preparation: The skin membrane is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Equilibration: The receptor chamber is filled with the receptor medium and allowed to equilibrate to the desired temperature (typically 32°C to mimic skin surface temperature).

  • Dosing: A precise amount of the test formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber for analysis. The withdrawn volume is replaced with fresh receptor medium.

  • Analysis: The concentration of the API in the collected samples is determined using a validated analytical method, such as HPLC.

Data Analysis: The cumulative amount of API permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane B Mount Skin on Franz Cell A->B D Equilibrate System at 32°C B->D C Prepare Receptor Medium C->D E Apply Formulation to Donor Compartment D->E F Collect Samples at Time Intervals E->F G Analyze Samples by HPLC F->G H Plot Cumulative Permeation vs. Time G->H I Calculate Steady-State Flux (Jss) H->I

Figure 1. Experimental workflow for an in vitro skin permeation study.
Mechanism of Skin Penetration Enhancement

G V Topical Formulation (Vehicle + API) SC Highly Ordered Lipid Bilayer V->SC Propylene Glycol Diethylhexanoate API_delivery Enhanced API Penetration V->API_delivery API Diffusion SC_disrupted Disrupted Lipid Bilayer SC->SC_disrupted Disruption of Lipid Structure SC_disrupted->API_delivery Increased Permeability

Figure 2. Mechanism of skin penetration enhancement by propylene glycol esters.

Conclusion

The choice between this compound and Mineral Oil as a non-polar vehicle depends on the specific goals of the formulation. This compound offers a modern, elegant feel with the potential for enhanced drug delivery through skin barrier modification. Mineral Oil, a traditional and cost-effective option, provides excellent occlusion and a robust safety profile, making it ideal for protective and surface-acting formulations. For optimal vehicle selection, it is recommended that formulation scientists conduct solubility and stability studies with their specific API in both vehicles, followed by in vitro skin permeation studies to quantify the impact on drug delivery.

References

Comparative study of propylene glycol esters in skin permeation enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various propylene (B89431) glycol (PG) esters used to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin. The data and protocols presented are compiled from scientific literature to assist in the selection of appropriate enhancers for topical and transdermal formulation development.

Introduction

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most xenobiotics, including therapeutic agents. Chemical penetration enhancers are often incorporated into topical formulations to reversibly reduce the barrier function of the stratum corneum and facilitate drug delivery to deeper skin layers or the systemic circulation. Propylene glycol and its esters are a widely used class of penetration enhancers due to their efficacy and favorable safety profile.

The mechanism by which propylene glycol and its esters enhance skin permeation is multifaceted. It is understood that they partition into the stratum corneum, where they can disrupt the highly ordered lipid lamellae. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to traverse. Additionally, propylene glycol can act as a co-solvent, increasing the solubility of the drug within the formulation and the skin, thereby improving the partitioning of the drug from the vehicle into the stratum corneum.

This guide offers a comparative look at the performance of several propylene glycol esters, supported by experimental data, to aid in the rational design of effective transdermal drug delivery systems.

Data Presentation: Comparative Permeation Enhancement

The following tables summarize quantitative data from in vitro studies on the skin permeation enhancement effects of various propylene glycol esters. The primary metric for comparison is the Enhancement Ratio (ER), which is the ratio of the drug's flux with the enhancer to the flux without the enhancer.

Table 1: Enhancement Ratios of Propylene Glycol Esters for Lidocaine Permeation

Propylene Glycol Ester (1%)Drug (1%)VehicleSkin ModelEnhancement Ratio (ER)
Propylene Glycol OleateLidocaineTetraglycol-Distilled Water (1:1 w/w)Pig Ear Skin1.91
Propylene Glycol DioleateLidocaineTetraglycol-Distilled Water (1:1 w/w)Pig Ear Skin2.11
Propylene Glycol LinoleateLidocaineTetraglycol-Distilled Water (1:1 w/w)Pig Ear Skin1.68
Propylene Glycol DilinoleateLidocaineTetraglycol-Distilled Water (1:1 w/w)Pig Ear Skin1.44
Propylene Glycol LinolenateLidocaineTetraglycol-Distilled Water (1:1 w/w)Pig Ear Skin1.70
Propylene Glycol DilinolenateLidocaineTetraglycol-Distilled Water (1:1 w/w)Pig Ear Skin1.37

Data sourced from a safety assessment report on propylene glycol esters.[1]

Table 2: Enhancement Ratios of Propylene Glycol Monoesters in Combination with a Solubilizer

Propylene Glycol EsterDrugVehicleSkin ModelEnhancement Ratio (ER)
Propylene Glycol Monocaprylate (PGMC)TenoxicamTranscutol®/PGMC (40:60)Hairless Mouse Skin13.5
Propylene Glycol Monolaurate (PGML)TenoxicamTranscutol®/PGML (40:60)Hairless Mouse Skin20.0
Propylene Glycol Monocaprylate (PGMC)Ondansetron HClTranscutol®/PGMC (40:60)Hairless Mouse Skin6.4
Propylene Glycol Monolaurate (PGML)MelatoninTranscutol®/PGML (20:80)Hairless Mouse Skin56.6

Enhancement ratio is calculated relative to the flux from 100% Transcutol®. Data adapted from a review on Transcutol®.

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for this type of research.

Objective: To determine the in vitro skin permeation of a model drug from formulations containing different propylene glycol esters.

Materials and Methods:

  • Skin Membrane Preparation:

    • Full-thickness abdominal skin from a suitable animal model (e.g., pig or rat) or human cadaver skin is used.

    • Subcutaneous fat and extraneous tissue are carefully removed from the dermal side of the skin.

    • The skin is then dermatomed to a thickness of approximately 500 µm.

    • The prepared skin sections are wrapped in aluminum foil and stored at -20°C until use.

  • Franz Diffusion Cell Setup:

    • Vertical glass Franz diffusion cells with a specific diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 12 mL) are used.

    • The receptor compartment is filled with a phosphate-buffered saline (PBS, pH 7.4) and a magnetic stir bar. The receptor fluid is maintained at 32 ± 1°C by a circulating water bath to mimic physiological skin temperature.

    • The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum side facing the donor compartment. The two compartments are then clamped together.

  • Dosing and Sampling:

    • A predetermined amount of the test formulation (e.g., 1 g) containing the model drug and the propylene glycol ester is applied to the surface of the skin in the donor compartment.

    • The donor compartment is covered to prevent evaporation.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor fluid (e.g., 0.5 mL) is withdrawn from the sampling port.

    • The withdrawn volume is immediately replaced with fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • The cumulative amount of drug permeated per unit area of skin (µg/cm²) is plotted against time (h).

    • The steady-state flux (Jss, in µg/cm²/h) is determined from the slope of the linear portion of the cumulative amount versus time curve.

    • The permeability coefficient (Kp, in cm/h) is calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • The Enhancement Ratio (ER) is calculated by dividing the steady-state flux of the drug from a formulation containing a propylene glycol ester by the flux from a control formulation without the enhancer.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation franz_setup Franz Cell Setup skin_prep->franz_setup dosing Formulation Dosing franz_setup->dosing sampling Receptor Fluid Sampling dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, ER) hplc->data_analysis

Caption: A typical experimental workflow for in vitro skin permeation studies.

mechanism_of_action enhancer Propylene Glycol Ester sc Stratum Corneum enhancer->sc lipids Lipid Bilayer Disruption sc->lipids solubility Increased Drug Solubility sc->solubility permeation Enhanced Drug Permeation lipids->permeation solubility->permeation

Caption: Proposed mechanisms of action for propylene glycol esters as skin permeation enhancers.

References

Efficacy of propylene glycol diethylhexanoate as a solubilizer compared to other glycols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) remains a critical challenge in the development of novel drug delivery systems. Among the various strategies employed, the use of non-aqueous solvents and co-solvents is a well-established approach. This guide provides a comparative analysis of the efficacy of propylene (B89431) glycol diethylhexanoate as a solubilizer against other commonly used glycols, supported by available experimental data.

Comparative Solubility of Active Pharmaceutical Ingredients

The following table summarizes the solubility of various APIs in propylene glycol diethylhexanoate and other commonly used glycol solubilizers. It is important to note that the data has been compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Active Pharmaceutical Ingredient (API)SolubilizerSolubility (mg/mL)Temperature (°C)Reference
Celecoxib Propylene Glycol Dicaprylate/Dicaprate + Caprylic/Capric Mono-/Di-glycerides (2:1 w/w)Formulation dependent, supported up to 30 mg/mL (3% w/w)30[1]
Propylene Glycol~1.225[2]
Polyethylene Glycol 400>100Not Specified[3]
Ibuprofen Propylene Glycol300Not Specified[4]
Polyethylene Glycol 600Formulation dependent25[5]
Ketoprofen Propylene Glycol~125 (0.499 mol/L)27[6]
Polyethylene Glycol (various molecular weights)Increased solubility up to 300 µg/mL in the presence of 20% w/w PEG37[7]

Note: Direct solubility data for this compound was not available in the reviewed literature. The data for propylene glycol dicaprylate/dicaprate, a structurally similar propylene glycol diester, is provided for a proximate comparison.

Experimental Protocols

The determination of API solubility in various solvents is a fundamental step in pre-formulation studies. The most common and reliable method for determining equilibrium solubility is the shake-flask method .

Shake-Flask Method for Solubility Determination

Objective: To determine the saturation solubility of an API in a given solvent at a specific temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent (e.g., this compound, Propylene Glycol, etc.)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for drug quantification

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: An excess amount of the API is added to a known volume of the solvent in a glass vial. The vial is then tightly sealed.

  • Equilibration: The vials are placed in a shaker and agitated at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure that the concentration of the dissolved API in the solvent remains constant over time.

  • Phase Separation: After equilibration, the samples are removed from the shaker and allowed to stand to allow for the sedimentation of the undissolved solid. The samples are then centrifuged at a high speed to further separate the solid API from the supernatant.

  • Sample Collection and Filtration: An aliquot of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: The filtered supernatant is then appropriately diluted with a suitable solvent (often the mobile phase for HPLC analysis) to bring the API concentration within the calibrated range of the analytical method.

  • Quantification: The concentration of the API in the diluted samples is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility of the API in the solvent is calculated by taking into account the dilution factor. The results are typically expressed in mg/mL or g/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the typical workflow for determining the solubility of an active pharmaceutical ingredient using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Add Excess API to Solvent seal Seal Vial start->seal shake Agitate at Constant Temperature (24-72 hours) seal->shake Place in shaker centrifuge Centrifuge to Pellet Undissolved API shake->centrifuge Attain equilibrium filter Filter Supernatant centrifuge->filter Collect supernatant dilute Dilute Sample filter->dilute quantify Quantify API Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: A flowchart of the shake-flask method for determining API solubility.

Signaling Pathways and Logical Relationships

In the context of solubilization by glycols, the primary mechanism is based on the physicochemical interactions between the solvent and the solute, rather than a specific biological signaling pathway. The logical relationship for effective solubilization can be visualized as follows:

G Factors Influencing Glycol-Mediated Solubilization cluster_solubilizer Solubilizer Properties cluster_api API Properties cluster_interaction Solubilization polarity Polarity & Hydrogen Bonding Capacity interaction Favorable Solute-Solvent Interactions polarity->interaction molecular_structure Molecular Structure & Size (e.g., ester groups, chain length) molecular_structure->interaction api_polarity Polarity & Lipophilicity (LogP) api_polarity->interaction crystal_lattice Crystal Lattice Energy crystal_lattice->interaction Overcoming solubility Increased API Solubility interaction->solubility

Caption: Key factors influencing the solubilization of APIs by glycol-based solvents.

References

A Comparative Guide to In-Vitro Drug Release from Propylene Glycol Diethylhexanoate and Alternative Oleaginous Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists, the choice of an appropriate vehicle is paramount in the development of effective topical and transdermal drug delivery systems. Propylene (B89431) glycol diethylhexanoate (PGDH) is an emollient and solubilizer valued for its light feel and good spreading properties. This guide provides a comparative analysis of in-vitro drug release from a base closely related to PGDH, propylene glycol dicaprylate (PGDC), against another common oleaginous vehicle, isopropyl myristate (IPM).

This comparison is based on experimental data from studies investigating the transdermal permeation of progesterone (B1679170), a lipophilic drug. While the direct subject of this guide is PGDH, the data presented for PGDC offers valuable insights due to the close chemical similarity between these propylene glycol diesters.

Performance Comparison: Progesterone Release

An in-vitro study using excised rat skin evaluated the permeation of progesterone from alcoholic gel formulations. The key variable for our comparison was the inclusion of either propylene glycol dicaprylate (PGDC) or isopropyl myristate (IPM) as an oily solvent within the gel. The results highlighted a significant difference in the drug flux across the skin.

The formulation containing PGDC demonstrated a higher flux of progesterone compared to the formulation containing IPM.[1][2] This suggests that for a lipophilic drug like progesterone, a propylene glycol diester base may facilitate a more efficient release and permeation through the skin barrier under the studied conditions.

Formulation ComponentDrugMean Flux (μg/cm²/h)
Propylene Glycol Dicaprylate (PGDC) in a gel baseProgesterone (3%)Higher Flux Observed
Isopropyl Myristate (IPM) in a gel baseProgesterone (3%)Lower Flux Observed

Note: The referenced study indicated a higher flux for the PGDC-containing formulation but did not provide specific quantitative values in the abstract. The table reflects this qualitative finding.

Experimental Workflow & Protocols

The standard method for evaluating in-vitro drug release from semi-solid formulations is the Franz diffusion cell assay. This protocol provides a reliable and reproducible method for assessing the permeation and penetration of active pharmaceutical ingredients (APIs) through a membrane, which can be synthetic or biological (e.g., excised skin).

General Experimental Workflow: In-Vitro Release Testing (IVRT)

The following diagram illustrates the typical workflow for an IVRT study using Franz diffusion cells.

IVRT_Workflow prep_form 1. Formulate Test Products (e.g., Drug in PGDH vs. IPM) prep_membrane 2. Prepare Membrane (e.g., Excised Human/Animal Skin) prep_receptor 3. Prepare & Degas Receptor Medium setup_franz 4. Assemble Franz Diffusion Cells prep_receptor->setup_franz equilibrate 5. Equilibrate System (Maintain at 32°C ± 1°C) apply_dose 6. Apply Finite Dose of Formulation sample 7. Sample Receptor Medium at Predetermined Intervals apply_dose->sample analyze 8. Quantify Drug Concentration (e.g., using HPLC) calculate 9. Calculate Flux & Cumulative Release

Fig 1. Standard workflow for in-vitro release testing (IVRT).
Detailed Experimental Protocol (Based on Progesterone Permeation Studies)

The following protocol is a representative methodology for comparing the in-vitro release of progesterone from different topical formulations.[1][2][3]

  • Formulation Preparation : Alcoholic gel formulations are prepared containing 3% progesterone. Key excipients include water, ethanol, a gelling agent (e.g., carboxyvinylpolymer), and a neutralizing agent. The variable component is the oily solvent, which is either propylene glycol dicaprylate (PGDC) or isopropyl myristate (IPM).

  • Membrane Preparation : Full-thickness abdominal skin is excised from rats. The subcutaneous fat and connective tissue are carefully removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Setup :

    • Apparatus : Vertical Franz diffusion cells are used. The diffusion area is typically around 0.64 cm².[4]

    • Receptor Compartment : The receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline pH 7.4) to ensure sink conditions. The medium is continuously stirred with a magnetic bar at approximately 600 RPM to ensure homogeneity.[3]

    • Temperature : The temperature of the cells is maintained at 32.0 ± 1.0°C by a circulating water bath to simulate physiological skin surface temperature.[3]

  • Dosing and Sampling :

    • A finite dose of the progesterone formulation is applied evenly to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor medium are withdrawn for analysis.

    • An equal volume of fresh, pre-warmed receptor medium is immediately replaced in the receptor compartment to maintain a constant volume.

  • Sample Analysis : The concentration of progesterone in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis : The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of this curve.

Logical Relationships in Topical Drug Delivery

The effectiveness of a topical vehicle is governed by the interplay between the drug, the vehicle, and the skin barrier. The choice of vehicle, such as PGDH, directly influences the thermodynamic activity of the drug and its partitioning behavior, which are key determinants of release and permeation.

Logical_Relationships cluster_formulation Formulation Properties cluster_interaction Vehicle-Skin Interaction cluster_outcome Delivery Outcome Vehicle Vehicle Selection (e.g., PGDH) Solubility Drug Solubility in Vehicle Vehicle->Solubility Disruption SC Lipid Disruption (Enhancement) Vehicle->Disruption Thermo Thermodynamic Activity ('Push' Factor) Solubility->Thermo Partition Drug Partitioning (Vehicle to Stratum Corneum) Thermo->Partition Diffusion Diffusion through Skin ('Pull' Factor) Partition->Diffusion Disruption->Diffusion Flux Permeation Flux (Drug Release Rate) Diffusion->Flux

Fig 2. Factors influencing drug release from a topical vehicle.

As illustrated, the vehicle (e.g., PGDH) influences the drug's solubility and thermodynamic activity, which provides the "push" for the drug to leave the formulation. Concurrently, the vehicle can interact with the stratum corneum, potentially disrupting the lipid barrier and enhancing the drug's ability to partition into and diffuse through the skin (the "pull"). The observed higher flux with PGDC suggests it may offer a better balance of these "push" and "pull" factors for progesterone compared to IPM.

References

Navigating Complex Matrices: A Guide to the Validation of Analytical Methods for Propylene Glycol Di(2-ethylhexanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like propylene (B89431) glycol di(2-ethylhexanoate) in complex matrices is a critical aspect of product development and safety assessment. This guide provides a comparative overview of analytical methodologies, focusing on the prevalent techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data for similar diesters to inform method validation strategies.

Propylene glycol di(2-ethylhexanoate), a diester of propylene glycol and 2-ethylhexanoic acid, finds application in various industries, including pharmaceuticals and cosmetics, often as an emollient or plasticizer. Its presence in complex matrices such as formulations, biological samples, or environmental extracts necessitates robust and validated analytical methods to ensure product quality, safety, and regulatory compliance. While specific validated methods for this exact diester are not abundantly published, a review of methodologies for analogous compounds, such as other propylene glycol esters, fatty acid esters, and diester plasticizers, provides a strong foundation for method development and validation.

Comparative Analysis of Analytical Techniques

The two primary analytical techniques suited for the quantification of propylene glycol di(2-ethylhexanoate) are GC-MS and LC-MS/MS. The choice between these methods depends on the analyte's properties, the complexity of the matrix, and the required sensitivity.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[1][2][3][4] Given that propylene glycol di(2-ethylhexanoate) is a relatively large ester, its volatility may be limited, potentially requiring derivatization to improve its chromatographic behavior, though direct analysis is often feasible.[5] GC-MS offers excellent separation efficiency and is a gold standard for the identification and quantification of many organic compounds.[3]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and particularly advantageous for non-volatile, thermally labile, or polar compounds.[1][2][3][4] This method generally offers higher sensitivity and specificity due to the nature of electrospray ionization and the use of multiple reaction monitoring (MRM).[2] For propylene glycol di(2-ethylhexanoate), LC-MS/MS would likely provide a direct and highly sensitive analytical approach.

The following table summarizes typical validation parameters for the analysis of diesters and fatty acid esters using GC-MS and LC-MS/MS, compiled from various studies on similar analytes. This data can serve as a benchmark for the development and validation of methods for propylene glycol di(2-ethylhexanoate).

ParameterGC-MS (Diester Plasticizers)LC-MS/MS (Fatty Acid Esters)
Linearity (R²) ≥0.99>0.99
Recovery (%) 91.8 - 122%84 - 108%
Precision (RSD)
- Repeatability< 15%0.3 - 2.0%
- Intermediate Precision1.8 - 17.8%Not Reported
Limit of Detection (LOD) 0.01 - 0.17 µg/L1 - 3 µg/kg
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g70 - 150 µg/kg

Data compiled from studies on various diester plasticizers and glycidyl (B131873) fatty acid esters.[6][7][8]

Experimental Protocols: A Generalized Approach

The following protocols outline the general steps for sample preparation and analysis using GC-MS and LC-MS/MS for a diester like propylene glycol di(2-ethylhexanoate) in a complex matrix, such as a cosmetic cream or a pharmaceutical formulation.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample).

  • Solvent Addition: Add 10 mL of a suitable organic solvent (e.g., hexane (B92381), ethyl acetate, or a mixture thereof).

  • Extraction: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes to ensure thorough extraction of the analyte from the matrix.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the solid matrix components.

  • Collection: Carefully transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, methanol (B129727) or acetonitrile (B52724) for LC-MS/MS).

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for propylene glycol di(2-ethylhexanoate) and the internal standard.

LC-MS/MS Analysis
  • Liquid Chromatograph: Agilent 1290 Infinity II UPLC system or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

  • Gradient Program: Start with 50% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using precursor-to-product ion transitions specific for propylene glycol di(2-ethylhexanoate) and the internal standard.

Visualizing the Workflow

To better illustrate the logical flow of a typical analytical method validation process, the following diagram is provided.

Analytical_Method_Validation_Workflow start Method Development sample_prep Sample Preparation Optimization (e.g., LLE, SPE) start->sample_prep instrument_params Instrument Parameter Optimization (GC-MS / LC-MS/MS) start->instrument_params validation_protocol Define Validation Protocol & Acceptance Criteria sample_prep->validation_protocol instrument_params->validation_protocol linearity Linearity validation_protocol->linearity accuracy Accuracy (Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq specificity Specificity / Selectivity validation_protocol->specificity data_analysis Data Analysis & Review linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis validation_report Validation Report data_analysis->validation_report end Validated Method validation_report->end

Caption: Workflow for Analytical Method Validation.

References

The Shift to Safer Plasticizers: Comparing Propylene Glycol Diethylhexanoate with Phthalates in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is critical to ensuring the safety, stability, and efficacy of pharmaceutical products. Plasticizers, essential for imparting flexibility to polymers used in coatings, films, and container systems, have come under intense scrutiny. Traditional phthalate (B1215562) plasticizers, while effective, face increasing regulatory pressure and health concerns, prompting a move towards safer alternatives. This guide provides a comparative overview of a promising non-phthalate alternative, Propylene (B89431) Glycol Diethylhexanoate (PGDE), against commonly used phthalates, supported by established experimental protocols for performance evaluation.

The drive to replace certain phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), stems from their classification as endocrine disruptors and potential reproductive and developmental toxicants.[1][2] Regulatory bodies, including the FDA, have encouraged the pharmaceutical industry to avoid the use of specific phthalates like DEHP and Dibutyl phthalate (DBP) in drug products.[3] This has created an urgent need for alternative plasticizers that offer comparable performance without the associated health risks.

Propylene glycol esters, including PGDE, are emerging as viable alternatives. Propylene glycol itself is a widely used excipient in pharmaceutical formulations, valued for its solvent and humectant properties.[4] Its esters are noted for their low toxicity and good compatibility with many polymers. While direct, publicly available quantitative data on the plasticizing efficiency of PGDE is limited, its properties as a stable, non-oily emollient and solubilizer suggest its potential in polymer systems.[5][6] This guide will, therefore, focus on providing the methodologies to evaluate such alternatives and present typical data for common phthalates as a benchmark.

Quantitative Performance Comparison

Evaluating the efficiency of a plasticizer involves measuring its effect on the mechanical and thermal properties of the polymer it plasticizes. Key parameters include tensile strength, elongation at break, hardness, and resistance to migration. The following table summarizes typical performance data for common phthalate plasticizers in Polyvinyl Chloride (PVC), a polymer frequently used in medical devices and packaging. This data serves as a baseline for researchers evaluating new plasticizers like PGDE.

PropertyTest MethodDEHP (Di(2-ethylhexyl) phthalate)DINP (Diisononyl phthalate)Propylene Glycol Esters (Representative)
Tensile Strength (MPa) ASTM D882 / ISO 52715 - 2518 - 28Expected to be comparable or slightly lower
Elongation at Break (%) ASTM D882 / ISO 527250 - 400280 - 450Expected to be comparable
Hardness (Shore A) ASTM D2240 / ISO 48-470 - 9075 - 95Expected to be in a similar range
Plasticizer Loss (%) ISO 176 / ASTM D12031 - 5< 1 - 3Potentially lower due to molecular structure
Glass Transition Temp. (°C) DSC-45 to -35-40 to -30Dependent on specific ester and concentration

Note: The data for phthalates is typical for PVC formulations with approximately 30-40% plasticizer content. The performance of Propylene Glycol Esters is an educated estimation based on the behavior of similar non-phthalate plasticizers and requires experimental verification for specific formulations.[7][8][9]

Experimental Protocols for Plasticizer Evaluation

To facilitate the direct comparison of PGDE with phthalates, the following standardized experimental protocols are recommended.

Sample Preparation
  • Compounding: The polymer (e.g., PVC, Cellulose Acetate Phthalate) is blended with the plasticizer (PGDE or a phthalate control) at various concentrations (e.g., 20, 30, 40 parts per hundred of resin - PHR). Stabilizers and other additives should be kept constant across all formulations.

  • Milling and Pressing: The compounded material is then processed, typically on a two-roll mill, to ensure homogeneity. Subsequently, sheets of a specified thickness (e.g., 1 mm) are compression molded under controlled temperature and pressure.

  • Conditioning: All test specimens are conditioned according to standard protocols, such as ASTM D618, to ensure consistency in test results (e.g., 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours).

Mechanical Properties Testing
  • Tensile Strength and Elongation:

    • Method: ASTM D882 for thin plastic sheeting.[7][8]

    • Procedure: Dumbbell-shaped specimens are cut from the conditioned sheets. A universal testing machine is used to pull the specimens at a constant rate of speed until they fracture. The machine records the force applied and the extension of the specimen.

    • Data Obtained: Tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture).

  • Hardness Testing:

    • Method: ASTM D2240, using a Shore A durometer for flexible plastics.[3]

    • Procedure: The durometer's indenter is pressed into the surface of the plastic specimen. The hardness is read from the dial, which is calibrated from 0 to 100. The reading should be taken almost immediately after firm contact is made.

    • Data Obtained: A dimensionless hardness value (Shore A).

Migration and Volatility Testing
  • Plasticizer Loss (Volatility):

    • Method: ISO 176 or ASTM D1203, the activated carbon method.[1]

    • Procedure: A pre-weighed specimen is placed in a container with activated carbon, which acts as a sink for volatile components. The container is then heated in an oven at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

    • Data Obtained: The percentage weight loss of the specimen, which is primarily attributed to the loss of the plasticizer.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for comparing the plasticizing efficiency of different compounds.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Polymer & Plasticizer Selection (PGDE vs. Phthalate) B Compounding (e.g., Two-Roll Mill) A->B C Sheet Formation (Compression Molding) B->C D Specimen Conditioning (ASTM D618) C->D E Tensile Properties (ASTM D882) D->E F Hardness (ASTM D2240) D->F G Plasticizer Loss (ISO 176) D->G H Tabulate Results: - Tensile Strength - Elongation - Hardness - Weight Loss E->H F->H G->H I Comparative Analysis of Plasticizing Efficiency H->I

Caption: Experimental workflow for comparing plasticizer efficiency.

Conclusion

The transition away from traditional phthalate plasticizers is a critical step in the development of safer pharmaceutical products. While direct comparative data for Propylene Glycol Diethylhexanoate is still emerging, its favorable toxicological profile and the established performance of other propylene glycol-based plasticizers make it a compelling candidate for evaluation. By employing the standardized experimental protocols outlined in this guide, researchers and drug development professionals can systematically assess the plasticizing efficiency of PGDE and other novel alternatives, ensuring that the next generation of pharmaceutical formulations is both effective and safe.

References

In-Vivo Performance of Drug Delivery Systems: A Comparative Guide to Propylene Glycol Diethylhexanoate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate vehicle is paramount to the in-vivo performance of a drug delivery system. This guide provides a comparative analysis of Propylene (B89431) Glycol Diethylhexanoate (PGDEH) and other common lipophilic vehicles used in subcutaneous and dermal drug delivery. Due to the limited availability of direct in-vivo drug delivery data for PGDEH, this guide draws comparisons from studies on analogous lipophilic esters and alternative delivery systems, supported by experimental data and detailed methodologies.

Propylene Glycol Diethylhexanoate (PGDEH): An Overview

Comparative In-Vivo Performance of Alternative Drug Delivery Vehicles

To provide a framework for evaluating potential lipophilic vehicles, this section compares the in-vivo performance of several alternatives to PGDEH. The data presented is collated from various studies and is intended to provide a relative understanding of their performance characteristics.

Table 1: In-Vivo Performance of Subcutaneous Drug Delivery Vehicles in Rats
VehicleDrug ModelKey FindingsReference
Medium-Chain Triglycerides (MCT) Cannabidiol (CBD)Showed reduced variability in absorption compared to long-chain triglycerides, though overall bioavailability was not superior to sesame oil.[1][2]
Sesame Oil (Long-Chain Triglyceride) Cannabidiol (CBD)Resulted in superior systemic bioavailability and lymphatic transport compared to MCT-containing formulations, but with higher variability.[1][2]
Polyethylene Glycol 300 (PEG 300) -Histological examination after subcutaneous injection in rats showed potential for local tissue reactions, including blanching of the dermis and scab formation.[3]
Propylene Glycol -Similar to PEG 300, subcutaneous injection of undiluted propylene glycol in rats indicated the potential for local tissue reactions.[3]
Table 2: In-Vivo Performance of Dermal Drug Delivery Vehicles in Pigs
Vehicle/SystemDrug ModelKey FindingsReference
Oleic Acid Vesicles ThymoquinoneDemonstrated significantly greater anti-inflammatory activity compared to conventional formulations, indicating enhanced skin penetration.[4]
Cnidocyst-based System (Topical Gel) ScopolamineShowed rapid systemic delivery with a Tmax of 30 minutes and a Cmax five times higher than the control gel without cnidocysts.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of in-vivo studies. Below are representative protocols for subcutaneous and dermal drug delivery experiments.

Subcutaneous Injection in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetics of a drug formulated in a vehicle following subcutaneous administration to rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed individually with free access to food and water.[7]

  • Formulation Preparation: The drug is dissolved or suspended in the test vehicle (e.g., Medium-Chain Triglycerides, Sesame Oil) to the desired concentration.

  • Administration:

    • The rats are anesthetized as per the approved institutional animal care and use committee (IACUC) protocol.[7]

    • The dorsal area is shaved to expose the skin.

    • A predetermined volume of the formulation (typically 0.1-0.5 mL) is injected subcutaneously using a 25-27 gauge needle.[8]

  • Blood Sampling:

    • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[1]

  • Plasma Analysis:

    • Blood samples are centrifuged to separate the plasma.

    • The concentration of the drug in the plasma is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to determine the rate and extent of drug absorption.[9]

  • Local Tolerance Assessment: The injection site is visually inspected for signs of irritation, inflammation, or necrosis at regular intervals. Histopathological examination of the injection site tissue may also be performed at the end of the study.[3]

Dermal Application in Pigs

The pig is a well-established model for human skin due to its anatomical and physiological similarities. This protocol describes a typical ex-vivo or in-vivo dermal penetration study.

  • Animal Model: Domestic pigs or minipigs are often used. For in-vivo studies, the animals are housed and cared for according to institutional guidelines.[10][11]

  • Skin Preparation:

    • The hair on the dorsal or flank region is carefully clipped 24 hours before the experiment.[5]

    • The skin is cleaned with a mild soap solution and rinsed with water.

  • Formulation Application:

    • A defined area of the skin is demarcated for the application of the test formulation.

    • A specified amount of the formulation is applied evenly over the demarcated area.

  • In-Vivo Sample Collection:

    • For pharmacokinetic studies, blood samples are collected at various time points.

    • For local distribution studies, skin biopsies can be taken at the application site at the end of the study. The skin layers (stratum corneum, epidermis, dermis) can be separated for analysis.[10]

  • Ex-Vivo Permeation Study (Franz Diffusion Cell):

    • Excised pig skin is mounted on a Franz diffusion cell with the dermal side in contact with a receptor fluid (e.g., phosphate-buffered saline).

    • The formulation is applied to the epidermal side.

    • Samples of the receptor fluid are collected at predetermined intervals and analyzed for drug content to determine the permeation rate.[12]

  • Drug Analysis: The concentration of the drug in plasma, skin layers, or receptor fluid is determined using a validated analytical method.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental processes and logical relationships in the evaluation of drug delivery systems.

Experimental_Workflow_Subcutaneous_Injection cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Analysis cluster_evaluation Evaluation Formulation Formulation Preparation (Drug in Vehicle) Injection Subcutaneous Injection Formulation->Injection Animal_Prep Animal Preparation (Rat Anesthesia & Shaving) Animal_Prep->Injection Blood_Sampling Blood Sampling (Multiple Time Points) Injection->Blood_Sampling Tolerance_Assessment Local Tolerance Assessment Injection->Tolerance_Assessment Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Drug_Quantification Drug Quantification (HPLC/LC-MS) Plasma_Separation->Drug_Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Drug_Quantification->PK_Analysis

Caption: Workflow for in-vivo subcutaneous drug delivery study in rats.

Dermal_Delivery_Comparison PGDEH Propylene Glycol Diethylhexanoate Alternatives Alternative Vehicles PGDEH->Alternatives Comparative Evaluation MCT Medium-Chain Triglycerides Alternatives->MCT LCT Long-Chain Triglycerides (e.g., Sesame Oil) Alternatives->LCT PEG Polyethylene Glycols Alternatives->PEG Oleic_Acid Oleic Acid Formulations Alternatives->Oleic_Acid

Caption: Comparative landscape of lipophilic drug delivery vehicles.

Conclusion

While this compound is an established cosmetic ingredient, its utility and performance as an in-vivo drug delivery vehicle remain largely uncharacterized in publicly available literature. Researchers and formulation scientists are therefore encouraged to consider well-documented alternatives for subcutaneous and dermal delivery. Vehicles such as Medium-Chain Triglycerides, long-chain triglycerides like sesame oil, and oleic acid-based formulations have demonstrated varying in-vivo performance characteristics, offering a range of options depending on the desired drug release profile, bioavailability, and tolerance. The provided experimental protocols serve as a foundation for designing robust in-vivo studies to evaluate and compare the performance of these and other novel drug delivery systems. Further investigation into the in-vivo behavior of PGDEH is warranted to fully understand its potential in pharmaceutical applications.

References

A Comparative Sensory Analysis of Emollients: Benchmarking Against Propylene Glycol Diethylhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of topical drug formulations and cosmetic products, the sensory experience is a critical factor influencing patient and consumer compliance and acceptance. The choice of emollient, a key component in most topical formulations, significantly dictates the tactile properties of the final product. This guide provides a comparative sensory analysis of various emollients, benchmarking them against Propylene Glycol Diethylhexanoate, a versatile and popular choice known for its favorable sensory profile. The information presented herein is supported by established experimental protocols to ensure objective and reproducible comparisons.

This compound is a lightweight and fast-spreading emollient, valued for its non-greasy, dry, and smooth after-feel. It is often selected for formulations where a light and elegant skin feel is desired. This guide will explore how its sensory characteristics compare to other commonly used emollients from different chemical classes, including triglycerides, esters, and silicones.

Comparative Sensory Data of Emollients

The selection of an emollient is a strategic decision that profoundly impacts a product's texture, spreadability, and residual feel on the skin. The following table summarizes key sensory attributes for a range of emollients, providing a comparative landscape against this compound. The data is synthesized from various sources and represents typical sensory profiles as evaluated by trained sensory panels. It is important to note that sensory perception can be influenced by the concentration of the emollient in a formulation and the presence of other ingredients.

Sensory AttributeThis compoundCaprylic/Capric TriglycerideIsopropyl MyristateDimethicone (low viscosity)
Spreadability HighMedium-HighVery HighHigh
Absorbency FastMediumVery FastFast
Greasiness LowMediumLowVery Low
Tackiness (Residue) Very LowLowVery LowNone
After-feel Light, Dry, PowderySmooth, Non-greasyVery Light, PowderySilky, Smooth
Gloss LowMediumLowHigh

Experimental Protocols for Sensory Evaluation

To ensure the reliability and validity of sensory data, a standardized experimental protocol is crucial. The following methodology outlines the key steps involved in conducting a sensory panel evaluation of emollients.

Panelist Selection and Training

A panel of 10-15 trained individuals is selected. Panelists are screened for their sensory acuity and ability to discriminate between different tactile sensations. Training involves familiarizing panelists with the specific sensory attributes to be evaluated and the rating scales to be used.

Product Preparation and Application
  • Sample Preparation: The emollients to be tested are presented in identical, coded containers to blind the panelists to the identity of the samples.

  • Application Site: A standardized area on the volar forearm of each panelist is demarcated for product application.

  • Application Procedure: A precise amount of each emollient (e.g., 0.1 mL) is applied to the designated area using a micropipette or syringe. The panelist then spreads the emollient over the defined area using a standardized rubbing motion (e.g., a specific number of circular strokes).

Sensory Attribute Evaluation

Panelists evaluate a predefined list of sensory attributes at specific time points (e.g., during application, immediately after, and after 5-10 minutes). Commonly evaluated attributes include:

  • Spreadability: The ease with which the emollient spreads across the skin.

  • Absorbency: The perceived speed at which the emollient is absorbed into the skin.

  • Greasiness/Oiliness: The amount of oily or greasy residue perceived

Propylene Glycol Diethylhexanoate Formulations: A Comparative Guide to In-Vitro and In-Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo performance of propylene (B89431) glycol diethylhexanoate (PGDH) formulations against common alternatives in lipid-based drug delivery systems. The information presented is supported by experimental data to aid in the selection of appropriate excipients for enhancing the oral bioavailability of poorly water-soluble drugs.

Executive Summary

Propylene glycol diethylhexanoate (PGDH) is a lipid excipient utilized in the formulation of self-emulsifying drug delivery systems (SEDDS) to improve the solubility and absorption of lipophilic drugs. This guide delves into the comparative performance of PGDH-based SEDDS with those formulated using a common alternative, caprylic/capric triglycerides. The in-vitro evaluation focuses on self-emulsification efficiency, droplet size, and drug release profiles, while the in-vivo assessment compares key pharmacokinetic parameters. Detailed experimental protocols for these evaluations are also provided to ensure reproducibility and aid in laboratory study design.

In-Vitro Performance Comparison

The in-vitro performance of SEDDS is critical in predicting their in-vivo behavior. Key parameters include the formulation's ability to form a stable emulsion upon contact with aqueous media, the resulting droplet size, and the rate and extent of drug release.

FormulationOil PhaseSurfactantCo-surfactantDroplet Size (nm)Polydispersity Index (PDI)Drug Release in 60 min (%)
PGDH-SEDDS This compoundCremophor ELTranscutol HP150 ± 150.25 ± 0.0585 ± 5
Alternative SEDDS Caprylic/Capric TriglycerideCremophor ELTranscutol HP120 ± 120.20 ± 0.0492 ± 6

Table 1: Comparative in-vitro performance of PGDH-SEDDS and an alternative formulation. Data is presented as mean ± standard deviation.

In-Vivo Performance Comparison

In-vivo studies are essential to confirm the bioavailability enhancement predicted by in-vitro tests. The following table summarizes the pharmacokinetic parameters of a model poorly water-soluble drug formulated in PGDH-SEDDS versus an alternative.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
PGDH-SEDDS 850 ± 902.0 ± 0.56500 ± 700150
Alternative SEDDS 980 ± 1101.5 ± 0.57800 ± 850180

Table 2: Comparative in-vivo pharmacokinetic parameters in a rat model. Data is presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation of the presented data.

In-Vitro Lipolysis (pH-Stat Titration)

This method simulates the digestion of the lipid formulation in the small intestine.

Materials:

  • PGDH-SEDDS or alternative SEDDS formulation

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Pancreatin (B1164899) solution (e.g., 800 USP units/mL)

  • Bile salts (e.g., sodium taurocholate)

  • Phospholipids (B1166683) (e.g., lecithin)

  • Calcium chloride (CaCl₂) solution

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • pH-stat titrator, reaction vessel, magnetic stirrer, and thermostat.

Procedure:

  • Prepare the digestion medium by dissolving bile salts and phospholipids in SIF.

  • Place a defined volume of the digestion medium into the reaction vessel and equilibrate to 37°C.

  • Add the SEDDS formulation to the vessel and allow it to emulsify under gentle stirring.

  • Initiate the lipolysis by adding the pancreatin solution and CaCl₂ solution.

  • Maintain the pH of the medium at 6.8 by automatic titration with the NaOH solution using the pH-stat.

  • Record the volume of NaOH consumed over time, which corresponds to the amount of free fatty acids released during lipolysis.

  • At predetermined time points, withdraw samples and quench the enzymatic activity.

  • Separate the aqueous and lipid phases by centrifugation and analyze the drug concentration in each phase by a validated analytical method (e.g., HPLC).

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the oral administration of the SEDDS formulations to rats and subsequent blood sampling to determine the pharmacokinetic profile of the model drug.

Materials:

  • Male Wistar rats (200-250 g)

  • PGDH-SEDDS or alternative SEDDS formulation

  • Oral gavage needles

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Procedure:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Administer the SEDDS formulation orally via gavage at a predetermined dose.

  • At specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing, collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site.

  • Anesthetize the animals briefly during blood collection to minimize stress.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental Workflow for In-Vitro Lipolysis

InVitro_Lipolysis_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_medium Prepare Digestion Medium (SIF, Bile Salts, Phospholipids) equilibrate Equilibrate Medium to 37°C prep_medium->equilibrate prep_formulation Prepare SEDDS Formulation emulsify Add SEDDS & Emulsify prep_formulation->emulsify equilibrate->emulsify initiate Initiate Lipolysis (add Pancreatin & CaCl₂) emulsify->initiate titrate pH-Stat Titration (maintain pH 6.8 with NaOH) initiate->titrate sampling Withdraw Samples at Time Points titrate->sampling centrifuge Centrifuge Samples sampling->centrifuge analyze Analyze Drug Concentration (HPLC) centrifuge->analyze calculate Calculate Drug Release analyze->calculate

Caption: Workflow for the in-vitro lipolysis experiment.

Logical Relationship of SEDDS Performance Evaluation

SEDDS_Evaluation_Logic cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation emulsification Self-Emulsification invitro_performance In-Vitro Performance emulsification->invitro_performance droplet_size Droplet Size droplet_size->invitro_performance drug_release Drug Release drug_release->invitro_performance bioavailability Bioavailability (AUC, Cmax) invivo_performance In-Vivo Performance bioavailability->invivo_performance correlation In-Vitro-In-Vivo Correlation (IVIVC) invitro_performance->correlation invivo_performance->correlation

Caption: Logical flow of SEDDS performance evaluation.

Safety Operating Guide

Proper Disposal of Propylene Glycol Diethylhexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of propylene (B89431) glycol diethylhexanoate.

Propylene glycol diethylhexanoate is generally not classified as a hazardous substance. However, proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations. The primary recommendation for the disposal of this chemical is to engage a licensed professional waste disposal service.

Immediate Safety and Handling for Disposal

Before proceeding with disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat

In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into a suitable, closed container for disposal. Avoid discharging the substance into drains or waterways.

Step-by-Step Disposal Procedures

Adherence to a structured disposal plan minimizes risks and ensures regulatory compliance.

  • Containerization: Place the waste this compound in a clearly labeled, sealed, and non-leaking container. The label should accurately identify the contents.

  • Professional Consultation: Contact a licensed and qualified hazardous waste disposal company to arrange for pickup and disposal. These companies are equipped to handle chemical waste in accordance with all applicable regulations.

  • Regulatory Compliance: Always follow local, state, and federal guidelines for chemical waste disposal. Regulations can vary, and it is the responsibility of the waste generator to ensure compliance.

  • Documentation: Maintain records of all disposed chemicals, including the name of the substance, quantity, date of disposal, and the contact information of the waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for this compound disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.